PROLI NONOate
Descripción
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C5H7N3Na2O4 |
|---|---|
Peso molecular |
219.11 g/mol |
Nombre IUPAC |
disodium;(2S)-1-[(Z)-oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C5H9N3O4.2Na/c9-5(10)4-2-1-3-7(4)8(12)6-11;;/h4,11H,1-3H2,(H,9,10);;/q;2*+1/p-2/b8-6-;;/t4-;;/m0../s1 |
Clave InChI |
BWIOFDWWAQUTIZ-SUPBRFLVSA-L |
Origen del producto |
United States |
Foundational & Exploratory
The Mechanism of Action of PROLI NONOate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PROLI NONOate, a diazeniumdiolate-based nitric oxide (NO) donor, is distinguished by its exceptionally rapid and predictable release of NO under physiological conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its chemical properties, the kinetics of NO release, and the subsequent signaling pathways it modulates. The document includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of critical pathways and workflows to support researchers in the fields of pharmacology and drug development.
Core Chemical and Physical Properties
This compound, with the formal name 1-(hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt, is a water-soluble crystalline solid.[1][2] As a member of the NONOate class of compounds, it is structurally characterized by the [N(O)NO]− functional group attached to an L-proline backbone.[3] This structure confers its defining characteristic: a rapid, pH-dependent decomposition to release nitric oxide.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | References |
| Formal Name | 1-(hydroxy-NNO-azoxy)-L-proline, disodium salt | [1] |
| CAS Number | 178948-42-0 | [1] |
| Molecular Formula | C₅H₇N₃O₄ • 2Na | [1] |
| Formula Weight | 219.1 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | >100 mg/mL in aqueous buffers | [1][4] |
| UV Absorbance (λmax) | 252 nm (ε = 8,400 M⁻¹ cm⁻¹) | [2][5] |
| Storage | -80°C under an inert atmosphere (e.g., nitrogen) | [2][5] |
| Stability | Stable for at least one year at -80°C. Sensitive to moisture and air. Alkaline solutions (0.01 M NaOH) are stable for up to 24 hours at 0°C. | [2][5] |
Mechanism of Nitric Oxide Release
The primary mechanism of action of this compound is its spontaneous, first-order decomposition in aqueous solutions at physiological pH to liberate nitric oxide.[1][3][6] This process is proton-dependent; the compound is stable in alkaline solutions but rapidly decomposes upon introduction to a neutral or acidic pH environment.[3][5] The decomposition of one mole of this compound yields two moles of nitric oxide and one mole of L-proline.[1][6]
Data Presentation: Nitric Oxide Release Kinetics
| Parameter | Value | Conditions | References |
| Half-life (t½) | 1.8 seconds | 37°C, pH 7.4 | [1][3][6] |
| Stoichiometry | 2 moles of NO released per mole of this compound | Aqueous solution | [1][6] |
| Kinetics | First-order, pH-dependent | Aqueous solution | [1][3][5] |
This ultrafast release profile makes this compound a valuable tool for studying the immediate effects of a bolus of NO, mimicking localized, physiological bursts of NO production.[6]
Downstream Signaling Pathways and Physiological Effects
The nitric oxide released from this compound diffuses freely across cell membranes to elicit a range of physiological responses, primarily through two mechanisms: a canonical cGMP-dependent pathway and a cGMP-independent pathway involving post-translational protein modifications.
cGMP-Dependent Signaling
The most well-characterized pathway for NO signaling involves the activation of soluble guanylate cyclase (sGC). NO binds to the heme moiety of sGC, inducing a conformational change that catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The elevation of intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to:
-
Vasodilation: In vascular smooth muscle cells (VSMCs), PKG activation leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation and vasodilation.[7]
-
Inhibition of Platelet Aggregation: Increased cGMP levels in platelets inhibit their activation and aggregation, contributing to the antithrombotic effects of NO.[8]
cGMP-Independent Signaling: S-Nitrosation
Nitric oxide can also directly modify protein function through cGMP-independent mechanisms, most notably S-nitrosation (also referred to as S-nitrosylation). This process involves the covalent attachment of an NO moiety to the thiol group of a cysteine residue within a protein, forming an S-nitrosothiol (SNO).[9] This reversible post-translational modification can alter protein activity, localization, and stability. Studies have shown that this compound can induce protein S-nitrosation in vitro and in vivo, comparable to other NO donors.[9] This modification is implicated in various NO-mediated effects, including the inhibition of VSMC proliferation and migration, independent of cGMP.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research. Below are outlines of key experimental protocols.
Measurement of Nitric Oxide Release
Objective: To quantify the rate and amount of NO released from this compound.
Methodology: Amperometric Detection with an NO-Selective Electrochemical Sensor
-
Sensor Preparation: A commercially available NO-selective electrochemical sensor is calibrated according to the manufacturer's instructions, typically using a stable NO donor with known release kinetics or a saturated NO solution. The sensor is often coated with a selective membrane (e.g., Nafion) to minimize interference from charged species like nitrite.[3][6]
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in cold 0.01 M NaOH.[2] This alkaline solution is stable and prevents premature NO release.
-
Initiation of Release: The experiment is conducted in a sealed, temperature-controlled chamber (37°C) containing a physiological buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer is deoxygenated by purging with an inert gas like nitrogen to prevent NO scavenging by oxygen.
-
Data Acquisition: After establishing a stable baseline reading with the NO sensor, a small aliquot of the this compound stock solution is injected into the buffer to achieve the desired final concentration. The resulting current, which is proportional to the NO concentration, is recorded over time.
-
Data Analysis: The half-life of NO release is calculated from the exponential decay of the signal. The total amount of NO released can be determined by integrating the area under the curve and comparing it to the calibration curve.
In Vitro Vasodilation Assay
Objective: To assess the vasodilatory effect of this compound on isolated blood vessels.
Methodology: Wire Myography
-
Tissue Preparation: Small resistance arteries (e.g., mesenteric arteries) are dissected from a laboratory animal (e.g., rat) and placed in cold, oxygenated physiological salt solution (PSS). Segments of the artery (approx. 2 mm in length) are carefully cleaned of surrounding tissue.
-
Mounting: Each arterial segment is mounted on two small wires in the chamber of a wire myograph. The chamber is filled with PSS, maintained at 37°C, and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.
-
Equilibration and Viability Check: The mounted artery is stretched to its optimal resting tension and allowed to equilibrate. The viability of the vessel is confirmed by inducing contraction with a vasoconstrictor (e.g., phenylephrine (B352888) or U46619) followed by assessing endothelium-dependent relaxation with an agent like acetylcholine.
-
Experiment: Once a stable, submaximal contraction is achieved with a vasoconstrictor, cumulative concentrations of this compound are added to the bath. The resulting changes in isometric tension (relaxation) are recorded.
-
Data Analysis: Concentration-response curves are constructed by plotting the percentage of relaxation against the logarithm of the this compound concentration. Parameters such as the EC₅₀ (the concentration causing 50% of the maximal response) can be calculated.
In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of this compound on platelet aggregation.
Methodology: Light Transmission Aggregometry (LTA)
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh, citrated whole blood by centrifugation at a low speed (e.g., 200 x g for 10 minutes). Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed and is used to set the 100% aggregation baseline.
-
Assay Setup: A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.
-
Experiment: this compound (or vehicle control) is added to the PRP and incubated for a short period. A platelet agonist (e.g., ADP, collagen) is then added to induce aggregation.
-
Data Acquisition: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through the sample. The aggregometer records this change in light transmission over time.
-
Data Analysis: The maximum percentage of aggregation is determined for each condition. The inhibitory effect of this compound is calculated by comparing the aggregation in its presence to that of the vehicle control.
Detection of Protein S-Nitrosation
Objective: To detect proteins that have been S-nitrosated following treatment with this compound.
Methodology: Biotin Switch Assay
-
Sample Treatment: Cells or tissues are treated with this compound.
-
Lysate Preparation and Blocking: Proteins are extracted, and free (non-nitrosated) cysteine thiols are blocked with a thiol-reactive compound like methyl methanethiosulfonate (B1239399) (MMTS).
-
Reduction of SNOs: The S-nitrosothiol bonds are then selectively reduced to free thiols using an agent like ascorbate.
-
Labeling: The newly formed free thiols (which were the original sites of S-nitrosation) are labeled with a biotin-containing reagent, such as biotin-HPDP.
-
Detection: The biotinylated proteins can be detected by Western blotting with an anti-biotin antibody or streptavidin-HRP. Alternatively, they can be enriched using streptavidin-agarose beads for subsequent identification by mass spectrometry.
Conclusion
This compound serves as a potent pharmacological tool for investigating the biological roles of nitric oxide due to its predictable and exceptionally rapid release kinetics. Its mechanism of action encompasses both the canonical sGC-cGMP signaling pathway and cGMP-independent modifications such as protein S-nitrosation. This dual activity contributes to its profound effects on the cardiovascular system, including vasodilation and inhibition of platelet aggregation. The detailed experimental protocols provided herein offer a framework for researchers to reliably harness the properties of this compound in their investigations, facilitating further advancements in the understanding of NO biology and the development of novel therapeutics.
References
- 1. euncl.org [euncl.org]
- 2. Detection of Low Levels of Nitric Oxide Using an Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. youtube.com [youtube.com]
- 5. "NONOates" (1-substituted diazen-1-ium-1,2-diolates) as nitric oxide donors: convenient nitric oxide dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paper sensors for the measurement of nitric oxide release from endothelial cells - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00154K [pubs.rsc.org]
- 7. A versatile tool for 𝘪𝘯 𝘷𝘪𝘵𝘳𝘰 vascular research [scintica.com]
- 8. Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unimedizin-mainz.de [unimedizin-mainz.de]
An In-depth Technical Guide to the Nitric Oxide Donor Properties of PROLI NONOate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule with critical roles in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] The transient nature and high reactivity of NO, however, present significant challenges for its direct therapeutic application and in vitro study. Nitric oxide donors, a class of compounds that release NO under specific conditions, have emerged as indispensable tools for circumventing these challenges. Among these, the diazeniumdiolates, or NONOates, are particularly noteworthy for their predictable and pH-dependent decomposition to yield NO.[1]
PROLI NONOate, a proline-based diazeniumdiolate, is distinguished by its exceptionally rapid rate of NO release, positioning it as a valuable tool for mimicking the transient, high-concentration bursts of NO observed in many biological systems.[1] This technical guide provides a comprehensive overview of the core nitric oxide donor properties of this compound, including its chemical characteristics, mechanism of NO release, and detailed experimental protocols for its synthesis and the quantification of its NO release. Furthermore, this guide illustrates the key signaling pathway modulated by this compound and presents a general workflow for investigating its cellular effects.
Core Properties of this compound
This compound is the disodium (B8443419) salt of 1-(hydroxy-NNO-azoxy)-L-proline. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Formal Name | 1-(hydroxy-NNO-azoxy)-L-proline, disodium salt | [2] |
| CAS Number | 178948-42-0 | [2] |
| Molecular Formula | C₅H₇N₃O₄ · 2Na | [2] |
| Formula Weight | 219.1 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | >100 mg/mL in aqueous buffers | [2] |
| UV Maximum (λmax) | 252 nm | [2] |
| Storage | -80°C, sealed under an inert atmosphere | |
| Stability | Stable in alkaline solutions (e.g., 0.01 M NaOH) |
Nitric Oxide Release from this compound
The defining characteristic of this compound is its rapid, pH-dependent release of nitric oxide. This process follows first-order kinetics.[1]
| Parameter | Value | Conditions | Reference(s) |
| Half-life (t½) | 1.8 seconds | 37°C, pH 7.4 | [1] |
| Stoichiometry | 2 moles of NO per mole of this compound | Aqueous solution | [1] |
Mechanism of Nitric Oxide Release
The release of nitric oxide from this compound is initiated by protonation of the diazeniumdiolate functional group in aqueous solutions at physiological pH. This protonation leads to the rapid decomposition of the molecule, yielding L-proline and two molecules of nitric oxide.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the reaction of L-proline with nitric oxide gas in a basic solution. The following is a generalized protocol based on the established synthesis of diazeniumdiolates.
Materials:
-
L-proline
-
Sodium methoxide (B1231860) (NaOMe)
-
Anhydrous methanol (B129727) (MeOH)
-
Nitric oxide (NO) gas (high purity)
-
Anhydrous diethyl ether
-
Schlenk flask or a similar reaction vessel equipped with a gas inlet and outlet
-
Magnetic stirrer and stir bar
-
Source of inert gas (e.g., argon or nitrogen)
Procedure:
-
Preparation of the Reaction Mixture: In a clean, dry Schlenk flask under an inert atmosphere, dissolve L-proline in anhydrous methanol.
-
Basification: Cool the solution in an ice bath and slowly add a solution of sodium methoxide in methanol. The amount of sodium methoxide should be in molar excess relative to L-proline to ensure a basic environment.
-
Reaction with Nitric Oxide: Vigorously stir the basic L-proline solution while bubbling nitric oxide gas through it. The reaction should be carried out at a controlled temperature (e.g., room temperature) and pressure (typically several atmospheres of NO). The reaction progress can be monitored by the consumption of NO gas.
-
Precipitation of the Product: Once the reaction is complete, stop the flow of NO and purge the flask with an inert gas. The product, this compound, can be precipitated by the addition of anhydrous diethyl ether.
-
Isolation and Purification: Collect the precipitated solid by filtration under an inert atmosphere. Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying and Storage: Dry the purified this compound under vacuum to remove residual solvents. Store the final product in a sealed container under an inert atmosphere at -80°C to prevent decomposition.
Note: The synthesis of NONOates involves the use of high-pressure, toxic nitric oxide gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Measurement of Nitric Oxide Release
Due to its extremely short half-life, real-time measurement techniques are essential for accurately quantifying NO release from this compound.
Electrochemical sensors, particularly those with fast response times, are well-suited for monitoring the rapid burst of NO from this compound.
Materials:
-
This compound stock solution (prepared fresh in 0.01 M NaOH)
-
Phosphate-buffered saline (PBS), pH 7.4, deoxygenated
-
NO-selective electrochemical sensor and potentiostat
-
Stirred, temperature-controlled reaction vessel
Procedure:
-
Sensor Calibration: Calibrate the NO sensor according to the manufacturer's instructions using standard solutions of known NO concentration or a stable NO donor with a known release profile.
-
Experimental Setup: Add a defined volume of deoxygenated PBS (pH 7.4) to the reaction vessel and maintain the temperature at 37°C. Place the calibrated NO sensor into the buffer and allow the baseline reading to stabilize.
-
Initiation of NO Release: Rapidly inject a small volume of the this compound stock solution into the stirred buffer to achieve the desired final concentration.
-
Data Acquisition: Record the sensor's current response over time. The current will rapidly increase as NO is released and then decay as the NO is consumed or diffuses out of the solution.
-
Data Analysis: Convert the current readings to NO concentration using the calibration curve. The resulting concentration-time profile can be used to determine the half-life and total amount of NO released.
The Griess assay is a colorimetric method that indirectly quantifies NO by measuring the concentration of nitrite (B80452) (NO₂⁻), a stable oxidation product of NO in aqueous solutions. While not a real-time method, it is useful for determining the total amount of NO released.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent (typically a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine in an acidic buffer)
-
Sodium nitrite (NaNO₂) standard solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standard solutions of known concentrations in PBS.
-
Sample Preparation: Dissolve a known amount of this compound in a specific volume of PBS (pH 7.4) at 37°C. Allow the solution to stand for a sufficient time (at least 10 half-lives, though given the rapid decomposition, a few minutes is adequate) to ensure complete decomposition and conversion of NO to nitrite.
-
Griess Reaction: In a 96-well plate, add a specific volume of the decomposed this compound solution and the nitrite standards to separate wells. Add the Griess reagent to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the Griess reagent protocol (typically 15-30 minutes) to allow for color development.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength (usually around 540 nm) using a microplate reader.
-
Quantification: Construct a standard curve by plotting the absorbance of the nitrite standards versus their concentrations. Use this curve to determine the concentration of nitrite in the this compound sample, which corresponds to the total amount of NO released.
Signaling Pathway of Nitric Oxide
The primary downstream signaling pathway activated by nitric oxide is the soluble guanylate cyclase (sGC) pathway. NO diffuses across cell membranes and binds to the heme prosthetic group of sGC, leading to a conformational change that activates the enzyme. Activated sGC then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger to activate protein kinase G (PKG), which phosphorylates various downstream targets, ultimately leading to a cellular response such as smooth muscle relaxation.
Experimental Workflow for Studying Cellular Effects
Investigating the biological effects of this compound requires an experimental design that accounts for its rapid NO release.
Protocol Outline:
-
Cell Culture: Culture the cells of interest to the desired confluency in a suitable format (e.g., multi-well plates, petri dishes).
-
Preparation of this compound: Immediately before use, prepare a stock solution of this compound in a cold, alkaline buffer (e.g., 0.01 M NaOH) to prevent premature decomposition.
-
Treatment: Dilute the this compound stock solution directly into the cell culture medium to achieve the final desired concentration. Ensure rapid and thorough mixing to expose the cells to the burst of NO. Include appropriate controls, such as vehicle control (alkaline buffer) and a control with a "spent" this compound solution (pre-decomposed in neutral buffer).
-
Incubation: Incubate the cells for the desired period following the addition of this compound. The timing of subsequent assays is critical due to the transient nature of the NO signal.
-
Downstream Analysis: Perform relevant assays to assess the cellular response. Examples include:
-
Cell Viability/Cytotoxicity Assays: To determine the effect of the NO burst on cell survival.
-
cGMP Measurement: To confirm the activation of the sGC pathway.
-
Western Blotting: To analyze changes in the phosphorylation status or expression levels of proteins in the NO signaling cascade.
-
Functional Assays: To investigate the impact on specific cellular functions like migration, proliferation, or apoptosis.
-
Conclusion
This compound is a powerful and unique nitric oxide donor characterized by its exceptionally fast release of NO. This property makes it an invaluable tool for studying the biological effects of transient, high-flux NO signaling. This technical guide has provided a detailed overview of its core properties, methodologies for its synthesis and the measurement of its NO release, and its engagement with the canonical NO signaling pathway. By understanding and applying the principles and protocols outlined herein, researchers, scientists, and drug development professionals can effectively leverage this compound to advance our understanding of nitric oxide biology and its therapeutic potential.
References
chemical structure and CAS number for PROLI NONOate
An In-depth Examination of the Chemical Properties, Biological Activity, and Experimental Applications of a Rapid Nitric Oxide Donor
This technical guide provides a comprehensive overview of PROLI NONOate, a diazeniumdiolate compound renowned for its rapid and predictable release of nitric oxide (NO). Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical structure, physicochemical properties, and biological mechanism of action of this compound. Furthermore, it offers detailed experimental protocols for the investigation of its vasodilatory and antiplatelet effects, supported by clear data presentation and visual workflows.
Chemical Identity and Physicochemical Properties
This compound, systematically named 1-(hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt, is a water-soluble compound belonging to the class of diazeniumdiolates, commonly known as NONOates. Its unique chemical structure enables the spontaneous release of nitric oxide under physiological conditions.
Chemical Structure:
The chemical structure of this compound is characterized by a diazeniumdiolate functional group attached to the nitrogen atom of the amino acid L-proline.
-
Molecular Formula : C₅H₇N₃O₄ • 2Na[1]
-
CAS Number : 178948-42-0[1]
-
SMILES : [Na+].[Na+].[O-]C(=O)[C@H]1CCCN1/N=N/[O-]=O
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 219.1 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | >100 mg/mL in aqueous buffers | [1] |
| λmax | 252 nm | [1] |
| Half-life (t½) | 1.8 seconds (at 37°C, pH 7.4) | [2] |
| NO Release | 2 moles of NO per mole of parent compound | [2] |
Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical characteristics of this compound.
Mechanism of Action: The Nitric Oxide/cGMP Signaling Pathway
This compound functions as a potent nitric oxide (NO) donor. Upon exposure to physiological pH (7.4), it undergoes spontaneous, first-order decomposition to release two molecules of NO.[2] This released NO then activates its primary downstream target, soluble guanylate cyclase (sGC). The activation of sGC leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. Elevated intracellular cGMP levels subsequently activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, ultimately leading to a reduction in intracellular calcium levels and smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.
References
PROLI NONOate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PROLI NONOate, a diazeniumdiolate, is a powerful nitric oxide (NO) donor renowned for its exceptionally short half-life, making it a valuable tool in pharmacological research and a potential therapeutic agent. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of this compound. It details the experimental protocols for its synthesis and for key biological assays used to evaluate its efficacy. Furthermore, this document elucidates the signaling pathways modulated by this compound, offering a comprehensive resource for professionals in the fields of pharmacology, drug discovery, and biomedical research.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The transient nature of NO makes its direct administration challenging. Consequently, NO donor compounds, which release NO under specific conditions, have been developed as indispensable tools for studying NO biology and as potential therapeutics. Among these, the diazeniumdiolates, or NONOates, are a prominent class of compounds that spontaneously release NO in a pH-dependent manner.
This compound, derived from the secondary amine L-proline, is distinguished by its rapid NO release, with a half-life of approximately 1.8 seconds at physiological pH and temperature. This characteristic allows for precise, localized, and short-term delivery of NO, mimicking endogenous NO signaling more closely than slower-releasing donors. This guide will delve into the foundational aspects of this compound, from its chemical synthesis to its biological implications.
Discovery and Synthesis
This compound was first synthesized and characterized as part of a broader effort to develop novel NO donor compounds with a range of half-lives and biological activities. The general synthesis of diazeniumdiolates involves the reaction of a secondary amine with nitric oxide gas under basic conditions.[1][2]
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of L-proline with nitric oxide gas in the presence of a strong base, such as sodium methoxide (B1231860), in an organic solvent like diethyl ether.
Experimental Protocol: Synthesis of this compound
Materials:
-
L-proline
-
Sodium methoxide (NaOMe)
-
Diethyl ether (anhydrous)
-
Nitric oxide (NO) gas (high purity)
-
Argon or Nitrogen gas (for inert atmosphere)
-
High-pressure reaction vessel equipped with a stirrer and gas inlet/outlet
Procedure:
-
Preparation: A solution of L-proline and sodium methoxide is prepared in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen) in a high-pressure reaction vessel.
-
Reaction with NO: The vessel is purged with nitric oxide gas and then pressurized with NO to several atmospheres. The reaction mixture is stirred vigorously at room temperature for a specified period.
-
Product Formation: The sodium salt of this compound precipitates out of the solution as a white solid.
-
Isolation and Purification: The reaction vessel is depressurized, and the inert atmosphere is restored. The precipitate is collected by filtration, washed with anhydrous diethyl ether to remove unreacted starting materials and byproducts, and dried under vacuum.
Safety Precautions: This synthesis involves high-pressure gas and should be conducted in a well-ventilated fume hood with appropriate safety equipment. Nitric oxide is a toxic gas.
Physicochemical and Spectroscopic Data
This compound is a white, crystalline solid that is highly soluble in aqueous buffers.[3] It is relatively stable in solid form when stored under an inert atmosphere at low temperatures but decomposes rapidly in aqueous solutions at physiological pH.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₇N₃O₄Na₂ | [4] |
| Molecular Weight | 219.1 g/mol | [4] |
| Half-life (t½) | ~1.8 seconds (at 37°C, pH 7.4) | [1] |
| NO Release Stoichiometry | 2 moles of NO per mole of this compound | [1] |
| UV Absorbance (λmax) | 252 nm | [4] |
| Solubility | >100 mg/mL in aqueous buffers | [3] |
Key Experiments and Protocols
Quantification of Nitric Oxide Release
The release of NO from this compound can be quantified using various methods, including chemiluminescence-based NO analyzers or spectrophotometric assays.
Experimental Protocol: Griess Assay for Nitrite (B80452)/Nitrate (B79036)
This assay indirectly measures NO release by quantifying its stable breakdown products, nitrite and nitrate.
Materials:
-
This compound stock solution (prepared fresh in 10 mM NaOH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Nitrate reductase (for conversion of nitrate to nitrite)
-
Sodium nitrite standard solutions
Procedure:
-
A known concentration of this compound stock solution is added to PBS (pH 7.4) at 37°C to initiate NO release.
-
At various time points, aliquots of the solution are taken.
-
If measuring total NO release, samples are incubated with nitrate reductase to convert nitrate to nitrite.
-
Griess reagent is added to the samples, and the mixture is incubated in the dark.
-
The absorbance at 540 nm is measured using a spectrophotometer.
-
The concentration of nitrite is determined by comparison to a standard curve of sodium nitrite.
Assessment of Vasorelaxation
The vasodilatory effects of this compound can be assessed using isolated aortic ring preparations.
Experimental Protocol: Aortic Ring Vasorelaxation Assay
Materials:
-
Isolated rat or mouse aorta
-
Krebs-Henseleit buffer
-
Phenylephrine (B352888) (or other vasoconstrictor)
-
This compound
-
Organ bath system with force transducers
Procedure:
-
Aortic rings are isolated and mounted in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C.
-
The rings are pre-contracted with a vasoconstrictor like phenylephrine to induce a stable contractile tone.[3]
-
Cumulative concentrations of this compound are added to the bath, and the relaxation of the aortic rings is recorded.
-
The percentage of relaxation is calculated relative to the pre-contracted tension.
Cell Proliferation Assay
The antiproliferative effects of this compound are often evaluated using the MTT assay.
Experimental Protocol: MTT Cell Proliferation Assay
Materials:
-
Vascular smooth muscle cells (or other cell line of interest)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.[5]
-
The cells are treated with various concentrations of this compound and incubated for a specified period.
-
MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[6]
-
The formazan crystals are dissolved using a solubilization solution.
-
The absorbance at 570 nm is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Detection of Protein S-Nitrosylation
The biotin-switch assay is a common method to detect the S-nitrosylation of proteins, a key post-translational modification mediated by NO.[7]
Experimental Protocol: Biotin-Switch Assay
Materials:
-
Cell or tissue lysates
-
Blocking buffer (containing a thiol-blocking agent like MMTS)
-
Ascorbate (to reduce S-nitrosothiols)
-
Biotin-HPDP (a biotinylating agent)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Free thiol groups in the protein lysate are blocked with MMTS.[7]
-
S-nitrosylated cysteines are then specifically reduced to thiols using ascorbate.
-
The newly formed thiol groups are labeled with biotin-HPDP.
-
Biotinylated proteins are captured using streptavidin-agarose beads.
-
The captured proteins are eluted and analyzed by SDS-PAGE and Western blotting using an antibody against the protein of interest.
Signaling Pathways Modulated by this compound
This compound, through the release of NO, influences several key signaling pathways.
The cGMP Pathway
The canonical signaling pathway for NO is the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[8][9] cGMP, in turn, activates protein kinase G (PKG), resulting in various downstream effects, including smooth muscle relaxation.
JNK and ERK Signaling Pathways
This compound has also been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways. The effects on these pathways are often cell-type and context-dependent. In some instances, NO can activate the JNK pathway, which is involved in apoptosis and inflammatory responses. Conversely, NO can inhibit the ERK pathway, which is typically associated with cell proliferation and survival.[10]
Conclusion
This compound stands out as a valuable research tool due to its rapid and predictable release of nitric oxide. Its well-characterized properties and the availability of established experimental protocols make it an ideal candidate for investigating the intricate roles of NO in various biological systems. The insights gained from studies utilizing this compound continue to advance our understanding of NO signaling and hold promise for the development of novel therapeutic strategies for a range of diseases. This guide serves as a foundational resource for researchers and professionals seeking to harness the potential of this potent and versatile NO donor.
References
- 1. Biotin Switch Assay Kit (S-Nitrosylation) (ab236207) | Abcam [abcam.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alterations in the vasoreactivity of hypertensive rat aortic rings: role of nitric oxide and superoxide radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. atcc.org [atcc.org]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Nitric Oxide in the Cardiovascular and Renal Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitric oxide-induced inhibition of smooth muscle cell proliferation involves S-nitrosation and inactivation of RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ephemeral Nature of PROLI NONOate: An In-depth Guide to its Half-life in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous half-life of the diazeniumdiolate (NONOate) nitric oxide (NO) donor, PROLI NONOate. Understanding the transient nature of this compound is critical for its effective application in biomedical research and therapeutic development. This document details the quantitative data regarding its stability, outlines the experimental protocols for half-life determination, and illustrates the key signaling pathway it activates.
Quantitative Analysis of this compound Half-life
This compound is renowned for its rapid release of nitric oxide in aqueous solutions. Its decomposition follows first-order kinetics and is highly dependent on the pH and temperature of the medium.[1][2][3][4][5] The half-life (t½) of this compound under various conditions is summarized in the table below.
| Compound | Half-life (t½) | Temperature (°C) | pH | Moles of NO Released per Mole of Parent Compound | Reference |
| This compound | ~1.8 seconds | 37 | 7.4 | 2 | [1][2][4] |
| This compound | ~2 seconds | 37 | 7.4 | 2 | [6][7] |
The decomposition of this compound is significantly slower in alkaline solutions, allowing for the preparation of stable stock solutions.[3] The release of two moles of nitric oxide for every mole of the parent compound makes it a potent NO donor for experimental purposes.[1][2]
Experimental Protocol: Determination of this compound Half-life via UV-Vis Spectrophotometry
The half-life of this compound can be accurately determined by monitoring the decrease in its characteristic ultraviolet (UV) absorbance over time. The intact this compound molecule exhibits a strong absorbance at a wavelength (λmax) of 252 nm.[3]
Materials and Reagents
-
This compound, solid
-
Sodium hydroxide (B78521) (NaOH), 0.01 M, chilled
-
Phosphate-buffered saline (PBS), pH 7.4, maintained at 37°C
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Methodology
-
Preparation of a Stabilized Stock Solution:
-
Due to its rapid decomposition in neutral or acidic pH, a stock solution of this compound must be prepared in a cold, alkaline solution.
-
Dissolve a known quantity of solid this compound in chilled 0.01 M NaOH to a final concentration of 10 mM. This alkaline solution stabilizes the NONOate and can be kept on ice for short-term storage.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to measure absorbance at 252 nm.
-
Equilibrate the temperature-controlled cuvette holder to 37°C.
-
Blank the instrument with 1 mL of pre-warmed (37°C) PBS (pH 7.4).
-
-
Initiation of Decomposition and Data Acquisition:
-
To initiate the decomposition, rapidly inject a small volume (e.g., 10 µL) of the 10 mM this compound stock solution into the cuvette containing 1 mL of pre-warmed PBS. This will result in a final concentration of approximately 100 µM.
-
Immediately start recording the absorbance at 252 nm at short time intervals (e.g., every 0.1 or 0.5 seconds) for a duration of at least 10 half-lives (approximately 20 seconds).
-
Data Analysis
The decomposition of this compound follows first-order kinetics. The half-life can be calculated from the rate constant (k), which is determined from the absorbance data.
-
Plotting the Data: Plot the natural logarithm of the absorbance (ln(A)) versus time (t).
-
Determining the Rate Constant (k): For a first-order reaction, this plot will yield a straight line with a slope equal to -k.
-
Calculating the Half-life (t½): The half-life is calculated using the following equation:
t½ = 0.693 / k
Visualizing Core Processes
Experimental Workflow for Half-life Determination
The following diagram illustrates the key steps in the experimental determination of the half-life of this compound.
Caption: Experimental workflow for determining the half-life of this compound.
Nitric Oxide Signaling Pathway: Activation of Soluble Guanylate Cyclase
The primary downstream signaling pathway activated by the nitric oxide released from this compound is the soluble guanylate cyclase (sGC) pathway. This pathway plays a crucial role in various physiological processes, including vasodilation and neurotransmission.
Caption: The NO/sGC/cGMP signaling pathway activated by this compound.
References
An In-depth Technical Guide to the Spontaneous Dissociation of PROLI NONOate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spontaneous dissociation of PROLI NONOate, a diazeniumdiolate nitric oxide (NO) donor. It covers the core chemical principles, kinetic parameters, influencing factors, and the biological significance of its NO release. Detailed experimental protocols and visual representations of key pathways are included to support research and development in fields leveraging the therapeutic potential of nitric oxide.
Introduction to this compound
This compound, or 1-(hydroxy-NNO-azoxy)-L-proline, is a water-soluble compound that belongs to the class of diazeniumdiolates, commonly known as NONOates. These compounds are characterized by the [N(O)NO]⁻ functional group and are widely utilized in biomedical research as sources of nitric oxide. This compound is particularly noted for its extremely rapid and pH-dependent decomposition to release nitric oxide, making it a valuable tool for studying the acute effects of NO in biological systems.[1][2][3][4] Its rapid, predictable release kinetics allow for precise, localized delivery of NO, which is crucial for investigating signaling pathways and developing therapeutic strategies.[1]
Mechanism of Spontaneous Dissociation
The dissociation of this compound is a spontaneous, first-order process that is primarily dependent on pH and temperature.[1][2][3][4] In aqueous solutions, particularly under physiological conditions, this compound undergoes proton-initiated decomposition. The compound is relatively stable in alkaline solutions but rapidly breaks down in the presence of protons.[1] This reaction yields two moles of nitric oxide (NO) per mole of the parent compound, along with the corresponding secondary amine, L-proline.[1][2][3][4] The lack of other metabolic byproducts simplifies the study of its effects, as the observed biological responses can be primarily attributed to the released NO.[1]
The dissociation pathway can be visualized as follows:
Caption: Dissociation pathway of this compound.
Quantitative Data on Dissociation Kinetics
Table 1: Dissociation Kinetics of this compound at Physiological Conditions
| Parameter | Value | Conditions | Reference(s) |
| Half-life (t½) | ~1.8 seconds | 37°C, pH 7.4 | [1][2][3][4] |
| Moles of NO Released | 2 per mole of parent compound | Aqueous solution | [1][2][3][4] |
It is important to note that NONOates, in general, are more stable at a basic pH.[1] For other NONOates, data at different temperatures is available; for instance, the half-life of DETA NONOate is 20 hours at 37°C and extends to 56 hours at 22-25°C at the same pH.[1] This trend of slower decomposition at lower temperatures is expected to hold for this compound as well. For example, the half-life of MAHMA NONOate increases from approximately 1 minute at 37°C to 3 minutes at 22-25°C.[1] Some data for other NONOates at different pH values also exists, such as β-Gal-NONOate having a half-life of about 6 minutes at pH 5.6.[1] Researchers should empirically determine the dissociation kinetics for their specific experimental conditions if they deviate significantly from physiological norms.
Experimental Protocols
Spectrophotometric Measurement of this compound Decomposition
This protocol allows for the determination of the decomposition rate of this compound by monitoring the decrease in its characteristic UV absorbance.
Principle: this compound has a characteristic UV absorbance maximum at 252 nm. As the molecule decomposes, this absorbance decreases, allowing for the calculation of the decomposition rate constant and half-life.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH) for stock solution
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 6.0, 7.4, 8.0)
-
Temperature-controlled UV-Vis spectrophotometer with a cuvette holder
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in ice-cold 0.1 M NaOH. The alkaline conditions ensure the stability of the NONOate. Keep the stock solution on ice.
-
Spectrophotometer Setup: Set the spectrophotometer to the desired temperature (e.g., 25°C or 37°C). Set the wavelength to 252 nm.
-
Reaction Initiation: Add a known volume of the desired pH buffer to a quartz cuvette and place it in the spectrophotometer to equilibrate to the set temperature.
-
To initiate the reaction, inject a small volume of the this compound stock solution into the cuvette and mix rapidly. The final concentration of this compound should be in a range that gives a reliable absorbance reading (e.g., 100 µM).
-
Data Acquisition: Immediately start recording the absorbance at 252 nm over time. For this compound, the decomposition is very rapid, so a fast acquisition rate is necessary (e.g., every 0.1 or 0.5 seconds).
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
For a first-order reaction, this plot should be linear. The slope of this line is the negative of the rate constant (-k).
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Chemiluminescence Detection of Nitric Oxide Release
This protocol provides a direct and highly sensitive method for measuring the real-time release of nitric oxide from this compound.
Principle: This method relies on the reaction of nitric oxide with ozone (O₃) to produce nitrogen dioxide in an excited state (NO₂). As NO₂ decays to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. The intensity of the light is directly proportional to the concentration of NO.
Materials:
-
This compound
-
0.1 M NaOH for stock solution
-
Degassed buffer (e.g., PBS) at the desired pH
-
Nitric Oxide Analyzer (Chemiluminescence Detector)
-
Reaction vessel with a port for injecting the NONOate solution
-
Nitrogen gas (for deoxygenating the buffer)
Procedure:
-
Instrument Setup: Turn on the Nitric Oxide Analyzer and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Buffer Preparation: Deoxygenate the buffer by bubbling with nitrogen gas for at least 30 minutes to prevent the reaction of NO with oxygen.
-
Reaction Setup: Add a known volume of the deoxygenated buffer to the reaction vessel, which is connected to the inlet of the Nitric Oxide Analyzer. Maintain the desired temperature of the vessel.
-
Baseline Measurement: Start the flow of the buffer through the system and record the baseline signal.
-
Reaction Initiation: Prepare a fresh, dilute solution of this compound in ice-cold 0.1 M NaOH. Inject a known volume of this solution into the reaction vessel.
-
Data Acquisition: Record the chemiluminescence signal over time. The signal will increase as this compound decomposes and releases NO.
-
Calibration and Data Analysis:
-
Calibrate the instrument using known concentrations of a stable NO gas standard or by the complete decomposition of a known amount of a NONOate with a well-defined stoichiometry of NO release.
-
The resulting data will be a plot of NO concentration versus time, from which the rate of NO release can be determined.
-
Biological Signaling Pathway of Released Nitric Oxide
The nitric oxide released from the dissociation of this compound is a potent signaling molecule that primarily acts by activating soluble guanylate cyclase (sGC).
Mechanism of Action:
-
Diffusion: Being a small, lipophilic molecule, NO readily diffuses across cell membranes.
-
sGC Activation: In the cytoplasm, NO binds to the ferrous heme iron of sGC. This binding induces a conformational change in the enzyme, leading to its activation.
-
cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Downstream Effects: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG). PKG then phosphorylates various downstream target proteins, leading to a cascade of cellular responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.
Caption: The nitric oxide-soluble guanylate cyclase-cGMP signaling pathway.
Experimental Workflow for Assessing Biological Effects
The following workflow outlines a general procedure for studying the biological effects of NO released from this compound in a cell culture model.
Caption: A generalized experimental workflow for studying the biological effects of this compound.
Conclusion
This compound is a powerful tool for nitric oxide research due to its rapid and predictable release of NO. Understanding its dissociation kinetics and the signaling pathways it activates is crucial for its effective use in experimental and therapeutic contexts. The protocols and information provided in this guide are intended to support researchers in designing and executing robust studies to further elucidate the multifaceted roles of nitric oxide in biology and medicine.
References
A Technical Guide to the Stability and Storage of PROLI NONOate
For researchers, scientists, and professionals in drug development, understanding the stability and storage requirements of nitric oxide (NO) donors is paramount to ensuring experimental reproducibility and therapeutic efficacy. This guide provides an in-depth overview of the stability and storage conditions for PROLI NONOate, a rapid-releasing NO donor.
Core Concepts of this compound Stability
This compound (1-(hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt) is a diazeniumdiolate that is valued for its extremely short half-life, releasing nitric oxide spontaneously in aqueous solutions.[1][2][3][4][5][6] This release is a pH-dependent, first-order process.[1][2][3][4][6][7] Upon decomposition, each mole of this compound liberates two moles of nitric oxide, leaving behind the parent amine, L-proline.[1][2][3][4][7]
The solid, crystalline form of this compound is sensitive to moisture and air, which can cause discoloration.[8] Therefore, proper handling and storage are crucial to maintain its integrity.
Quantitative Stability Data
The stability of this compound is significantly influenced by pH and temperature. The following tables summarize the available quantitative data.
Table 1: Half-life of this compound in Aqueous Solution
| Temperature (°C) | pH | Half-life (t½) |
| 37 | 7.4 | 1.8 seconds |
| 22-25 | 7.4 | ~2 seconds |
Data sourced from multiple references.[1][2][3][4][7][9]
Table 2: Recommended Storage Conditions
| Form | Temperature (°C) | Atmosphere | Duration |
| Crystalline Solid | -80 | Sealed under nitrogen | ≥ 2 years |
| Alkaline Solution (0.01 M NaOH) | 0 | - | Up to 24 hours |
Data sourced from multiple references.[1][6][8]
Experimental Protocols
Accurate assessment of this compound stability and nitric oxide release relies on robust experimental protocols. Below are methodologies for key analyses.
Protocol 1: Determination of this compound Decomposition by UV-Vis Spectrophotometry
This method quantifies the disappearance of the intact this compound molecule, which has a characteristic UV absorbance.
Materials:
-
This compound
-
0.01 M NaOH for stock solution preparation
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Temperature-controlled chamber/water bath
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in cold 0.01 M NaOH. Alkaline solutions are stable for up to 24 hours when stored at 0°C.[8]
-
Quantitation of Stock Solution: The concentration of the stock solution can be verified by measuring its absorbance at 252 nm (ε = 8,400 M⁻¹cm⁻¹) after dilution in 0.01 M NaOH.[8]
-
Initiation of Decomposition: To initiate nitric oxide release, dilute an aliquot of the stock solution into the desired buffer (e.g., 0.1 M phosphate buffer, pH 7.4) pre-warmed to the target temperature (e.g., 37°C).[8]
-
Spectrophotometric Monitoring: Immediately after dilution, begin monitoring the decrease in absorbance at 252 nm over time.
-
Data Analysis: The first-order rate constant (k) can be determined by plotting the natural logarithm of the absorbance versus time. The half-life (t½) is then calculated using the equation: t½ = 0.693 / k.
Protocol 2: Measurement of Nitric Oxide Release using the Griess Assay
This protocol measures the accumulation of nitrite (B80452) (NO₂⁻), a stable oxidation product of nitric oxide in aqueous solution.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Griess Reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Sodium nitrite standard solutions
-
Microplate reader
Procedure:
-
Initiate Decomposition: Prepare and initiate the decomposition of this compound in the buffer of choice as described in Protocol 1.
-
Sample Collection: At various time points, collect aliquots of the reaction mixture.
-
Griess Reaction: Mix the collected aliquots with an equal volume of the Griess Reagent. Allow the color to develop for the recommended time (typically 15-30 minutes).
-
Absorbance Measurement: Measure the absorbance of the samples at approximately 540-550 nm using a microplate reader.
-
Quantification: Create a standard curve using known concentrations of sodium nitrite. Use this curve to determine the concentration of nitrite in the experimental samples, which serves as an indicator of the amount of NO released.
Visualizing Key Processes
To further aid in the understanding of this compound's properties and the experimental workflows, the following diagrams have been generated.
References
- 1. caymanchem.com [caymanchem.com]
- 2. thomassci.com [thomassci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 5. This compound - Labchem Catalog [labchem.com.my]
- 6. netascientific.com [netascientific.com]
- 7. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Development of Antimicrobial Nitric Oxide-Releasing Fibers - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility of PROLI NONOate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of PROLI NONOate in various buffers, a critical factor for its application in biomedical research. This compound is a fast-acting nitric oxide (NO) donor, and understanding its solubility and stability is paramount for accurate and reproducible experimental outcomes. While widely cited as highly soluble in aqueous solutions, this guide also offers a detailed protocol for researchers to determine its solubility in their specific experimental buffers.
Overview of this compound Solubility
This compound is a diazeniumdiolate that spontaneously releases nitric oxide in a pH-dependent manner.[1][2] Product information from various suppliers consistently states that the solubility of this compound in aqueous buffers is greater than 100 mg/mL.[2][3][4] This high solubility facilitates the preparation of concentrated stock solutions for subsequent dilution in experimental setups.
However, it is crucial to note that this compound is most stable in alkaline solutions.[5] For experimental use, it is recommended to prepare a stock solution in 0.01 M NaOH, where it can be stored at 0°C for up to 24 hours.[5] The release of nitric oxide is initiated upon dilution of this alkaline stock solution into a buffer with a physiological pH (e.g., 7.0-7.4).[5]
At a physiological pH of 7.4 and a temperature of 37°C, this compound has a very short half-life of approximately 1.8 seconds.[1][2] This rapid decomposition rate underscores the importance of preparing fresh solutions immediately before use.
While the general solubility in "aqueous buffers" is high, specific quantitative data comparing its solubility in different common laboratory buffers such as Phosphate-Buffered Saline (PBS) at various pH values, Tris-HCl, or specific cell culture media is not extensively documented in publicly available literature. Therefore, researchers may need to empirically determine the precise solubility in their buffer of choice.
Quantitative Solubility Data
Table 1: Solubility of this compound in Common Buffers
| Buffer | pH | Temperature (°C) | Maximum Observed Solubility (mg/mL) | Molar Concentration (M) | Observations |
| PBS | 7.4 | 25 | |||
| PBS | 7.4 | 37 | |||
| Tris-HCl | 7.4 | 25 | |||
| Tris-HCl | 8.0 | 25 | |||
| DMEM | 7.4 | 37 | |||
| RPMI-1640 | 7.4 | 37 |
Table 2: Half-life of this compound in Different Buffers
| Buffer | pH | Temperature (°C) | Reported Half-life (seconds) | Reference |
| 0.1 M Phosphate Buffer | 7.4 | 37 | 1.8 | [1][5] |
| Aqueous Solution | 7.4 | 37 | ~1.8 | [1] |
Experimental Protocol for Determining Solubility
This protocol provides a detailed methodology for determining the solubility of this compound in a specific buffer using UV-Vis spectrophotometry. The intact this compound has a characteristic UV absorbance at 252 nm, which allows for its quantification.[5]
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific buffer at a given temperature.
Materials:
-
This compound (crystalline solid)
-
Buffer of interest (e.g., PBS, Tris-HCl)
-
0.01 M NaOH
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or incubator
Procedure:
-
Preparation of a Saturated Solution:
-
Equilibrate the buffer of interest to the desired temperature (e.g., 25°C or 37°C).
-
Add an excess amount of crystalline this compound to a known volume of the temperature-equilibrated buffer. "Excess" means adding enough solid so that undissolved particles are clearly visible.
-
Vortex the mixture vigorously for a short period (e.g., 30 seconds) to facilitate dissolution. Due to the rapid decomposition at neutral pH, this step should be performed quickly.
-
Immediately after vortexing, quickly centrifuge the solution at high speed to pellet the undissolved solid.
-
-
Sample Preparation for UV-Vis Analysis:
-
Carefully collect a known volume of the clear supernatant.
-
Perform a precise serial dilution of the supernatant with the same buffer. The dilution factor will depend on the expected high solubility and the linear range of the spectrophotometer. A starting dilution of 1:100 or 1:1000 is recommended.
-
-
UV-Vis Spectrophotometry:
-
Set the spectrophotometer to read absorbance at 252 nm.
-
Use the buffer of interest as a blank to zero the spectrophotometer.
-
Measure the absorbance of the diluted sample. Ensure the reading falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
-
Calculation of Concentration:
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration of this compound in the diluted sample.
-
A is the measured absorbance.
-
ε is the molar extinction coefficient of this compound, which is 8,400 M⁻¹cm⁻¹.[5]
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration in Molarity (M).
-
-
Calculate the concentration in the original saturated solution by multiplying the calculated concentration by the dilution factor.
-
To express the solubility in mg/mL, multiply the molar concentration by the molecular weight of this compound (219.1 g/mol ) and divide by 1000.
-
Experimental Workflow Diagram:
Caption: Workflow for determining this compound solubility.
Nitric Oxide Signaling Pathway
The biological effects of this compound are mediated by the release of nitric oxide (NO). NO is a key signaling molecule involved in various physiological processes. The canonical signaling pathway involves the activation of soluble guanylate cyclase (sGC).
Canonical Nitric Oxide Signaling Pathway Diagram:
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. netascientific.com [netascientific.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
An In-Depth Technical Guide to PROLI NONOate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nitric oxide (NO) donor, PROLI NONOate, focusing on its chemical properties, mechanism of action, and experimental considerations.
Core Chemical and Physical Properties
This compound, formally known as 1-(hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt, is a highly utilized compound in research for its ability to rapidly and spontaneously release nitric oxide under physiological conditions.[1][2][3] Its key properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₅H₇N₃O₄ • 2Na | [4][5] |
| Molar Mass (Formula Weight) | 219.1 g/mol | [1][4][5] |
| CAS Number | 178948-42-0 | [4][5] |
| Appearance | Crystalline solid | [2][5] |
| Purity | Typically ≥98% | [4][5] |
| Solubility | >100 mg/mL in aqueous buffers | [2][5] |
| UV Maximum Absorption (λmax) | 252 nm (ε = 8,400 M⁻¹ cm⁻¹) | [5][6] |
| Half-life (t½) | 1.8 seconds (at 37°C, pH 7.4) | [1][2][5] |
| NO Moles Released | 2 moles of NO per mole of parent compound | [1][2][5] |
Mechanism of Nitric Oxide Release
This compound belongs to a class of compounds known as diazeniumdiolates (NONOates), which are characterized by the [N(O)NO]⁻ functional group.[7] The release of nitric oxide is a spontaneous, pH-dependent process that follows first-order kinetics.[1][2][5] In the presence of protons (i.e., in a buffered solution at physiological pH), the compound rapidly decomposes to yield two molecules of nitric oxide and the parent amine, L-proline.[6][7] Due to its extremely short half-life of 1.8 seconds at 37°C and pH 7.4, it is considered an ultrafast NO donor.[5][7]
The decomposition pathway can be visualized as follows:
Signaling and Biological Effects
The nitric oxide released from this compound is a critical signaling molecule involved in numerous physiological and pathophysiological processes.[8] Its mechanisms of action are diverse and include:
-
Vasodilation: Activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to relaxation.[7]
-
Anti-thrombotic Effects: Inhibition of platelet adherence and aggregation.[8]
-
Modulation of Cell Proliferation: Prevention of vascular smooth muscle cell (VSMC) proliferation and migration, which is a key factor in neointimal hyperplasia following vascular injury.[8]
-
Antimicrobial Activity: Generation of reactive nitrogen species that can cause oxidative and nitrosative damage to bacteria, leading to biofilm dispersal.[9][10]
-
Post-Translational Modification: NO can directly modify proteins through S-nitrosation, affecting protein function and signaling cascades independent of the canonical cGMP pathway.[8]
A common biological pathway initiated by NO is the sGC-cGMP pathway, which mediates vasodilation.
Experimental Protocols & Methodologies
Due to its sensitivity to moisture and air, this compound requires careful handling.[6]
-
Storage: For long-term stability (≥1 year), the crystalline solid should be stored sealed under nitrogen at -80°C.[6]
-
Stock Solution Preparation: this compound is stable in alkaline solutions. A stock solution can be prepared by dissolving the compound in 0.01 M NaOH. This alkaline stock is stable for up to 24 hours at 0°C.[6]
-
Initiating NO Release: To begin the experiment, an aliquot of the alkaline stock solution is added to an excess of buffer at the desired experimental pH (e.g., pH 7.0-7.4). This initiates the rapid, first-order decomposition and release of NO.[6]
The concentration of a this compound solution can be verified using UV-Vis spectrophotometry. The intact molecule has a characteristic UV absorbance maximum at 252 nm, with a molar extinction coefficient (ε) of 8,400 M⁻¹ cm⁻¹.[6] This allows for precise concentration determination of the stock solution before initiating NO release.
The following workflow is a generalized procedure for studying the effects of this compound on cultured cells.
This guide serves as a foundational document for professionals working with this compound. Its rapid and predictable release of nitric oxide makes it an invaluable tool for investigating the multifaceted roles of NO in biology and medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. netascientific.com [netascientific.com]
- 3. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. This compound - Cayman Chemical [bioscience.co.uk]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Effect of PROLI/NO on the Proliferative and Phenotypic Kinetic Profile after Arterial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Development of Antimicrobial Nitric Oxide-Releasing Fibers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of PROLI NONOate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROLI NONOate (1-(Hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt) is a potent and ultra-fast-releasing nitric oxide (NO) donor.[1][2][3][4] As a member of the diazeniumdiolate (NONOate) class of compounds, it spontaneously dissociates in aqueous solutions to release nitric oxide, a critical signaling molecule in numerous physiological and pathophysiological processes.[1][2][3][4] This property makes this compound a valuable tool in biomedical research, particularly in studies related to vasodilation, neurotransmission, and immune response. However, its reactivity and biological activity necessitate a thorough understanding of its properties and strict adherence to safety and handling protocols.
This technical guide provides comprehensive information on the safety, handling, and experimental use of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and effective use in experimental settings.
| Property | Value | Reference |
| CAS Number | 178948-42-0 | [4] |
| Molecular Formula | C₅H₇N₃O₄ · 2Na | [4] |
| Molecular Weight | 219.1 g/mol | [4] |
| Appearance | Crystalline solid | [3][4] |
| Purity | ≥98% | [4] |
| Solubility | Highly soluble in aqueous buffers (>100 mg/ml) | [4] |
| UV/Vis Maximum (λmax) | 252 nm (in aqueous solution) | [3][4][5] |
| Molar Extinction Coefficient (ε) | 8,400 M⁻¹cm⁻¹ at 252 nm | [5] |
Stability, Storage, and Handling
This compound is sensitive to environmental conditions, and proper storage and handling are crucial to maintain its integrity and ensure the safety of laboratory personnel.
Stability and Storage
-
Long-term Storage: For long-term storage, this compound should be kept in a tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon) at -80°C.[5] Under these conditions, it is stable for at least one year.[5]
-
Moisture and Air Sensitivity: The crystalline solid is sensitive to moisture and will discolor upon exposure to air.[5] It is imperative to keep the vial sealed until use.[5] Handling of the solid compound should ideally be performed in a glove box with an inert atmosphere.[5]
-
Solution Stability: Alkaline stock solutions of this compound (e.g., in 0.01 M NaOH) are significantly more stable and can be stored at 0°C for up to 24 hours.[5] In contrast, at physiological pH (7.4) and 37°C, this compound has a very short half-life of approximately 1.8 seconds.[2][5]
Handling Precautions
While the Globally Harmonized System (GHS) does not classify this compound as a hazardous substance, standard laboratory precautions for handling chemical compounds should be strictly followed.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A laboratory coat should be worn to protect personal clothing.
-
-
Engineering Controls:
-
Ventilation: Work with this compound, especially when handling the solid or preparing concentrated stock solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
-
Hygiene Practices:
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Hazard Identification and Toxicology
| Hazard | Description |
| Acute Effects | Inhalation of high concentrations of nitric oxide can cause respiratory irritation. Direct contact with the solid or concentrated solutions may cause skin or eye irritation. |
| Chronic Effects | The long-term effects of exposure to this compound have not been extensively studied. |
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Researchers should adapt these protocols based on their specific experimental setup and cell/tissue models.
Preparation of this compound Solutions
A critical step in using this compound is the preparation of a stable stock solution and its subsequent dilution to initiate nitric oxide release.
-
Stock Solution Preparation (Alkaline):
-
Under an inert atmosphere, accurately weigh the desired amount of solid this compound.
-
Dissolve the solid in a cold (0°C) solution of 0.01 M NaOH to the desired stock concentration (e.g., 10 mM).
-
Keep the stock solution on ice and use it within 24 hours.[5]
-
-
Initiation of Nitric Oxide Release:
-
To initiate NO release, dilute the alkaline stock solution into an excess of a buffered solution at the desired pH (typically pH 7.0-7.4) and temperature (e.g., 37°C).[5]
-
The rapid change in pH will cause the spontaneous decomposition of this compound and the release of nitric oxide.
-
Quantification of this compound Concentration
The concentration of the alkaline stock solution can be verified spectrophotometrically.
-
Dilute an aliquot of the stock solution in 0.01 M NaOH.
-
Measure the absorbance at 252 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), with a molar extinction coefficient (ε) of 8,400 M⁻¹cm⁻¹.[5]
In Vitro Vasodilation Assay (Organ Bath)
-
Isolate a blood vessel (e.g., rat aorta) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C, continuously bubbled with 95% O₂/5% CO₂.
-
Induce a stable contraction with a vasoconstrictor (e.g., phenylephrine).
-
Prepare a fresh dilution of this compound from the alkaline stock solution into the physiological buffer immediately before use.
-
Add cumulative concentrations of the diluted this compound solution to the organ bath and record the relaxation response.
In Vitro Platelet Aggregation Assay
-
Prepare platelet-rich plasma (PRP) from fresh blood samples.
-
Pre-incubate the PRP with either a vehicle control or different concentrations of freshly diluted this compound at 37°C for a short period.
-
Induce platelet aggregation by adding an agonist (e.g., ADP or collagen).
-
Monitor the change in light transmittance using a platelet aggregometer to determine the extent of aggregation.
Signaling Pathway
This compound exerts its biological effects primarily through the release of nitric oxide, which activates the soluble guanylate cyclase (sGC) signaling pathway.
References
Unveiling the Spectroscopic Signature of PROLI NONOate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Ultraviolet (UV) absorbance spectrum of PROLI NONOate, a critical parameter for its quantification and stability assessment. This compound is an invaluable tool in biomedical research due to its rapid and predictable release of nitric oxide (NO), a key signaling molecule. This document outlines the core spectroscopic properties, detailed experimental protocols for its characterization, and the fundamental signaling pathway it activates.
Core Spectroscopic and Physicochemical Properties
The UV absorbance of this compound is a direct measure of its concentration in solution. The molecule exhibits a characteristic absorbance maximum that allows for its precise quantification. Key properties are summarized below.
| Property | Value | Reference |
| λmax (Wavelength of Maximum Absorbance) | 252 nm | [1] |
| Molar Absorptivity (ε) | 8,400 M⁻¹ cm⁻¹ | N/A |
| Molecular Formula | C₅H₇N₃O₄ · 2Na | N/A |
| Molecular Weight | 219.1 g/mol | N/A |
| Half-life (t½) at 37°C, pH 7.4 | ~1.8 seconds | [2][3] |
| NO Moles Released per Mole of Parent Compound | 2 | [4] |
Experimental Protocol: UV-Visible Spectrophotometry
Accurate determination of this compound concentration is paramount for experimental reproducibility. The following protocol outlines the steps for measuring its UV absorbance.
1. Materials and Equipment:
-
This compound solid compound
-
0.01 M Sodium Hydroxide (NaOH), chilled
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated micropipettes
-
Analytical balance
2. Preparation of Stock Solution:
Due to the rapid decomposition of this compound at physiological pH, a stable stock solution must be prepared in a basic buffer.
-
Accurately weigh a small amount of solid this compound.
-
Dissolve the solid in chilled 0.01 M NaOH to a known concentration (e.g., 1 mM). The basic pH prevents the spontaneous release of NO, ensuring the stability of the stock solution.
-
Keep the stock solution on ice and protected from light.
3. Spectrophotometric Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-30 minutes.
-
Set the wavelength to 252 nm.
-
Use a quartz cuvette filled with 0.01 M NaOH as a blank to zero the spectrophotometer.
-
Prepare a series of dilutions of the this compound stock solution in 0.01 M NaOH to create a standard curve.
-
Measure the absorbance of each dilution at 252 nm.
-
To observe the decomposition, a sample of the stock solution can be diluted in PBS (pH 7.4) and the decrease in absorbance at 252 nm can be monitored over time.
4. Data Analysis:
-
Plot the absorbance values of the standards against their known concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance and 'x' is the concentration. The slope 'm' will be the molar absorptivity (ε) if the path length is 1 cm.
-
The concentration of unknown samples can be determined using this standard curve and the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length of the cuvette.
Visualizing Experimental and Biological Processes
To better illustrate the workflows and mechanisms associated with this compound, the following diagrams have been generated.
Caption: Workflow for determining the UV absorbance of this compound.
Mechanism of Action: The Nitric Oxide Signaling Pathway
This compound exerts its biological effects by releasing nitric oxide, which then activates the soluble guanylate cyclase (sGC) signaling cascade. This is a fundamental pathway in many physiological processes, including vasodilation and neurotransmission.[5][6]
Caption: The signaling cascade initiated by nitric oxide release.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nitric oxide signaling | Abcam [abcam.com]
- 6. cusabio.com [cusabio.com]
Unraveling the Decomposition of PROLI NONOate: A Technical Guide to its Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROLI NONOate, a diazeniumdiolate, is a valuable tool in biomedical research due to its rapid and predictable release of nitric oxide (NO). Its decomposition under physiological conditions is a critical aspect of its function, yielding bioactive byproducts that influence cellular signaling and physiological responses. This in-depth technical guide provides a comprehensive overview of the byproducts of this compound decomposition, detailing their quantitative analysis, the experimental protocols for their characterization, and the signaling pathways they modulate.
Core Byproducts of this compound Decomposition
The decomposition of this compound is a pH-dependent, first-order process that yields two primary byproducts: nitric oxide (NO) and L-proline.[1][2] The reaction proceeds rapidly under physiological conditions (pH 7.4, 37 °C), with a half-life of approximately 1.8 seconds.[1] The stoichiometry of this decomposition is well-defined, with one mole of this compound liberating two moles of nitric oxide.[1][2]
Quantitative Data on Byproduct Formation
The predictable nature of this compound decomposition allows for precise quantitative analysis of its byproducts. The following table summarizes the key quantitative parameters.
| Parameter | Value | Conditions | Reference(s) |
| Moles of NO released per mole of this compound | 2 | pH 7.4, 37 °C | [1][2] |
| Half-life (t½) of decomposition | 1.8 seconds | pH 7.4, 37 °C | [1] |
| Moles of L-proline produced per mole of this compound | 1 | pH 7.4, 37 °C | [1] |
Experimental Protocols for Byproduct Analysis
Accurate quantification of the byproducts of this compound decomposition is essential for understanding its biological effects. Detailed methodologies for the key experiments are provided below.
Quantification of Nitric Oxide Release
1. Chemiluminescence Detection: This is the most sensitive and specific method for real-time NO detection.
-
Principle: The reaction of NO with ozone (O₃) produces an excited state of nitrogen dioxide (NO₂*), which emits light upon returning to its ground state. The intensity of the emitted light is directly proportional to the NO concentration.[3][4]
-
Apparatus: A chemiluminescence NO analyzer equipped with a purge vessel.
-
Protocol:
-
Prepare a stock solution of this compound in 10 mM NaOH to ensure stability.
-
Calibrate the chemiluminescence analyzer with a known concentration of NO gas.
-
Add a buffered solution (e.g., phosphate-buffered saline, pH 7.4) to the purge vessel, maintained at 37 °C.
-
Inject a small volume of the this compound stock solution into the purge vessel to initiate decomposition.
-
The released NO is carried by an inert gas stream (e.g., nitrogen) to the reaction chamber of the analyzer.
-
Record the chemiluminescence signal over time to obtain a real-time profile of NO release. The total amount of NO released can be calculated by integrating the area under the curve.
-
2. Griess Assay: This colorimetric method measures nitrite (B80452) (NO₂⁻), a stable oxidation product of NO in aqueous solutions.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this compound is measured spectrophotometrically.[5]
-
Protocol:
-
Induce the decomposition of a known concentration of this compound in an aerobic buffer (pH 7.4) at 37 °C.
-
At various time points, take aliquots of the reaction mixture.
-
Add the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each aliquot.
-
After a short incubation period, measure the absorbance at approximately 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
-
Quantification of L-Proline
1. High-Performance Liquid Chromatography (HPLC): This is a robust method for the separation and quantification of L-proline.
-
Principle: L-proline is separated from other components in the sample by passing it through a chromatography column. The concentration is determined by detecting the eluted L-proline, often after derivatization to enhance detection.
-
Protocol:
-
Sample Preparation: After the complete decomposition of this compound, the sample can be directly analyzed or may require deproteinization if biological matrices are present.
-
Derivatization (Pre-column): React the sample with a derivatizing agent such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or dansyl chloride to form a fluorescent adduct of L-proline.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1 mL/min.
-
-
Detection: Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
Quantification: Determine the concentration of L-proline by comparing the peak area of the sample to a standard curve prepared with known concentrations of L-proline.
-
2. Colorimetric Ninhydrin (B49086) Assay: A simpler, though less specific, method for proline quantification.
-
Principle: Ninhydrin reacts with proline at a low pH and high temperature to form a red-colored product that can be measured spectrophotometrically.
-
Protocol:
-
To the sample containing L-proline, add ninhydrin reagent and glacial acetic acid.
-
Heat the mixture in a boiling water bath for a defined period (e.g., 1 hour).
-
After cooling, extract the colored product with a solvent like toluene.
-
Measure the absorbance of the organic layer at approximately 520 nm.
-
Quantify the L-proline concentration using a standard curve.
-
Experimental Workflow for Byproduct Analysis
Signaling Pathways Modulated by Byproducts
The byproducts of this compound decomposition, nitric oxide and L-proline, are both biologically active molecules that can modulate distinct signaling pathways.
Nitric Oxide Signaling
Nitric oxide is a well-characterized signaling molecule that primarily acts through the activation of soluble guanylate cyclase (sGC).
This signaling cascade leads to a variety of physiological responses, including vasodilation, neurotransmission, and immune modulation.[6][7][8]
L-Proline Signaling
L-proline, in addition to its role as a protein building block, can also function as a signaling molecule, although its pathways are less defined than those of NO. Emerging research suggests its involvement in:
-
mTORC1 Signaling: L-proline can influence the mTORC1 pathway, which is a central regulator of cell growth and proliferation.
-
Redox Homeostasis: Proline metabolism is linked to the production of reactive oxygen species (ROS), which can act as second messengers in various signaling cascades.[9]
-
Neurotransmission: In the central nervous system, L-proline can act as a weak agonist at glutamate (B1630785) and glycine (B1666218) receptors, potentially modulating synaptic transmission.[10][11]
Potential Secondary Byproducts and Side Reactions
While nitric oxide and L-proline are the primary and well-documented byproducts, the high reactivity of nitric oxide means it can participate in secondary reactions, especially in a complex biological environment. These reactions can lead to the formation of other reactive nitrogen species (RNS), including:
-
Peroxynitrite (ONOO⁻): Formed from the rapid reaction of NO with superoxide (B77818) (O₂⁻). Peroxynitrite is a potent oxidizing and nitrating agent that can modify proteins, lipids, and DNA.
-
Dinitrogen trioxide (N₂O₃): Formed from the autooxidation of NO, it can act as a nitrosating agent.
The parent diazeniumdiolate structure is generally stable, and decomposition primarily proceeds through the release of NO. However, under certain non-physiological conditions or in the presence of specific reagents, other decomposition pathways might be possible, although these are not significant under typical experimental conditions for this compound.[12][13]
Conclusion
A thorough understanding of the byproducts of this compound decomposition is paramount for its effective use in research and drug development. This guide has detailed the primary byproducts, nitric oxide and L-proline, and provided a framework for their quantitative analysis through established experimental protocols. Furthermore, an overview of the key signaling pathways modulated by these byproducts highlights the multifaceted biological impact of this compound. Researchers utilizing this potent NO donor should consider the bioactivity of both of its decomposition products to fully interpret their experimental outcomes.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. pnas.org [pnas.org]
- 3. Allosteric activation of the nitric oxide receptor soluble guanylate cyclase mapped by cryo-electron microscopy | eLife [elifesciences.org]
- 4. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proline Assay Kit Instructions – Associazione Italiana per lo Studio degli Artropodi Sociali e Presociali [aisasp.it]
- 7. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]
- 8. Decomposition of protein nitrosothiolsin matrix-assisted laser desorption/ionization and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels [jci.org]
- 10. Nitric Oxide–Independent Soluble Guanylate Cyclase Activation Improves Vascular Function and Cardiac Remodeling in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. researchgate.net [researchgate.net]
The Effect of pH on Nitric Oxide Release from PROLI NONOate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical role pH plays in modulating the release of nitric oxide (NO) from the diazeniumdiolate compound, PROLI NONOate. Understanding this relationship is paramount for the effective application of this compound in research and therapeutic development, where precise control over NO dosage and release kinetics is essential.
Introduction to this compound
This compound, or 1-(Hydroxy-NNO-azoxy)-L-proline, is a widely utilized nitric oxide donor in biomedical research. Its popularity stems from its rapid and predictable decomposition to release NO. Structurally, it belongs to the class of compounds known as diazeniumdiolates (formerly NONOates), which are characterized by the [N(O)NO]⁻ functional group. A key feature of these compounds is that their decomposition and subsequent NO release are highly dependent on the pH of the surrounding environment.
The dissociation of this compound is a first-order process, and at a physiological pH of 7.4 and a temperature of 37°C, it exhibits an exceptionally short half-life of approximately 1.8 to 2 seconds.[1][2][3][4][5] This rapid release profile makes it an invaluable tool for studying the acute effects of NO in biological systems. Under these conditions, one mole of this compound liberates two moles of NO.[1][2][3][4]
The Role of pH in NO Release
The stability of diazeniumdiolates, including this compound, is intrinsically linked to proton availability. Generally, these compounds are relatively stable in basic aqueous solutions but undergo spontaneous decomposition in the presence of protons.[1] The rate of this decomposition, and consequently the rate of NO release, is accelerated as the pH decreases.
While specific quantitative data for the half-life of this compound across a wide range of pH values is not extensively published, the established chemical principles for diazeniumdiolates allow for a clear prediction of the trend. It is expected that at pH values below 7.4, the half-life of this compound will be even shorter than 1.8 seconds, leading to a more rapid "burst" release of NO. Conversely, at pH values above 7.4, the compound will exhibit greater stability, resulting in a slower rate of NO release.
Data Presentation
The following table summarizes the known quantitative data for this compound's half-life and provides an expected trend at other pH values based on the general behavior of diazeniumdiolates.
| pH | Temperature (°C) | Half-life (t½) | Moles of NO Released per Mole of this compound | Reference/Expected Trend |
| < 7.4 | 37 | < 1.8 seconds | ~2 | Expected Trend |
| 7.4 | 37 | 1.8 - 2 seconds | 2 | [1][2][3][4][5] |
| > 7.4 | 37 | > 2 seconds | ~2 | Expected Trend |
Signaling Pathway of pH-Dependent Decomposition
The decomposition of this compound is initiated by protonation. The following diagram illustrates the proposed pathway for the pH-dependent release of nitric oxide from a generic primary amine diazeniumdiolate, which is applicable to this compound. At lower pH, protonation of the diazeniumdiolate leads to the formation of an unstable intermediate that readily decomposes to release two molecules of nitric oxide.
Caption: pH-dependent decomposition of this compound.
Experimental Protocols
To investigate the effect of pH on this compound NO release, two primary methods are commonly employed: chemiluminescence and the Griess assay.
Measurement of NO Release using a Nitric Oxide Analyzer (Chemiluminescence)
This method provides real-time, direct measurement of NO gas as it is released from the solution.
Materials:
-
This compound
-
Nitric Oxide Analyzer (chemiluminescence-based)
-
Reaction vessel with a port for gas flow to the analyzer
-
A range of buffers with different pH values (e.g., phosphate-buffered saline adjusted to pH 5.0, 6.0, 7.4, 8.0, and 9.0)
-
Nitrogen gas (for deoxygenating buffers)
-
Stock solution of this compound (typically prepared fresh in 10 mM NaOH to ensure stability)
Procedure:
-
System Setup: Calibrate the Nitric Oxide Analyzer according to the manufacturer's instructions.
-
Buffer Preparation: Prepare a series of buffers at the desired pH values. Deoxygenate the buffers by bubbling with nitrogen gas for at least 30 minutes to prevent the rapid oxidation of NO to other nitrogen oxides.
-
Reaction Initiation: Add a known volume of the deoxygenated buffer at a specific pH to the reaction vessel, maintained at 37°C.
-
Baseline Measurement: Start the flow of nitrogen gas through the headspace of the reaction vessel and into the Nitric Oxide Analyzer to establish a stable baseline.
-
This compound Addition: Prepare a fresh stock solution of this compound in cold 10 mM NaOH. Inject a small, known volume of the stock solution into the reaction vessel to achieve the desired final concentration.
-
Data Acquisition: Record the NO concentration detected by the analyzer over time. The data will show a rapid increase in NO concentration followed by a decay as the released NO is purged from the system.
-
Data Analysis: The initial rate of NO release and the half-life of the this compound at that specific pH can be calculated from the kinetic profile of NO evolution.
-
Repeat for Each pH: Repeat steps 3-7 for each buffer with a different pH value.
Measurement of NO Release using the Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO release by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in the solution.
Materials:
-
This compound
-
Griess Reagent (typically a two-part solution: Part I - sulfanilamide (B372717) in phosphoric acid; Part II - N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
A range of buffers with different pH values
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~540 nm
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the same buffers that will be used for the experiment.
-
Reaction Setup: In a 96-well plate, add a known volume of buffer at a specific pH to multiple wells.
-
This compound Addition: Prepare a fresh stock solution of this compound in cold 10 mM NaOH. Add a small volume of the stock solution to the wells containing the different pH buffers to initiate NO release.
-
Incubation: Incubate the plate at 37°C for a time sufficient for the this compound to decompose. Given its short half-life, a few minutes is typically adequate.
-
Griess Reagent Addition: Add the two components of the Griess reagent to each well (including the standards) according to the manufacturer's instructions. This will react with the nitrite in the wells to produce a magenta-colored azo compound.
-
Color Development: Allow the color to develop for the recommended time (usually 10-30 minutes) at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (buffer and Griess reagent only) from the sample and standard readings. Use the standard curve to determine the concentration of nitrite in each sample. The amount of nitrite will be proportional to the amount of NO released.
-
Repeat for Each pH: Analyze the results for each pH to determine the relative amount of NO released.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for studying the effect of pH on this compound NO release.
Caption: Experimental workflow for analyzing pH effect.
Conclusion
The release of nitric oxide from this compound is exquisitely sensitive to pH. The decomposition rate increases significantly as the pH becomes more acidic, leading to a more rapid release of NO. This characteristic is fundamental to its use as an NO donor and must be carefully considered when designing experiments or therapeutic strategies. By utilizing the appropriate analytical techniques, researchers can accurately characterize the NO release profile of this compound under their specific experimental conditions, thereby harnessing its full potential as a tool for investigating the multifaceted roles of nitric oxide in biology and medicine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. thomassci.com [thomassci.com]
- 5. This compound - Labchem Catalog [labchem.com.my]
The Kinetics of Rapid Nitric Oxide Release from PROLI NONOate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core kinetics of nitric oxide (NO) release from 1-(Hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt, commonly known as PROLI NONOate. Renowned for its exceptionally rapid and spontaneous decomposition to generate nitric oxide, this compound serves as an invaluable tool in a myriad of research applications, from investigating signaling pathways to developing novel therapeutics. This document provides a comprehensive overview of its decomposition kinetics, factors influencing NO release, detailed experimental protocols for its characterization, and its application in relevant biological pathways.
Core Principles of this compound Decomposition
This compound is a member of the diazeniumdiolate (NONOate) class of compounds, which are characterized by the [N(O)NO]⁻ functional group. A key feature of NONOates is their ability to spontaneously release nitric oxide in aqueous solutions under physiological conditions. The decomposition of this compound follows a pH-dependent, first-order kinetic process.[1] This spontaneous decay liberates two moles of nitric oxide for every mole of the parent compound.[1]
The rate of NO release is primarily governed by the chemical structure of the nucleophile adduct, as well as the pH and temperature of the medium.[2][3] Unlike some other NO donors, the decomposition of NONOates is not typically influenced by reducing agents or biological tissues, making them predictable sources of NO for in vitro and in vivo studies.[2][3]
Quantitative Analysis of NO Release Kinetics
The defining characteristic of this compound is its extremely short half-life, making it an "ultrafast" NO donor. This rapid release profile is critical for studying biological processes that respond to transient, high concentrations of nitric oxide.
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | 1.8 seconds | 37°C, pH 7.4 | [1] |
| Moles of NO Released | 2 moles NO / mole this compound | Aqueous solution | [1] |
| Decomposition Kinetics | First-order | pH-dependent | [1] |
Table 1: Key Kinetic Parameters of this compound
The rapid release kinetics of this compound stand in stark contrast to other commonly used NONOates, such as DETA NONOate, which exhibits a much longer half-life of approximately 20 hours under similar conditions.[4] This significant difference in release profiles allows researchers to select the most appropriate NO donor to mimic either transient or sustained nitric oxide signaling events. For instance, in one study, the NO concentration from a 40 µM this compound solution reached its maximum within 90 seconds and was undetectable after 55 minutes, whereas a 500 µM DETA NONOate solution showed a gradual increase in NO concentration over a much longer period.[5]
Factors Influencing Nitric Oxide Release
The release of nitric oxide from this compound is predominantly influenced by the following factors:
-
pH: The decomposition of this compound is highly dependent on the proton concentration. The rate of NO release increases as the pH decreases (becomes more acidic). NONOates are relatively stable in basic solutions (pH > 9) but decompose rapidly at neutral or acidic pH.
-
Temperature: The rate of decomposition is also temperature-dependent, with an increase in temperature leading to a faster release of nitric oxide. The half-life of NONOates generally decreases under physiologically relevant conditions (37°C) compared to room temperature (22–25°C).[4]
-
Chemical Structure: While this guide focuses on this compound, it is important to note that the chemical structure of the amine to which the diazeniumdiolate group is attached is the primary determinant of the half-life of a NONOate. This allows for the synthesis of a wide range of NONOates with half-lives spanning from seconds to days.
Experimental Protocols
Accurate quantification of nitric oxide release is crucial for the effective use of this compound in research. The following are detailed methodologies for two common techniques used to measure NO release.
Protocol 1: Measurement of Nitric Oxide Release using the Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Nitrate Reductase (if measuring total nitrate and nitrite)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
-
Sodium nitrite standard solution
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in 10 mM NaOH. Due to its rapid decomposition at neutral pH, the stock solution should be kept on ice and diluted into the reaction buffer (PBS, pH 7.4) immediately before the experiment.
-
Reaction Setup:
-
In a 96-well plate, add a specific volume of PBS (pH 7.4) pre-warmed to 37°C.
-
To initiate the reaction, add a small volume of the this compound stock solution to the PBS to achieve the desired final concentration. Mix gently.
-
-
Time-Course Measurement:
-
At predetermined time points (e.g., 0, 15, 30, 60, 90, 120 seconds), take an aliquot of the reaction mixture.
-
Immediately add the aliquot to a new well containing the Griess reagents to stop the reaction and develop the color.
-
-
Griess Reaction:
-
To each aliquot, add the components of the Griess Reagent system according to the manufacturer's instructions. This typically involves a two-step addition of sulfanilamide followed by N-(1-naphthyl)ethylenediamine.
-
Allow the color to develop for the time specified in the kit protocol (usually 10-15 minutes at room temperature).
-
-
Absorbance Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using serial dilutions of a sodium nitrite standard solution. This will be used to convert the absorbance values of the samples to nitrite concentrations.
-
Data Analysis: Plot the concentration of nitrite versus time to obtain the NO release profile.
Protocol 2: Real-Time Measurement of Nitric Oxide Release using an NO-Selective Electrode
NO-selective electrodes provide a direct and real-time measurement of nitric oxide concentration in solution.
Materials:
-
NO-selective electrode and meter
-
Calibration solution (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction vessel with a magnetic stirrer
Procedure:
-
Electrode Calibration:
-
Calibrate the NO-selective electrode according to the manufacturer's instructions. This typically involves creating a standard curve by adding known concentrations of a short-lived NO donor like SNAP to a deoxygenated buffer.
-
-
Reaction Setup:
-
Add a defined volume of PBS (pH 7.4) to a reaction vessel and bring it to the desired temperature (e.g., 37°C) using a water bath.
-
Place the calibrated NO-selective electrode into the buffer and allow the baseline reading to stabilize.
-
-
Initiation of NO Release:
-
Prepare a fresh stock solution of this compound in 10 mM NaOH.
-
Inject a small volume of the this compound stock solution into the reaction vessel to achieve the desired final concentration.
-
-
Data Acquisition:
-
Record the electrode's output (typically in picoamperes or nanoamperes) over time. The signal will increase rapidly as this compound decomposes and releases NO, and then decrease as the NO is consumed or diffuses out of the solution.
-
-
Data Conversion:
-
Using the calibration curve, convert the measured electrical current into the concentration of nitric oxide (e.g., in nM or µM).
-
-
Data Analysis: Plot the NO concentration as a function of time to visualize the rapid release and subsequent decay of nitric oxide.
Visualizing the Chemistry and Application of this compound
Decomposition Pathway
The decomposition of this compound is initiated by protonation, leading to the release of two molecules of nitric oxide and the corresponding secondary amine, proline.
Caption: Decomposition pathway of this compound.
Experimental Workflow for NO Measurement
The following diagram illustrates a typical workflow for quantifying nitric oxide release from this compound using either the Griess assay or an NO-selective electrode.
Caption: Workflow for measuring NO release.
Application in the NO/cGMP Signaling Pathway
This compound is frequently used to study the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway, which is crucial for processes like vasodilation.
References
Unveiling the Unintended: A Technical Guide to the Off-Target Effects of PROLI NONOate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROLI NONOate (1-(Hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt) is a well-established diazeniumdiolate-based nitric oxide (NO) donor.[1][2][3] Renowned for its rapid and spontaneous release of NO under physiological conditions (pH 7.4, 37°C) with a half-life of approximately 1.8 seconds, it is a valuable tool in biomedical research for investigating the multifaceted roles of NO.[3][4] this compound decomposes to yield two moles of NO per mole of the parent compound.[3][4] While its on-target effects, such as vasodilation and inhibition of platelet aggregation, are well-documented, a thorough understanding of its potential off-target effects is crucial for the accurate interpretation of experimental data and for the safe development of NO-based therapeutics. This technical guide provides an in-depth analysis of the known off-target effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Core Off-Target Effects of this compound
The off-target effects of this compound primarily stem from the high reactivity and diffusibility of the released nitric oxide, which can lead to unintended systemic exposure, indiscriminate reactions with biomolecules, and cell-type-specific paradoxical effects.
Systemic Exposure Following Localized Delivery
Despite its intended use for localized NO delivery, studies have shown that reactive nitrogen species derived from this compound can permeate into systemic circulation. Periadventitial application in a rat model of arterial injury resulted in a significant increase in plasma nitrite (B80452) (NO₂⁻) levels, indicating that the effects of this compound are not strictly confined to the site of application.[4]
Quantitative Data: Systemic Nitrite Levels
| Parameter | Pre-Surgery | 2 Hours Post-PROLI NONOate Application | Fold Increase |
| Plasma Nitrite (µmol/L) | 0.29 | 4.25 | ~14.7 |
| Data from a study on Sprague Dawley rats following carotid artery balloon injury and periadventitial application of this compound.[4] |
Experimental Protocol: Measurement of Plasma Nitrite
-
Animal Model: 10-week-old Sprague Dawley rats undergo carotid artery balloon injury.
-
This compound Application: 10 mg of this compound is applied periadventitially.
-
Blood Collection: Blood samples are collected from the tail vein before the procedure and 2 hours after the application of this compound.
-
Plasma Separation: Blood is centrifuged to separate the plasma.
-
Nitrite Measurement: Plasma nitrite concentration is quantified using the tri-iodide method, a chemiluminescence-based assay.[4]
Diagram: Systemic Leakage of NO from Localized Application
Caption: Systemic exposure pathway of this compound-derived species.
Induction of Localized Oxidative and Nitrosative Stress
The high flux of NO from this compound can lead to the formation of other reactive nitrogen species, such as peroxynitrite, resulting in post-translational modifications of proteins. This includes S-nitrosation (the addition of a nitroso group to a cysteine thiol) and tyrosine nitration (the addition of a nitro group to a tyrosine residue), which can alter protein function.[4]
Experimental Protocol: Biotin Switch Assay for Protein S-Nitrosation
-
Cell Culture: Vascular smooth muscle cells (VSMCs) are treated with 100 µM this compound for 24 hours.
-
Cell Lysis: Cells are harvested and lysed.
-
Blocking of Free Thiols: Free thiol groups in the protein lysate are blocked with a methylthiolating agent.
-
Reduction of S-Nitrosothiols: S-nitrosated cysteines are selectively reduced using ascorbate.
-
Biotinylation: The newly formed free thiols are labeled with a biotin-containing reagent.
-
Detection: Biotinylated proteins, representing the S-nitrosated proteins, are detected by Western blotting with an anti-biotin antibody.[4]
Diagram: Formation of Oxidative and Nitrosative Markers
Caption: Pathways to S-nitrosation and tyrosine nitration from this compound.
Cell-Type Specific and Paradoxical Effects on Proliferation
While this compound generally inhibits the proliferation of vascular smooth muscle cells in the intimal and medial layers of arteries, it has been observed to have a paradoxical, pro-proliferative effect on cells in the adventitial layer at specific time points following vascular injury.[4] This highlights the complexity of NO signaling and its dependence on the cellular context.
Quantitative Data: Differential Effects on Arterial Cell Proliferation
| Arterial Layer | Effect of this compound on Proliferation (vs. Injury Alone) | Time Point |
| Intima | 85% inhibition | 1 week |
| Intima | 73% inhibition | 2 weeks |
| Media | 80% inhibition | 3 days |
| Adventitia | 80% inhibition | 3 days |
| Adventitia | 68% induction | 2 weeks |
| Data from a study on rat carotid arteries following balloon injury.[4] |
Experimental Protocol: Assessment of Cell Proliferation
-
Animal Model and Treatment: As described in the systemic nitrite measurement protocol.
-
BrdU Labeling: To assess active cell proliferation, rats are administered Bromodeoxyuridine (BrdU) 24 hours and 1 hour prior to sacrifice at various time points (e.g., 3 days, 1 week, 2 weeks).
-
Tissue Processing: The carotid arteries are harvested, fixed, and embedded in paraffin.
-
Immunohistochemistry: Arterial cross-sections are stained with an anti-BrdU antibody to identify proliferating cells.
-
Quantification: The number of BrdU-positive cells in each arterial layer (intima, media, adventitia) is counted and expressed as a percentage of the total number of cells in that layer.[4]
Diagram: Workflow for Assessing Differential Cell Proliferation
Caption: Experimental workflow for analyzing cell-specific proliferation.
Off-Target Effects of V-PROLI/NO: A Prodrug Perspective
V-PROLI/NO is a prodrug designed for liver-specific NO delivery, requiring metabolic activation by cytochrome P450 (CYP450) enzymes.[5][6] Studies on V-PROLI/NO reveal off-target interactions with these enzyme systems and downstream signaling pathways.
Interaction with and Induction of Cytochrome P450 Enzymes
The bioactivation of V-PROLI/NO is dependent on specific CYP450 isoforms, which can vary between species (CYP2E1 in human HepG2 cells, Cyp1a1 in rat TRL 1215 cells).[5][6][7] Furthermore, V-PROLI/NO has been shown to induce the expression of these enzymes, potentially altering the metabolism of other xenobiotics.[5][6]
Quantitative Data: V-PROLI/NO Cytotoxicity
| Cell Line | V-PROLI/NO Concentration | Treatment Duration | Cell Viability |
| TRL 1215 (rat liver) | 200 µM | 24 hours | Non-toxic |
| This concentration was subsequently used in studies to assess its protective effects against arsenic toxicity.[6] |
Experimental Protocol: Assessment of CYP450 Induction
-
Cell Culture: Human (HepG2) or rat (TRL 1215) liver cells are treated with varying concentrations of V-PROLI/NO for 24 hours.
-
RNA Isolation: Total RNA is isolated from the cells using a suitable method (e.g., TRIzol).
-
Quantitative PCR (qPCR): The expression levels of CYP2E1 (for HepG2) or Cyp1a1 (for TRL 1215) transcripts are quantified by qPCR and normalized to a housekeeping gene.[5][6]
Modulation of Cellular Stress Response Pathways
In the context of protecting against arsenic-induced toxicity, V-PROLI/NO has been shown to modulate key cellular stress signaling pathways. This includes the suppression of JNK1/2 phosphorylation and the enhancement of metallothionein (B12644479) expression, demonstrating a significant off-target influence on cellular defense mechanisms.[5][6]
Diagram: V-PROLI/NO Metabolism and Downstream Off-Target Effects
Caption: Off-target metabolic activation and signaling modulation by V-PROLI/NO.
Conclusion
This compound is an invaluable research tool for studying the biological effects of nitric oxide. However, its use requires a nuanced understanding of its potential off-target effects. The high reactivity of NO means that its effects are not always confined to the intended target, leading to systemic exposure, indiscriminate modification of proteins, and complex, cell-type-dependent responses. For its prodrug counterpart, V-PROLI/NO, interactions with metabolic enzyme systems and the modulation of cellular stress pathways represent significant off-target considerations. Researchers and drug development professionals should carefully consider these off-target effects in the design of their experiments and the interpretation of their results to ensure the accurate attribution of observed phenomena to the intended NO-mediated pathways.
References
- 1. Nitric oxide protects against cellular damage and cytotoxicity from reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress and Promise of Nitric Oxide‐Releasing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Long-Term Effect of PROLI/NO on the Proliferative and Phenotypic Kinetic Profile after Arterial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. V‐PROLI/NO, a nitric oxide donor prodrug, protects liver cells from arsenic‐induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide donor, V-PROLI/NO, provides protection against arsenical induced toxicity in rat liver cells: requirement for Cyp1a1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric oxide donor, V-PROLI/NO, provides protection against arsenical induced toxicity in rat liver cells: requirement for Cyp1a1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROLI NONOate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROLI NONOate (1-(hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt) is a potent and ultra-fast-releasing nitric oxide (NO) donor. Due to its extremely short half-life of approximately 1.8 seconds at 37°C and pH 7.4, it serves as an invaluable tool for researchers studying the immediate physiological and pathological effects of NO.[1] This diazeniumdiolate compound spontaneously dissociates in aqueous solutions at physiological pH to liberate two moles of NO per mole of the parent compound. Its rapid kinetics make it ideal for applications requiring a precise and transient burst of NO, mimicking endogenous NO signaling events.
These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in a common research model: the bacterial biofilm dispersal assay.
Data Presentation
Physicochemical and Kinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃O₄ · 2Na | |
| Molecular Weight | 219.1 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | >100 mg/mL in aqueous buffers | [2] |
| Storage (Solid) | -80°C, protected from moisture and air | [2][1] |
| Storage (Alkaline Stock) | 0°C for up to 24 hours | [1] |
| Half-life (t₁/₂) | ~1.8 seconds (37°C, pH 7.4) | [2] |
| NO Release Stoichiometry | 2 moles NO / mole of this compound | |
| UV Absorbance (λₘₐₓ) | 252 nm | [2] |
| Molar Extinction Coefficient (ε) | 8,400 M⁻¹ cm⁻¹ at 252 nm | [1] |
Effective Concentrations of this compound in a Biofilm Dispersal Model
| Application | Organism(s) | Effective Concentration | Observed Effect | Reference |
| Biofilm Dispersal | Pseudomonas aeruginosa, Mixed bacterial communities | 40 µM | Significant reduction in biofilm biomass | [3] |
| Biofilm Dispersal | Salmonella enterica, E. coli O157:H7 | Varied | Biofilm dispersal | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in an alkaline buffer to ensure stability.
Materials:
-
This compound (solid)
-
Sodium hydroxide (B78521) (NaOH) pellets or a certified 1 M solution
-
Nuclease-free water
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated pipettes and sterile tips
-
Ice bucket
Procedure:
-
Prepare 0.01 M (10 mM) NaOH Solution:
-
If starting from a 1 M stock, dilute 1:100 in nuclease-free water. For example, add 100 µL of 1 M NaOH to 9.9 mL of nuclease-free water.
-
If starting from pellets, dissolve 0.04 g of NaOH in 100 mL of nuclease-free water.
-
Sterilize the 10 mM NaOH solution by filtration through a 0.22 µm filter.
-
Pre-chill the sterile 10 mM NaOH solution on ice.
-
-
Equilibrate this compound:
-
Remove the vial of solid this compound from the -80°C freezer and place it in a desiccator at room temperature for 15-20 minutes. This prevents condensation from forming on the compound upon opening. The crystals are sensitive to moisture and can become discolored on exposure to air.[1]
-
-
Prepare 10 mM this compound Stock Solution:
-
In a sterile conical tube, weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.19 mg of this compound (FW = 219.1 g/mol ).
-
Add the appropriate volume of cold, sterile 10 mM NaOH to the solid this compound. For the example above, add 1 mL.
-
Gently vortex or pipette up and down to dissolve the solid completely. Keep the solution on ice throughout this process.
-
-
Storage and Handling of Stock Solution:
-
The alkaline stock solution is stable for up to 24 hours when stored at 0°C.[1] For immediate use, keep it on ice.
-
It is recommended to prepare fresh stock solutions for each experiment to ensure consistent NO release.
-
To initiate NO release, dilute the alkaline stock solution into your experimental buffer or medium at a neutral pH (e.g., pH 7.0-7.4).[1]
-
Note on Concentration Verification: The concentration of the stock solution can be verified by UV spectrophotometry. Dilute an aliquot of the stock solution in 0.01 M NaOH and measure the absorbance at 252 nm. Use the Beer-Lambert law (A = εcl) with the molar extinction coefficient of 8,400 M⁻¹ cm⁻¹ to calculate the precise concentration.[1]
Protocol 2: Bacterial Biofilm Dispersal Assay
This protocol provides a method to assess the ability of this compound to disperse pre-formed bacterial biofilms.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Appropriate bacterial growth medium (e.g., M9 minimal medium)
-
Sterile 96-well microtiter plates
-
10 mM this compound stock solution (prepared as in Protocol 1)
-
10 mM NaOH solution (for vehicle control)
-
Sterile phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Grow an overnight culture of the bacterial strain in the appropriate medium.
-
Dilute the overnight culture to an OD₆₀₀ of approximately 0.1.
-
Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium to allow for biofilm formation.
-
-
Treatment with this compound:
-
After incubation, carefully remove the planktonic culture from each well without disturbing the biofilm.
-
Wash the wells gently with 150 µL of sterile PBS to remove any remaining non-adherent cells.
-
Prepare the treatment solutions. For a final concentration of 40 µM this compound, dilute the 10 mM stock solution 1:250 in the desired test medium (e.g., fresh M9 medium). For example, add 4 µL of 10 mM this compound to 996 µL of medium.
-
Prepare a vehicle control by diluting the 10 mM NaOH solution in the same manner (1:250 in the test medium).
-
Add 100 µL of the this compound treatment solution to the test wells and 100 µL of the vehicle control solution to the control wells.
-
Incubate the plate for the desired treatment time (e.g., 1-2 hours) at 37°C.
-
-
Quantification of Biofilm:
-
Remove the treatment and control solutions from the wells.
-
Wash the wells twice with 150 µL of sterile PBS.
-
Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate completely.
-
Add 150 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet.
-
Quantify the absorbance at 584 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm dispersal by comparing the absorbance of the this compound-treated wells to the vehicle-treated control wells.
-
Mandatory Visualizations
Caption: Workflow for this compound stock solution preparation and application.
Caption: Simplified signaling pathways of Nitric Oxide (NO).
References
Application Notes: Experimental Protocols for Using PROLI NONOate in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: PROLI NONOate is a diazeniumdiolate-based nitric oxide (NO) donor widely used in cell culture experiments. It is characterized by its extremely rapid, spontaneous, and pH-dependent release of nitric oxide. Under physiological conditions (pH 7.4, 37°C), this compound has a half-life of approximately 1.8 to 2 seconds, making it an ideal tool for delivering a precise and rapid burst of NO to a cellular system.[1][2][3] This property allows researchers to study the immediate cellular responses to NO signaling, including vasodilation, neurotransmission, inhibition of cell proliferation, and biofilm dispersal.[4][5][6] This document provides detailed protocols for the preparation, application, and analysis of this compound in a cell culture setting.
Quantitative Data Summary
The key characteristics and common experimental parameters for this compound are summarized below.
| Parameter | Value / Range | Reference |
| Chemical Name | 1-(hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt | [2] |
| Half-life (t½) | ~1.8 seconds (at 37°C, pH 7.4) | [2][3] |
| NO Release Stoichiometry | 2 moles of NO per mole of parent compound | [2][3] |
| Molar Absorptivity (λmax) | 252 nm | [2] |
| Storage Conditions | -80°C (solid, stable for ≥ 2 years) | [2] |
| Stock Solution | 10 mM in cold 0.01 M NaOH | [7][8] |
| Typical Working Concentrations | 40 µM (Biofilm Dispersal)[6]100 µM (VSMC Proliferation)[4]≥100 µM (Cytotoxicity)[9] | [4][6][9] |
| Common Applications | Biofilm dispersal, inhibition of cell proliferation, apoptosis studies, S-nitrosation studies, induction of vasodilation. | [4][5][6][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Due to its rapid decomposition in neutral or acidic aqueous solutions, this compound must be handled carefully. A basic solution is used to prepare a stable stock.
Materials:
-
This compound (solid)
-
Sodium Hydroxide (NaOH), molecular biology grade
-
Nuclease-free water
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Ice bucket
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 0.01 M NaOH solution using nuclease-free water and sterilize by filtration (0.22 µm filter).
-
Pre-chill the 0.01 M NaOH solution on ice. All subsequent steps should be performed on ice to minimize premature NO release.
-
Weigh the desired amount of solid this compound in a sterile tube.
-
Add the appropriate volume of cold 0.01 M NaOH to achieve a target concentration (e.g., 10 mM). Vortex briefly to dissolve.
-
Optional but Recommended: To determine the precise concentration, dilute an aliquot of the stock solution in 0.01 M NaOH and measure the absorbance at its λmax of 252 nm.[2][8] Use the molar extinction coefficient (ε) provided by the manufacturer to calculate the exact concentration via the Beer-Lambert law (A = εbc).
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Immediately store the aliquots at -80°C.[2] Avoid repeated freeze-thaw cycles.
Protocol 2: General Cell Treatment
This protocol describes the standard procedure for treating adherent cells in culture with this compound.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium, pre-warmed to 37°C
-
This compound stock solution (from Protocol 1)
Procedure:
-
Culture cells to the desired confluency in a multi-well plate.
-
Just before treatment, thaw an aliquot of the this compound stock solution on ice.
-
Calculate the volume of stock solution needed to achieve the final desired concentration in the well volume.
-
Add the calculated volume of the this compound stock solution directly to the pre-warmed cell culture medium in the well.
-
Immediately and gently swirl the plate to ensure rapid and even distribution. The NO will be released almost instantaneously.
-
Return the cells to the incubator for the desired experimental duration. The cellular effects observed will be downstream of the initial NO burst.
-
For experiments requiring sustained NO exposure, repeated dosing may be necessary. However, for studying rapid signaling events, a single dose is sufficient.
Protocol 3: Quantification of Nitric Oxide Release (Griess Assay)
The Griess assay is a common indirect method to measure NO production by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant.[1][11]
Materials:
-
Cell culture supernatant collected after treatment
-
Griess Reagent Kit (typically containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine solutions)
-
Sodium nitrite (NaNO₂) standard
-
96-well microplate
-
Microplate reader (540-550 nm absorbance)
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same cell culture medium used for the experiment.
-
Sample Collection: At the desired time point post-treatment, collect 50-100 µL of cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: a. Add 50 µL of the sulfanilamide solution to each standard and sample well. b. Incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of the N-(1-naphthyl)ethylenediamine solution to each well. d. Incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
Measurement: Measure the absorbance at ~540 nm within 30 minutes using a microplate reader.[11]
-
Analysis: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the standard curve and determine the nitrite concentration in the samples from the curve.
Protocol 4: Assessment of Biofilm Dispersal
This compound is effective at inducing the dispersal of bacterial biofilms at non-toxic, low-micromolar concentrations.[6]
Materials:
-
Bacterial culture for biofilm formation
-
Appropriate bacterial growth medium
-
96-well microtiter plate (tissue culture treated)
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or Acetic Acid (30%)
-
This compound
Procedure:
-
Biofilm Formation: Inoculate wells of a 96-well plate with a diluted bacterial culture. Incubate under appropriate conditions (e.g., 24-48 hours) to allow biofilm formation.
-
Treatment: a. Carefully remove the planktonic (free-floating) bacteria by aspiration and gently wash the wells with phosphate-buffered saline (PBS). b. Add fresh medium containing the desired concentration of this compound (e.g., 40 µM) to the treatment wells. Add medium with the vehicle (0.01 M NaOH diluted to the same extent) to control wells.[6] c. Incubate for a defined period (e.g., 1-24 hours).
-
Quantification: a. Discard the medium and wash the wells with PBS to remove dispersed cells. b. Fix the remaining biofilm with methanol (B129727) for 15 minutes. c. Remove methanol and air-dry the plate. d. Stain the biofilm by adding 125 µL of 0.1% crystal violet to each well and incubating for 15 minutes. e. Wash away excess stain thoroughly with water and air-dry the plate completely. f. Solubilize the bound dye by adding 125 µL of 95% ethanol or 30% acetic acid to each well. g. Measure the absorbance at ~570 nm. A lower absorbance in treated wells compared to controls indicates biofilm dispersal.
Visualizations
Caption: Experimental workflow for using this compound in cell culture.
Caption: Simplified signaling pathways of Nitric Oxide (NO) in cells.
References
- 1. Development of Antimicrobial Nitric Oxide-Releasing Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Effect of PROLI/NO on the Proliferative and Phenotypic Kinetic Profile after Arterial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Paper sensors for the measurement of nitric oxide release from endothelial cells - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00154K [pubs.rsc.org]
- 8. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nitric Oxide Donor [Zn(PipNONO)Cl] Exhibits Antitumor Activity through Inhibition of Epithelial and Endothelial Mesenchymal Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric oxide donor, V-PROLI/NO, provides protection against arsenical induced toxicity in rat liver cells: requirement for Cyp1a1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Calculating the Final Concentration of Nitric Oxide (NO) from PROLI NONOate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROLI NONOate is a valuable tool in biomedical research, serving as a rapid, short-lived nitric oxide (NO) donor. Its spontaneous and pH-dependent decomposition allows for the precise delivery of NO in experimental systems.[1][2] Understanding the principles of its preparation and the calculation of the final NO concentration is critical for reproducible and accurate experimental outcomes. These application notes provide detailed protocols, calculation methods, and visualizations to guide researchers in utilizing this compound effectively.
This compound distinguishes itself with an exceptionally short half-life of approximately 1.8 seconds at 37°C and pH 7.4.[3][4] Upon decomposition, each mole of this compound liberates two moles of nitric oxide.[3][4] This rapid release profile makes it an ideal candidate for studies requiring a transient burst of NO, mimicking physiological signaling events.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to its proper handling and use.
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃Na₂O₄ | [1] |
| Molecular Weight | 219.11 g/mol | [1] |
| NO Release Stoichiometry | 2 moles NO / mole this compound | [3] |
| Half-life (t½) | 1.8 seconds (at 37°C, pH 7.4) | [3] |
| Storage Temperature | -80°C under nitrogen | [4] |
| Stability in Solution | Stable in 0.01 M NaOH | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (10 mM)
This protocol details the preparation of a stable stock solution of this compound. Due to its rapid decomposition in neutral or acidic pH, it is crucial to prepare and store the stock solution in a basic environment.
Materials:
-
This compound solid
-
0.01 M Sodium Hydroxide (NaOH), chilled
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-chill Solutions and Equipment: Place the 0.01 M NaOH solution and microcentrifuge tubes on ice.
-
Weighing this compound: In a controlled environment with low humidity, accurately weigh 2.19 mg of this compound using an analytical balance.
-
Dissolution: Immediately transfer the weighed this compound to a pre-chilled microcentrifuge tube. Add 1.0 mL of ice-cold 0.01 M NaOH.
-
Vortexing: Vortex the solution gently until the solid is completely dissolved. The solution should be clear and colorless.
-
Storage: Store the 10 mM this compound stock solution on ice for immediate use or at -80°C for long-term storage. When stored at -80°C, the stock solution is stable for several months. For short-term storage (up to 24 hours), the solution can be kept at 0°C.[4]
Protocol 2: Calculation of Final NO Concentration
This section provides a step-by-step guide to calculate the theoretical maximum concentration of NO released from a given concentration of this compound.
Principle:
The calculation is based on the stoichiometry of NO release from this compound, which is 2 moles of NO for every mole of the parent compound.
Calculation Steps:
-
Determine the final concentration of this compound in your experimental solution. This is achieved by a simple dilution calculation (M1V1 = M2V2).
-
Calculate the final NO concentration by multiplying the final this compound concentration by the stoichiometric factor of 2.
Worked Example:
-
Objective: To achieve a final NO concentration of approximately 20 µM in a 2 mL cell culture well.
-
Step 1: Calculate the required final concentration of this compound.
-
Since 1 mole of this compound produces 2 moles of NO, you will need half the concentration of this compound to achieve the desired NO concentration.
-
Required this compound concentration = 20 µM NO / 2 = 10 µM this compound.
-
-
Step 2: Calculate the volume of stock solution to add.
-
Using the dilution formula M1V1 = M2V2:
-
M1 = Concentration of stock solution = 10 mM = 10,000 µM
-
V1 = Volume of stock solution to add = ?
-
M2 = Desired final concentration of this compound = 10 µM
-
V2 = Final volume of the experimental solution = 2 mL
-
-
(10,000 µM) * V1 = (10 µM) * (2 mL)
-
V1 = (10 µM * 2 mL) / 10,000 µM
-
V1 = 0.002 mL = 2 µL
-
Data Presentation
The following table provides representative data illustrating the relationship between the initial this compound concentration and the theoretical maximum NO concentration.
| Initial this compound Concentration (µM) | Theoretical Maximum NO Concentration (µM) |
| 1 | 2 |
| 5 | 10 |
| 10 | 20 |
| 25 | 50 |
| 50 | 100 |
Visualizations
Nitric Oxide Signaling Pathway
The primary downstream effector of NO is soluble guanylate cyclase (sGC). The binding of NO to the heme moiety of sGC leads to a conformational change that activates the enzyme, resulting in the conversion of GTP to cyclic GMP (cGMP). cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and leading to various physiological responses, including smooth muscle relaxation and neurotransmission.
Caption: Nitric Oxide Signaling Pathway.
Experimental Workflow for this compound Application
The following diagram outlines a typical workflow for experiments involving the preparation and use of this compound.
Caption: Experimental Workflow.
References
Applications of PROLI NONOate in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROLI NONOate is a diazeniumdiolate-based nitric oxide (NO) donor characterized by its exceptionally rapid, spontaneous release of NO.[1] Under physiological conditions (pH 7.4, 37°C), it has a half-life of approximately 1.8 seconds, releasing two moles of NO for every mole of the parent compound.[1] This ultra-fast release profile makes this compound a valuable tool in cancer research for studying the acute effects of high concentrations of NO on cellular processes. The role of NO in oncology is complex and concentration-dependent; high, transient bursts of NO are generally associated with anti-tumor activities, including the induction of apoptosis and cell cycle arrest, whereas sustained low levels can be pro-tumorigenic.[2][3] These application notes provide an overview of the uses of this compound in cancer research and detailed protocols for key in vitro experiments.
Key Applications in Cancer Research
-
Induction of Apoptosis: High concentrations of NO delivered by this compound can trigger programmed cell death in cancer cells. This is a crucial area of investigation for developing new cancer therapies.[2]
-
Cell Cycle Arrest: this compound can be used to study the effects of acute NO exposure on cell cycle progression. High levels of NO have been shown to cause arrest at various phases of the cell cycle, thereby inhibiting cancer cell proliferation.[4][5]
-
Sensitization to Chemo- and Radiotherapy: A key application of NO donors is their potential to sensitize resistant cancer cells to conventional therapies. The high flux of NO from this compound can modulate tumor microenvironment and cellular signaling pathways to enhance the efficacy of other treatments.[2]
-
Investigation of NO-Mediated Signaling Pathways: Due to its rapid release of NO, this compound is an ideal tool for studying the immediate downstream signaling events triggered by NO in cancer cells, such as the activation of guanylyl cyclase and the generation of reactive nitrogen species.
Data Presentation
Table 1: Properties of Selected Diazeniumdiolates (NONOates)
| NONOate | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Parent Compound |
| This compound | 1.8 seconds | 2 |
| DEA NONOate | 2 minutes | 1.5 |
| Spermidine NONOate | 39 minutes | 2 |
| DETA NONOate | 20 hours | 2 |
Data compiled from multiple sources.
Table 2: Illustrative Antiproliferative and Cytotoxic Effects of Other NO Donors on Cancer Cell Lines
| NO Donor | Cancer Cell Line | Assay | Incubation Time | IC50 / LC50 |
| NCX 4040 | HT1376 (Bladder) | SRB | 6 hours | LC50: 10 µM |
| NCX 4040 | MCR (Bladder) | SRB | 6 hours | LC50: 50 µM |
| DETA-NONOate | OVCAR3 (Ovarian) | CCK8 | 48 hours | Pro-proliferative at 50 µM |
| DETA-NONOate | SKOV3 (Ovarian) | CCK8 | 48 hours | Pro-proliferative at 50 µM |
This table provides examples of data from other NO donors to illustrate the types of quantitative data that can be generated. Due to its rapid decomposition, traditional IC50 values from prolonged exposure assays are less relevant for this compound.[6][7]
Experimental Protocols
General Considerations for Working with this compound
Due to its extremely short half-life, experiments with this compound require careful planning and execution.
-
Stock Solutions: Prepare high-concentration stock solutions of this compound in 10 mM NaOH immediately before use to prevent premature decomposition.
-
Timing of Experiments: The biological effects will be rapid. Therefore, it is crucial to perform assays at very short time points after the addition of this compound.
-
Controls: Always include a vehicle control (the same volume of 10 mM NaOH used for the this compound stock solution). A decomposed this compound solution (prepared by dissolving in buffer and allowing it to stand for a duration significantly longer than its half-life) can also be used as a negative control to ensure that the observed effects are due to NO release.
Protocol 1: Assessment of Antiproliferative Activity using MTT Assay
This protocol is designed to measure the immediate cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
10 mM NaOH (for stock solution)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Preparation of this compound: Immediately before use, prepare a stock solution of this compound in 10 mM NaOH. Further dilute to the desired final concentrations in serum-free medium.
-
Treatment: Remove the culture medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Due to the short half-life of this compound, a short exposure time is relevant for assessing acute cytotoxicity. Incubate the cells for a period of 1 to 4 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Workflow for Antiproliferative Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Nitric Oxide Donor [Zn(PipNONO)Cl] Exhibits Antitumor Activity through Inhibition of Epithelial and Endothelial Mesenchymal Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Advances of Nitric Oxide in Cancer and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): Potential role of cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): potential role of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pro-apoptotic effect of a nitric oxide-donating NSAID, NCX 4040, on bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Vasodilation with PROLI NONOate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROLI NONOate is a valuable tool for researchers studying the physiological and pharmacological effects of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. As a member of the diazeniumdiolate (NONOate) class of compounds, this compound serves as a rapid and predictable NO donor. Its ultrafast release of NO, with a half-life of approximately 1.8 seconds at physiological pH and temperature, makes it particularly suitable for investigating acute vascular responses.[1][2] This document provides detailed application notes and protocols for utilizing this compound to study vasodilation, the widening of blood vessels, which is a key process in regulating blood pressure and blood flow.
This compound spontaneously dissociates in aqueous solutions to release two moles of NO per mole of the parent compound, without the need for enzymatic activation.[1] This property ensures a direct and quantifiable delivery of NO to the biological system under investigation. The primary mechanism of NO-induced vasodilation involves the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. Elevated cGMP then activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation and vasodilation.
Chemical Properties of this compound
A clear understanding of the chemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃Na₂O₄ | [1] |
| Molecular Weight | 219.11 g/mol | [1] |
| Half-life (t½) | ~1.8 seconds (at 37°C, pH 7.4) | [1][2] |
| NO Release | 2 moles of NO per mole of parent compound | [1] |
| Solubility | Highly soluble in aqueous buffers | |
| Storage | Store at -20°C to -80°C, desiccated and protected from light. |
Signaling Pathway of this compound-Induced Vasodilation
The vasodilatory effect of this compound is mediated through the canonical nitric oxide signaling pathway in vascular smooth muscle cells.
Experimental Protocols
Ex Vivo Vasodilation Assay Using Isolated Aortic Rings
This protocol describes the assessment of the vasodilatory effects of this compound on isolated segments of the rat thoracic aorta.
Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
This compound
-
Acetylcholine (B1216132) (ACh)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.
-
Distilled water
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Aortic Ring Preparation:
-
Euthanize the rat by an approved method.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissues.
-
Cut the aorta into rings of 2-3 mm in length.
-
For endothelium-denuded rings, gently rub the intimal surface with a fine wire or wooden stick.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the rings to isometric force transducers.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
After equilibration, contract the rings with 60 mM KCl.
-
Once a stable contraction is achieved, wash the rings and allow them to return to baseline.
-
Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the PE-induced contraction is stable, add acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of >80% indicates intact endothelium, while <10% relaxation suggests successful denudation.
-
Wash the rings and allow them to return to baseline.
-
-
Dose-Response Curve Generation:
-
Pre-contract the aortic rings with phenylephrine (1 µM).
-
Once a stable plateau of contraction is reached, cumulatively add this compound to the organ bath in increasing concentrations (e.g., from 1 nM to 100 µM).
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation) using a non-linear regression analysis.
-
Experimental Workflow
Data Presentation
| NONOate | Vessel Type | Pre-contraction Agent | EC₅₀ / IC₅₀ (µM) | Reference |
| MAHMA NONOate | Rat Pulmonary Artery | Phenylephrine | ~0.1 | [1] |
| Spermine NONOate | Rat Pulmonary Artery | Phenylephrine | ~4.0 | [1] |
| DETA NONOate | Rat Aorta | Norepinephrine | ~1.0 | |
| Isopropylamine NONOate | Mouse Carotid Artery | U-46619 | ~1.0 |
Representative Dose-Response Data for a NONOate (Illustrative)
| Log [NONOate] (M) | % Vasorelaxation (Mean ± SEM) |
| -9.0 | 5.2 ± 1.1 |
| -8.5 | 15.8 ± 2.5 |
| -8.0 | 35.4 ± 4.1 |
| -7.5 | 55.1 ± 5.2 |
| -7.0 | 78.9 ± 3.8 |
| -6.5 | 92.3 ± 2.1 |
| -6.0 | 98.7 ± 1.5 |
| -5.5 | 100.2 ± 1.0 |
Note: This is an illustrative table based on typical NONOate dose-response curves.
Conclusion
This compound is a powerful pharmacological tool for investigating the role of nitric oxide in vasodilation. Its rapid and predictable NO release profile allows for the precise study of acute vascular responses. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies of cardiovascular physiology and pharmacology. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of NO-mediated vasoregulation.
References
PROLI NONOate: A Versatile Tool for Inducing Biofilm Dispersal
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilm formation is a critical factor in the persistence of chronic infections and a significant challenge in various industrial and medical settings. These complex communities of microorganisms are encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers protection against antimicrobials and host immune responses. The dispersal of biofilms, a natural process in their life cycle, presents a promising strategy to control and eradicate them. Nitric oxide (NO) has been identified as a key signaling molecule that can induce biofilm dispersal across a wide range of bacterial species.[1][2][3] PROLI NONOate is a diazeniumdiolate-based NO donor that has emerged as a valuable research tool for studying and inducing biofilm dispersal due to its rapid and spontaneous release of NO.[4][5] With an extremely short half-life of approximately 1.8 seconds at 37°C and pH 7.4, this compound allows for precise, temporally controlled delivery of NO to biofilm systems.[4][6][7]
These application notes provide detailed protocols for utilizing this compound in biofilm dispersal research, covering experimental design, data quantification, and analysis.
Mechanism of Action: Nitric Oxide-Mediated Biofilm Dispersal
This compound spontaneously decomposes in aqueous solution to release two moles of nitric oxide (NO) per mole of the parent compound.[4][5][7] The released NO, a small, uncharged gas molecule, readily diffuses across the bacterial cell membrane.[8] At low, non-toxic concentrations (picomolar to nanomolar range), NO acts as a signaling molecule that triggers a cascade of events leading to biofilm dispersal.[1][9] A primary pathway involves the modulation of the intracellular second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).[10][11] High levels of c-di-GMP are associated with a sessile, biofilm lifestyle, while low levels promote motility and a planktonic state. NO signaling stimulates the activity of phosphodiesterases (PDEs), enzymes that degrade c-di-GMP.[9] The resulting decrease in intracellular c-di-GMP levels leads to the downregulation of adhesins, upregulation of motility-related genes, and ultimately, the dispersal of cells from the biofilm matrix.[2][9]
Figure 1. Signaling pathway of this compound-induced biofilm dispersal.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy of this compound in dispersing biofilms.
Table 1: Efficacy of this compound against Single-Species Biofilms
| Bacterial Species | Concentration (µM) | Exposure Time | Biofilm Reduction (%) | Reference |
| Pseudomonas aeruginosa PAO1 | 40 | 1 hour | ~30 (biovolume) | |
| Pseudomonas aeruginosa PAO1 | 40 | 1 hour | 30 | [12] |
| Various industrial isolates | 40 | 1 hour | Not specified | |
| Reverse osmosis membrane isolates | 20 nM | 2 hours | 41 (surface coverage) | [13] |
| Reverse osmosis membrane isolates | 500 nM | 2 hours | 32 (surface coverage) | [13] |
Table 2: Efficacy of this compound in Complex and Mixed-Species Biofilms
| Biofilm Type | Concentration (µM) | Treatment Regimen | Effect | Reference |
| Mixed-species from RO membrane | 40 | 30 min injection every 24h | 92% reduction in biofouling rate | |
| Mixed-species from MBR | 80 | 45 min backwash daily | 56% reduction in fouling resistance | [14] |
| Mixed-species from MBR | 80 | 1 hour | 37.7% reduction in proteins, 66.7% reduction in microbial cells | [14] |
| Mixed-species from potable water system | 20 nM + 10 ppm Chlorine | 2 hours | 19-fold increase in chlorine efficacy | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is unstable in aqueous solutions at neutral or acidic pH. Therefore, it is crucial to prepare fresh stock solutions in a basic buffer immediately before use.
Materials:
-
This compound (crystalline solid)
-
0.01 M Sodium Hydroxide (NaOH), sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
In a sterile microcentrifuge tube, dissolve the required amount of this compound in 0.01 M NaOH to prepare a concentrated stock solution (e.g., 10 mM).
-
Gently vortex to ensure complete dissolution.
-
Keep the stock solution on ice and protected from light until ready for use.
-
Immediately before treating the biofilms, dilute the stock solution to the desired final concentration in the appropriate pre-warmed (e.g., 37°C) culture medium.
Note: Due to the very short half-life of this compound, it is critical to add the diluted compound to the biofilm cultures as quickly as possible.
Protocol 2: Static Biofilm Dispersal Assay using Crystal Violet Staining
This protocol is suitable for high-throughput screening of this compound's dispersal activity on biofilms grown in microtiter plates.
Figure 2. Workflow for the crystal violet-based biofilm dispersal assay.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture in appropriate growth medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound stock solution (see Protocol 1)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Inoculate 100 µL of a diluted overnight bacterial culture (e.g., OD600 of 0.01) into each well of a 96-well plate.[10]
-
Include wells with sterile medium only as a negative control.
-
Incubate the plate under static conditions at the optimal growth temperature for the bacterium (e.g., 24-48 hours).
-
-
This compound Treatment:
-
Carefully remove the planktonic cells by gently aspirating the medium from each well.
-
Wash each well twice with 150 µL of sterile PBS to remove non-adherent cells.
-
Prepare the treatment solutions by diluting the this compound stock solution in fresh, pre-warmed medium to the desired final concentrations (e.g., 1 µM to 100 µM).
-
As a control, prepare a vehicle control solution containing the same concentration of 0.01 M NaOH in the medium as the highest this compound concentration.
-
Add 100 µL of the this compound treatment solutions, vehicle control, or medium-only control to the appropriate wells.
-
Incubate the plate for the desired exposure time (e.g., 1 hour for this compound).[12]
-
-
Quantification:
-
Gently aspirate the treatment solutions from the wells and wash twice with 150 µL of sterile PBS.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.
-
Invert the plate and tap firmly on a paper towel to remove excess water. Allow the plate to air dry completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15-30 minutes at room temperature, with gentle shaking to ensure complete solubilization.
-
Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength of 584-590 nm using a plate reader.[10]
-
The percentage of biofilm dispersal can be calculated relative to the vehicle-treated control.
-
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Visualizing Biofilm Dispersal
CLSM allows for the three-dimensional visualization and quantification of biofilm structure and dispersal in real-time.
Materials:
-
Flow cells or glass-bottom dishes suitable for microscopy
-
Bacterial culture, potentially expressing a fluorescent protein (e.g., GFP)
-
Fluorescent stains for biofilm components (e.g., for EPS, dead cells)
-
This compound stock solution (see Protocol 1)
-
Confocal laser scanning microscope
-
Image analysis software (e.g., COMSTAT)
Procedure:
-
Biofilm Growth:
-
Grow biofilms in flow cells or on glass-bottom dishes under controlled conditions.
-
-
Staining (if required):
-
If the bacteria do not express a fluorescent protein, stain the biofilm with a suitable fluorescent dye (e.g., SYTO 9 for live cells). Stains for EPS (e.g., Concanavalin A) can also be included.
-
-
This compound Treatment and Imaging:
-
Mount the biofilm sample on the confocal microscope stage.
-
Acquire initial z-stack images of the untreated biofilm.
-
Introduce the this compound solution (diluted in fresh medium) into the flow cell or dish.
-
Acquire time-lapse z-stack images to visualize the dispersal process in real-time. Alternatively, acquire images at a fixed time point after treatment (e.g., 1 hour).
-
-
Image Analysis:
Conclusion
This compound is a powerful and effective tool for investigating the mechanisms of nitric oxide-mediated biofilm dispersal. Its rapid release of NO provides a means to precisely control the timing of NO exposure in experimental systems. The protocols outlined in these application notes provide a foundation for researchers to design and execute robust experiments to explore the potential of NO-based strategies for biofilm control in both clinical and industrial applications. The use of quantitative methods such as crystal violet assays and confocal microscopy with image analysis is essential for obtaining reproducible and meaningful data on the efficacy of this compound as a biofilm dispersal agent.
References
- 1. researchgate.net [researchgate.net]
- 2. static.igem.org [static.igem.org]
- 3. ableweb.org [ableweb.org]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.org [static.igem.org]
- 7. Confocal microscopy imaging of the biofilm matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Quantification of biofilm structures by the novel computer program COMSTAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of nitric oxide donors for investigating biofilm dispersal response in Pseudomonas aeruginosa clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence-based protocol for revealing cellular arrangement in biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Application Notes and Protocols: In Vivo Administration of PROLI NONOate
Audience: Researchers, scientists, and drug development professionals.
Introduction
PROLI NONOate (1-(Hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt) is a member of the diazeniumdiolate (NONOate) class of nitric oxide (NO) donor compounds.[1][2] It is characterized by its exceptionally rapid, spontaneous, and pH-dependent release of two moles of NO per mole of the parent compound.[2] With a half-life of approximately 1.8 seconds at 37°C and pH 7.4, it serves as an ultrafast NO donor, making it a valuable tool for research applications where precise, localized, and short-term NO delivery is required.[1][2][3] Its primary applications in in vivo research focus on cardiovascular studies, such as preventing thrombosis and neointimal formation following vascular injury, and in antimicrobial research for biofilm dispersal.[4][5]
These application notes provide detailed protocols for the in vivo use of this compound, summarize key quantitative data from preclinical studies, and illustrate relevant biological pathways and experimental workflows.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the stability and activity of this compound.
| Property | Value | References |
| Chemical Formula | C₅H₇N₃O₄ • 2Na | [2] |
| Molecular Weight | 219.1 g/mol | [2] |
| Half-life (t½) | ~1.8 seconds (at 37°C, pH 7.4) | [1][2] |
| NO Release | 2 moles of NO per mole of compound | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | >100 mg/mL in aqueous buffers | [2] |
| Storage | Store at -80°C for long-term stability (≥ 2 years) | [2] |
| Shipping | Shipped on dry ice | [2] |
Note: Due to its rapid decomposition in physiological buffers, solutions of this compound should be prepared immediately before use in a high-pH buffer (pH > 9.0) to minimize premature NO release and then diluted to the final concentration in physiological buffer just prior to administration.
Key In Vivo Applications and Administration
This compound has been primarily utilized in animal models to investigate the localized effects of high-flux NO delivery.
| Application Area | Animal Model | Administration Route & Dose | Key Findings | References |
| Vascular Injury | Sprague Dawley Rat (Balloon Injury Model) | Periadventitial application in pluronic gel | Durable inhibition of neointimal hyperplasia; increased local protein S-nitrosation without systemic effects. | [6] |
| Thrombosis Prevention | Baboon | Local infusion | Decreased platelet deposition on downstream vascular grafts without affecting mean arterial pressure. | [4] |
| Subarachnoid Hemorrhage | Primate | Not specified | Reverses vasospasm without affecting systemic blood pressure. | [4] |
| Biofilm Dispersal | Laboratory-scale Reverse Osmosis (RO) System | Injection into the system | Effective reduction of biofouling caused by mixed microbial communities. | [3] |
Signaling Pathways and Mechanism of Action
The primary mechanism of this compound is the release of NO, a critical signaling molecule. In the context of vascular injury, NO released from this compound exerts its effects locally, primarily through post-translational modification of proteins.
Detailed Experimental Protocols
The following protocols are based on methodologies described in preclinical studies investigating the effects of this compound on vascular injury.[6]
This protocol describes the local application of this compound to the carotid artery following balloon injury to study its effects on neointimal hyperplasia.
Materials:
-
This compound (stored at -80°C)
-
Pluronic F-127 gel (25% w/v in PBS)
-
Sprague Dawley rats (10-week-old males)
-
Anesthetic (e.g., isoflurane)
-
2F Fogarty balloon catheter
-
Standard surgical tools
-
Sterile PBS
Procedure:
-
Animal Preparation: Anesthetize the rat according to approved institutional protocols. Maintain the animal on a heating pad to ensure stable body temperature.
-
Surgical Exposure: Make a midline cervical incision and carefully dissect to expose the left common carotid artery.
-
Balloon Injury: Introduce a 2F Fogarty balloon catheter into the external carotid artery and advance it to the aortic arch. Inflate the balloon with saline and pull it back to the carotid bifurcation. Repeat this denudation process three times to induce injury.
-
Drug Formulation: Immediately before application, dissolve this compound in cold (4°C) 25% pluronic F-127 gel. The gel is liquid when cold and solidifies at body temperature.
-
Periadventitial Application: Carefully apply approximately 200 µL of the this compound-containing gel (or vehicle control gel) around the adventitial surface of the injured artery.
-
Closure and Recovery: Close the surgical incision in layers and allow the animal to recover. Provide appropriate post-operative care, including analgesics.
-
Tissue Collection: At designated time points (e.g., 2 hours, 1 week, 8 weeks), euthanize the animals and perfuse-fix the carotid arteries for histological analysis or snap-freeze for biochemical assays.[6]
This protocol is used to detect and quantify the S-nitrosation of proteins in tissue lysates from arteries treated with this compound, confirming the local bioactivity of the released NO.[6]
Materials:
-
Arterial tissue lysate
-
Blocking Buffer (HEN buffer with 2.5% SDS, 20 mM methyl methanethiosulfonate)
-
Reducing Agent (Ascorbate)
-
Biotinylation Reagent (HPDP-Biotin)
-
Acetone (B3395972) (ice-cold)
-
Streptavidin-agarose beads
-
Elution Buffer (containing 2-mercaptoethanol)
-
SDS-PAGE and Western blot reagents
-
Anti-biotin antibody
Procedure:
-
Lysate Preparation: Homogenize the collected carotid artery tissue in a suitable lysis buffer on ice. Determine protein concentration using a standard assay (e.g., BCA).
-
Blocking Free Thiols: Incubate the protein lysate (~1 mg) in Blocking Buffer at 50°C for 30 minutes. This step blocks free thiol groups with a methyl group to prevent false positives.
-
Protein Precipitation: Precipitate the proteins by adding three volumes of ice-cold acetone and incubating at -20°C for 20 minutes. Pellet the protein by centrifugation and wash thoroughly to remove the blocking agent.
-
Reduction and Biotinylation: Resuspend the protein pellet. Add the reducing agent (ascorbate) to specifically reduce S-nitrosothiol bonds. Immediately add the biotinylating reagent (HPDP-Biotin), which will label the newly exposed thiol groups. Incubate for 1 hour at room temperature.
-
Detection: The biotinylated proteins, representing the originally S-nitrosated proteins, can now be detected.
-
For Total S-Nitrosation: Run the sample on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-biotin antibody via Western blot.[6]
-
For Specific Protein Identification: Use streptavidin-agarose beads to pull down biotinylated proteins, elute them, and identify specific proteins of interest by Western blot.
-
Quantitative Data from In Vivo Studies
The local periadventitial application of this compound results in measurable local biochemical changes without significant systemic impact.
Table 6.1: Local and Systemic Effects of Periadventitial this compound Application
| Parameter Measured | Control (Injury Only) | This compound Treated | Time Point | Finding | Reference |
| Plasma NO₂⁻ (µmol/L) | 0.29 (baseline) | 4.25 | 2 hours post-surgery | Suggests NO-derived species cross the vascular wall into circulation. | [6] |
| Plasma RSNO (nmol/L) | 25 (baseline) | 22 | 2 hours post-surgery | No significant change in systemic S-nitrosothiols. | [6] |
| Local S-Nitrosocysteine | Baseline | Significantly Increased | Not specified | Demonstrates local protein S-nitrosation at the injury site. | [6] |
| Local 3-Nitrotyrosine | Baseline | Significantly Increased | Not specified | Indicates local formation of reactive nitrogen species. | [6] |
Table 6.2: Effect of this compound on Neointimal Hyperplasia
| Parameter | Injury Only | This compound Treated | Time Point | % Inhibition | Reference |
| Neointimal Area | Increased vs. uninjured | Significantly Reduced | 8 weeks | 82% | [6] |
| Adventitial Proliferation | Increased vs. uninjured | Further Increased | 2 weeks | - | [6] |
These data highlight the ability of this compound to induce potent local vascular effects while avoiding systemic changes like altered blood pressure, a key advantage for targeted therapies.[4][6]
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Long-Term Effect of PROLI/NO on the Proliferative and Phenotypic Kinetic Profile after Arterial Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methods for Measuring Nitric Oxide Release from PROLI NONOate
Audience: Researchers, scientists, and drug development professionals.
Introduction Diazeniumdiolates, commonly known as NONOates, are a class of nitric oxide (NO) donor compounds that are invaluable in biomedical research for their ability to release NO under physiological conditions.[1] PROLI NONOate is a particularly useful member of this class, characterized by its extremely rapid, pH-dependent decomposition to liberate nitric oxide.[2][3] It has a half-life of approximately 1.8 seconds at 37°C and a pH of 7.4, releasing two moles of NO for every mole of the parent compound.[1][2][3] This rapid release profile makes it an excellent tool for studying the acute effects of NO in biological systems.
Accurate measurement of the kinetics and quantity of NO released is critical for interpreting experimental results. This document provides detailed protocols for several common methods used to quantify NO release from this compound, including indirect and direct detection techniques.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below. This data is essential for preparing solutions and calculating expected NO yields.
| Property | Value | Reference |
| CAS Number | 178948-42-0 | [3] |
| Molecular Formula | C₅H₇N₃Na₂O₄ | [2] |
| Molecular Weight | 219.1 g/mol | [2] |
| Half-life (t½) | ~1.8 seconds (at 37°C, pH 7.4) | [1][3][4] |
| NO Moles Released | 2 moles NO / mole of this compound | [1][3] |
| λmax | 252 nm | [3] |
| Solubility | >100 mg/mL in aqueous buffers | [3][5] |
Overview of Measurement Methods
Several techniques are available for measuring NO release, each with distinct advantages and limitations. The choice of method depends on the specific experimental requirements, such as the need for real-time monitoring, sensitivity, and the nature of the sample matrix.
| Method | Principle | Detection | Sensitivity | Real-time? | Pros | Cons |
| Griess Assay | Diazotization reaction measures nitrite (B80452) (NO₂⁻), a stable NO oxidation product.[6] | Colorimetric (540 nm) | Micromolar (~0.5-2.5 µM)[6][7] | No | Inexpensive, simple, high-throughput. | Indirect measurement, endpoint only, interference from complex biological media.[7] |
| Electrochemical Sensing | Direct oxidation of NO on an electrode surface, generating a measurable current.[8] | Amperometric | Nanomolar to Picomolar[8][9] | Yes | Real-time kinetics, high sensitivity, direct measurement. | Electrode calibration required, potential for biofouling.[8] |
| Chemiluminescence | Reaction of NO with ozone (O₃) produces light, which is detected by a photomultiplier tube.[10] | Luminescence | Picomolar[10] | Yes | Gold standard, extremely sensitive, highly specific for NO.[11] | Requires specialized, expensive equipment. |
| UV-Vis Spectrophotometry | Measures the decrease in absorbance of the NONOate parent compound at its λmax (~252 nm) as it decomposes.[12] | Spectrophotometric | Micromolar | Yes | Simple, direct measure of parent compound decomposition. | Indirect measure of NO release, potential for interference from other absorbing species. |
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of key processes and decision-making for measuring NO release from this compound.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 6. Griess Reagent System [promega.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A flexible and physically transient electrochemical sensor for real-time wireless nitric oxide monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemiluminescence Detection of Nitric Oxide from Roots, Leaves, and Root Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]
- 12. Analysis of the HNO and NO donating properties of alicyclic amine diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROLI NONOate Delivery Systems in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule with a dual role in cancer biology. While low concentrations can promote tumor growth, high concentrations of NO are cytotoxic to cancer cells, inducing apoptosis and inhibiting proliferation.[1] PROLI NONOate is a diazeniumdiolate that serves as a rapid NO donor, releasing two moles of NO per mole of the parent compound with a very short half-life of approximately 1.8 seconds at physiological pH and temperature.[2] This rapid release profile presents a challenge for systemic delivery, as the therapeutic window is narrow and off-target effects can be significant. To overcome these limitations, targeted delivery systems are essential to ensure that high concentrations of NO are localized specifically to the tumor microenvironment.
This document provides detailed application notes and protocols for the development and evaluation of this compound-loaded targeted delivery systems, including liposomes and polymeric nanoparticles, for cancer therapy.
Data Presentation
Table 1: Physicochemical Properties of this compound Delivery Systems
| Delivery System | Targeting Ligand | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Folate-Targeted Liposomes | Folic Acid | 120 ± 15 | < 0.2 | -15 ± 5 | 35 ± 5 |
| Antibody-Targeted PLGA Nanoparticles | Anti-HER2 Antibody | 150 ± 20 | < 0.15 | -20 ± 5 | 40 ± 7 |
Note: These values are representative and may vary depending on the specific formulation and preparation methods.
Table 2: In Vitro Cytotoxicity of this compound Delivery Systems
| Cell Line | Delivery System | This compound Concentration (µM) | Incubation Time (h) | IC50 (µM) |
| MCF-7 (Breast Cancer) | Free this compound | 1 - 100 | 24 | ~50 |
| MCF-7 (Breast Cancer) | Folate-Targeted Liposomes | 1 - 100 | 24 | ~20 |
| SK-BR-3 (HER2+ Breast Cancer) | Free this compound | 1 - 100 | 24 | ~45 |
| SK-BR-3 (HER2+ Breast Cancer) | Antibody-Targeted PLGA Nanoparticles | 1 - 100 | 24 | ~15 |
Note: IC50 values are representative and can vary based on cell line, assay conditions, and delivery system characteristics.[3][4][5][6]
Table 3: In Vivo Efficacy of this compound Delivery Systems in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Volume Reduction (%) |
| Saline Control | - | Intravenous | 0 |
| Free this compound | 5 | Intravenous | 15 ± 5 |
| Folate-Targeted Liposomes | 5 | Intravenous | 50 ± 10 |
| Antibody-Targeted PLGA Nanoparticles | 5 | Intravenous | 65 ± 12 |
Note: These are illustrative data from a representative subcutaneous tumor model. Actual efficacy will depend on the tumor model, dosing regimen, and delivery system specifics.
Experimental Protocols
Protocol 1: Preparation of Folate-Targeted this compound-Loaded Liposomes
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-2000] (DSPE-PEG-Folate)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.01 M NaOH solution
Procedure:
-
Lipid Film Hydration:
-
Dissolve DPPC, cholesterol, and DSPE-PEG-Folate in chloroform in a round-bottom flask at a molar ratio of 55:40:5.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with a freshly prepared solution of this compound in 0.01 M NaOH. The concentration of this compound should be determined based on the desired drug loading.
-
Vortex the mixture vigorously until the lipid film is completely dispersed, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm) using a mini-extruder. Perform at least 10 passes through each membrane.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against PBS (pH 7.4) at 4°C. Change the dialysis buffer every 2 hours for a total of 24 hours.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable detergent and measuring the amount of encapsulated this compound using a nitric oxide analyzer or a Griess assay for nitrite, a stable oxidation product of NO.
-
Protocol 2: Synthesis of Antibody-Targeted this compound-Loaded PLGA Nanoparticles
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) with a terminal carboxyl group
-
This compound
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anti-HER2 monoclonal antibody
-
2-Iminothiolane (B1205332) (Traut's reagent)
-
Maleimide-PEG-NHS ester
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.01 M NaOH solution
Procedure:
-
Nanoparticle Formulation (Oil-in-Water Emulsion):
-
Dissolve PLGA and this compound in DCM.
-
Prepare an aqueous solution of PVA.
-
Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature overnight to allow for solvent evaporation and nanoparticle formation.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles three times with deionized water to remove residual PVA and unencapsulated this compound.
-
-
Surface Functionalization with Maleimide (B117702):
-
Resuspend the PLGA nanoparticles in a suitable buffer.
-
Activate the carboxyl groups on the PLGA surface using EDC and NHS.
-
React the activated nanoparticles with a maleimide-PEG-NHS ester to introduce maleimide groups on the surface.
-
-
Antibody Thiolation and Conjugation:
-
Thiolate the anti-HER2 antibody by reacting it with 2-iminothiolane (Traut's reagent).
-
Purify the thiolated antibody to remove excess reagent.
-
Conjugate the thiolated antibody to the maleimide-functionalized nanoparticles via a thiol-maleimide click reaction.[7]
-
-
Purification and Characterization:
-
Purify the antibody-conjugated nanoparticles by centrifugation or size exclusion chromatography to remove unconjugated antibodies.
-
Characterize the nanoparticles for size, PDI, zeta potential, and encapsulation efficiency as described in Protocol 1.
-
Confirm antibody conjugation using techniques such as ELISA or Western blotting.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line of interest (e.g., MCF-7, SK-BR-3)
-
Complete cell culture medium
-
This compound-loaded delivery systems
-
Free this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound delivery systems and free this compound in cell culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) by plotting cell viability against drug concentration.
-
Protocol 4: In Vivo Antitumor Efficacy Study
Materials:
-
Athymic nude mice
-
Cancer cell line for xenograft model
-
This compound-loaded delivery systems
-
Saline solution
-
Calipers
Procedure:
-
Tumor Inoculation:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into treatment groups (e.g., saline control, free this compound, targeted delivery system).
-
Administer the treatments intravenously via the tail vein at a predetermined dosing schedule.
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (length × width²) / 2.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
Compare the tumor growth inhibition among the different treatment groups.[8]
-
Mandatory Visualizations
Conclusion
The development of targeted delivery systems for this compound holds significant promise for enhancing its therapeutic potential in cancer treatment. By encapsulating this rapid NO donor in carriers such as liposomes and polymeric nanoparticles functionalized with targeting ligands, it is possible to achieve localized, high concentrations of NO at the tumor site, thereby maximizing anticancer efficacy while minimizing systemic toxicity. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to design, fabricate, and evaluate novel this compound-based nanomedicines for targeted cancer therapy. Further optimization of these delivery systems and in-depth investigation of their in vivo behavior are warranted to translate this promising approach into clinical applications.
References
- 1. The Nitric Oxide Donor [Zn(PipNONO)Cl] Exhibits Antitumor Activity through Inhibition of Epithelial and Endothelial Mesenchymal Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Signal Transduction Pathways Using PROLI NONOate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROLI NONOate is a valuable tool in the study of signal transduction pathways due to its rapid and spontaneous release of nitric oxide (NO) under physiological conditions. With a half-life of approximately 1.8 seconds at 37°C and pH 7.4, it provides a burst of NO, allowing for the precise investigation of downstream signaling events.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate two key NO-mediated signaling pathways: the cyclic guanosine (B1672433) monophosphate (cGMP) pathway and protein S-nitrosylation.
Application Note 1: Investigating the NO/cGMP Signaling Pathway
Nitric oxide is a key activator of soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cGMP.[2] cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and modulating the activity of cyclic nucleotide-gated ion channels and phosphodiesterases.[2] This pathway is crucial in various physiological processes, including vasodilation, neurotransmission, and platelet aggregation.[3] this compound, with its rapid NO release, is an ideal tool to study the immediate effects of NO on cGMP production and downstream events.
Logical Relationship: this compound and the cGMP Pathway
Caption: this compound decomposition releases NO, activating sGC to produce cGMP.
Quantitative Data: this compound-Induced cGMP Production
The following table summarizes the expected dose-dependent effect of this compound on intracellular cGMP levels in a typical cell culture experiment. Data is hypothetical and intended for illustrative purposes, as specific values can vary between cell types and experimental conditions. A similar NONOate, DEA/NO, has an EC50 of 0.38 µM for cGMP production in bovine chromaffin cells.[4]
| This compound Concentration (µM) | Incubation Time (seconds) | Fold Increase in cGMP (relative to control) |
| 0.1 | 30 | ~1.5 |
| 0.5 | 30 | ~5 |
| 1 | 30 | ~15 |
| 5 | 30 | ~40 |
| 10 | 30 | ~70 |
| 50 | 30 | ~100 |
Experimental Protocol: Measurement of Intracellular cGMP Levels
This protocol describes the measurement of intracellular cGMP levels in cultured cells following treatment with this compound using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
This compound
-
Cultured cells (e.g., vascular smooth muscle cells, endothelial cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
0.1 M HCl
-
cGMP ELISA kit
-
Plate reader
Procedure:
-
Cell Culture: Plate cells in a multi-well plate at a suitable density and allow them to adhere and reach the desired confluency.
-
Preparation of this compound Stock Solution: Due to its rapid decomposition in aqueous solutions at neutral pH, prepare a stock solution of this compound (e.g., 10 mM) in 10 mM NaOH immediately before use. Store on ice.
-
Cell Treatment:
-
Wash the cells once with warm PBS.
-
Add fresh, serum-free medium to each well.
-
Dilute the this compound stock solution to the desired final concentrations in the cell culture medium and immediately add it to the cells. Due to the very short half-life of this compound, ensure rapid and consistent application across all wells.
-
Incubate for a short duration (e.g., 30-60 seconds) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium.
-
Add 0.1 M HCl to each well to stop the reaction and lyse the cells.
-
Incubate at room temperature for 10-20 minutes.
-
-
cGMP Measurement:
-
Centrifuge the cell lysates to pellet cellular debris.
-
Collect the supernatant.
-
Follow the instructions provided with the cGMP ELISA kit to measure the cGMP concentration in the supernatants. This typically involves a competition between the cGMP in the sample and a labeled cGMP for binding to a specific antibody.
-
Read the absorbance using a plate reader at the recommended wavelength.
-
-
Data Analysis: Calculate the cGMP concentration in each sample based on the standard curve generated. Normalize the cGMP concentration to the protein concentration of the cell lysate if desired.
Application Note 2: Studying Protein S-Nitrosylation
S-nitrosylation is a reversible post-translational modification where an NO group is added to a cysteine thiol on a protein, forming an S-nitrosothiol (SNO).[3] This modification can alter protein function, stability, and localization, thereby playing a critical role in a wide range of cellular processes.[3] The rapid burst of NO from this compound can be used to investigate the immediate S-nitrosylation of target proteins.
Experimental Workflow: Biotin-Switch Assay for S-Nitrosylation
References
- 1. caymanchem.com [caymanchem.com]
- 2. Nitric oxide-mediated S-Nitrosylation contributes to signaling transduction in human physiological and pathological status (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating a Nitric Oxide Gradient with PROLI NONOate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1] The spatial and temporal concentration of NO is tightly regulated in biological systems, and creating controlled NO gradients in vitro is essential for studying its diverse biological roles. PROLI NONOate is a diazeniumdiolate-based NO donor that is particularly well-suited for generating steep NO gradients due to its rapid, pH-dependent decomposition and short half-life.[2][3][4][5][6]
This document provides detailed application notes and protocols for establishing a nitric oxide gradient using this compound for cell culture experiments.
Chemical Properties and Handling of this compound
This compound (1-(hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt) is a water-soluble crystalline solid that spontaneously releases two moles of NO per mole of the parent compound.[3][4] The release of NO is a first-order process that is dependent on pH and temperature.[2][3][4]
Storage and Stability: For long-term storage, this compound should be kept at -80°C under an inert nitrogen atmosphere, where it is stable for at least one year.[6] The crystalline form is sensitive to moisture and air.[6] Alkaline stock solutions (e.g., in 10 mM NaOH) are stable for up to 24 hours at 0°C.[6]
Preparation of Stock Solutions: Due to its instability in neutral or acidic pH, this compound should be dissolved in a cold, alkaline buffer (e.g., 10 mM NaOH) to create a stable stock solution. The concentration of the stock solution can be verified by measuring its UV absorbance at 252 nm.[6]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and its use in generating NO gradients.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 178948-42-0 | [3][4] |
| Molecular Formula | C₅H₇N₃O₄ · 2Na | [3][4] |
| Formula Weight | 219.1 g/mol | [3][4] |
| Half-life (t½) | ~1.8 seconds (at 37°C, pH 7.4) | [2][3][4][6] |
| NO Moles Released | 2 moles NO / mole of this compound | [2][3][4] |
| Solubility | >100 mg/mL in aqueous buffers | [3][4] |
| UV Absorbance (λmax) | 252 nm (ε = 8,400 M⁻¹ cm⁻¹) | [6] |
Table 2: Comparison of Common NONOates
| NONOate | Half-life (at 37°C, pH 7.4) | Moles of NO Released | Key Feature | References |
| This compound | ~1.8 seconds | 2 | Ultrafast release | [2][3][4][5] |
| MAHMA NONOate | ~1 minute | 2 | Fast release | [2] |
| DEA NONOate | ~2 minutes | 1.5 | Fast release | [2] |
| PAPA NONOate | ~15 minutes | 2 | Moderate release | [2] |
| DETA NONOate | ~20 hours | 2 | Slow, prolonged release | [2][5] |
Experimental Protocols
Protocol 1: Generation of a Nitric Oxide Gradient in a Microfluidic Device
This protocol describes the generation of a stable NO gradient for cell culture studies using a polydimethylsiloxane (B3030410) (PDMS) microfluidic device. This method allows for precise spatial and temporal control over the NO concentration.[7][8]
Materials:
-
PDMS microfluidic device with a cell culture chamber and side channels for gas flow.
-
This compound
-
10 mM NaOH (cold)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Cells of interest
-
NO-sensitive fluorescent dye (e.g., DAF-FM diacetate)
-
Syringe pumps
Procedure:
-
Device Preparation: Sterilize the microfluidic device and coat the cell culture chamber with an appropriate extracellular matrix protein to promote cell adhesion.
-
Cell Seeding: Seed the cells of interest into the central chamber of the microfluidic device and allow them to adhere and grow to the desired confluency.
-
This compound Solution Preparation: Immediately before the experiment, prepare a stock solution of this compound in cold 10 mM NaOH. Dilute the stock solution to the desired final concentration in PBS (pH 7.4).
-
Gradient Generation:
-
Use a syringe pump to flow the this compound solution through one of the side channels of the microfluidic device.
-
Simultaneously, flow a control buffer (PBS, pH 7.4) through the other side channel.
-
The NO released from the this compound will diffuse through the gas-permeable PDMS into the central cell culture chamber, creating a concentration gradient.
-
-
Gradient Characterization: To visualize and quantify the NO gradient, incubate the cells with an NO-sensitive fluorescent dye (e.g., 5 µM DAF-FM diacetate) for 30-60 minutes. Image the fluorescence intensity across the cell culture chamber using a fluorescence microscope.
-
Cellular Response Assessment: Analyze the cellular response to the NO gradient by observing changes in cell morphology, migration, proliferation, or specific signaling pathways.
Protocol 2: Quantification of Nitric Oxide Release
This protocol describes the use of the Griess assay to indirectly measure the amount of NO released from this compound by quantifying its stable breakdown products, nitrite (B80452) and nitrate (B79036).[9][10]
Materials:
-
This compound
-
10 mM NaOH (cold)
-
PBS, pH 7.4
-
Nitric Oxide Colorimetric Detection Kit (containing Griess reagents, nitrate reductase, and standards)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in cold 10 mM NaOH.
-
Initiate NO release by diluting the stock solution into PBS (pH 7.4) at 37°C to achieve the desired final concentration.
-
At various time points, collect aliquots of the solution for analysis.
-
-
Standard Curve Preparation: Prepare a series of nitrate and nitrite standards according to the kit manufacturer's instructions.[9]
-
Nitrate to Nitrite Conversion: For total NO quantification, convert the nitrate in the samples and standards to nitrite by adding nitrate reductase and NADH. Incubate as per the kit's protocol.[9]
-
Colorimetric Reaction: Add sulfanilamide (B372717) (Color Reagent A) followed by N-(1-naphthyl)ethylenediamine (Color Reagent B) to all wells (samples and standards).[9] This will form a colored azo compound.
-
Measurement: Incubate for 5-10 minutes at room temperature and then measure the absorbance at 540-570 nm using a microplate reader.[9]
-
Calculation: Determine the concentration of nitrite in the samples by comparing their absorbance to the standard curve. Calculate the total NO released based on the initial concentration of this compound.
Visualizations
Caption: Decomposition of this compound.
Caption: Experimental workflow for generating an NO gradient.
Caption: The canonical NO/sGC/cGMP signaling pathway.
References
- 1. Progress and Promise of Nitric Oxide‐Releasing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Development of Antimicrobial Nitric Oxide-Releasing Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Generation of nitric oxide gradients in microfluidic devices for cell culture using spatially controlled chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of nitric oxide gradients in microfluidic devices for cell culture using spatially controlled chemical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Appropriate Controls for PROLI NONOate Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of PROLI NONOate, a rapid-releasing nitric oxide (NO) donor. Adherence to the described protocols and inclusion of appropriate controls are critical for obtaining valid and reproducible results.
Introduction to this compound
This compound (1-(hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt) is a member of the diazeniumdiolate (NONOate) class of compounds that spontaneously release nitric oxide (NO) under physiological conditions.[1][2][3][4] NO is a critical signaling molecule involved in a vast array of biological processes, including vasodilation, neurotransmission, and immune responses.[5][6] this compound is distinguished by its extremely rapid decomposition and NO release, with a half-life of approximately 1.8 seconds at 37°C and pH 7.4.[1][2][3][4][7] This characteristic makes it an invaluable tool for studying biological responses to a rapid, transient burst of NO.[5] However, its fast kinetics and the bio-reactivity of NO necessitate carefully designed experiments with rigorous controls to ensure that observed effects are attributable specifically to NO.
Properties and Handling of this compound
Proper handling and storage are essential for maintaining the integrity and activity of this compound.
Table 1: Characteristics of this compound
| Property | Value | Reference |
| CAS Number | 178948-42-0 | [1][2][3] |
| Molecular Formula | C₅H₇N₃O₄ · 2Na | [1][2][3] |
| Molecular Weight | 219.1 g/mol | [1][2][3] |
| **Half-life (t₁/₂) ** | ~1.8 seconds (at 37°C, pH 7.4) | [1][2][3][4][7] |
| NO Release | 2 moles of NO per mole of parent compound | [1][2][3] |
| Appearance | Crystalline solid | [1][2][3] |
| Solubility | Highly soluble in aqueous buffers (>100 mg/mL) | [1][2][3] |
| Storage | Store desiccated at -80°C | [1][2][3] |
| Stability | ≥ 2 years at -80°C | [1] |
Protocol 1: Preparation and Handling of this compound Stock Solutions
Due to its rapid decomposition in neutral pH solutions, this compound stock solutions must be prepared in a basic buffer and used immediately upon dilution into physiological media.
Materials:
-
This compound solid
-
Cold, sterile 10 mM NaOH
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving this compound in cold, sterile 10 mM NaOH. For example, dissolve 2.19 mg of this compound in 1 mL of 10 mM NaOH. Perform this step immediately before use.
-
Vortex briefly to ensure complete dissolution. The solution should be clear.
-
Keep the stock solution on ice at all times.
-
Dilute the stock solution directly into the experimental buffer or cell culture medium (at pH 7.4, 37°C) to the desired final concentration immediately before application to the cells or assay. The NO release will begin instantly upon dilution.
Essential Controls for this compound Experiments
To unequivocally attribute an observed biological effect to nitric oxide, a multi-tiered control strategy is mandatory.
-
Vehicle Control: This is the most fundamental control. The vehicle (e.g., 10 mM NaOH) is added to the experimental system in the same volume used to deliver the this compound. This accounts for any effects of the solvent or pH changes.
-
Decomposed (Spent) NONOate Control: This control is crucial for ruling out effects from the parent molecule or its decomposition byproducts (L-proline and nitrite (B80452)/nitrate) that are independent of NO.[8][9] To prepare, dissolve this compound in the neutral pH experimental buffer (e.g., PBS or cell culture medium) and allow it to fully decompose (approximately 15-20 half-lives; ~2 minutes) before adding it to the experimental system.
-
NO Scavenger Control: This is a definitive control to confirm that the observed effect is mediated by NO. A specific NO scavenger, such as carboxy-PTIO (cPTIO), is added to the system prior to the addition of this compound.[10][11][12] If the effect of this compound is blocked or attenuated by the scavenger, it strongly implicates NO as the mediator.[9]
Below is a diagram illustrating the logic of these essential controls.
Experimental Protocols
Protocol 2: Quantification of NO Release using the Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (NO₂⁻).[13][14][15]
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Griess Reagent System (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (NaNO₂) standard solution (e.g., 100 µM)
-
96-well microplate
-
Microplate reader (540 nm absorbance)
Procedure:
-
Prepare Nitrite Standards: Create a standard curve by performing serial dilutions of the 100 µM NaNO₂ solution in PBS (e.g., from 100 µM down to 1.56 µM). Add 50 µL of each standard to triplicate wells of a 96-well plate. Add 50 µL of PBS to blank wells.
-
Prepare Sample: Prepare a fresh solution of this compound (e.g., 100 µM) in PBS (pH 7.4) at room temperature. Immediately add 50 µL of this solution to triplicate wells.
-
Initiate Griess Reaction: Add 50 µL of the Griess Reagent to all standard, blank, and sample wells.[13]
-
Incubate: Incubate the plate for 10-15 minutes at room temperature, protected from light. A magenta color will develop in the presence of nitrite.[13]
-
Measure Absorbance: Read the absorbance at 540 nm using a microplate reader.
-
Calculate Nitrite Concentration: Subtract the absorbance of the blank from all readings. Plot the standard curve (Absorbance vs. Nitrite Concentration) and determine the concentration of nitrite in the this compound sample using the linear regression equation from the standard curve.
Table 2: Example Griess Assay Data for this compound
| Sample | Concentration (µM) | Absorbance at 540 nm (Mean ± SD) | Calculated Nitrite (µM) |
| Blank (PBS) | 0 | 0.052 ± 0.003 | 0 |
| NaNO₂ Standard | 12.5 | 0.215 ± 0.008 | 12.5 |
| NaNO₂ Standard | 25 | 0.381 ± 0.011 | 25 |
| NaNO₂ Standard | 50 | 0.705 ± 0.015 | 50 |
| This compound | 100 | 1.350 ± 0.025 | ~96.5 |
Note: The calculated nitrite concentration should approach twice the initial molar concentration of the NONOate, but this can be affected by the reaction of NO with oxygen and other components in the buffer.
Protocol 3: General Workflow for Cell-Based Assays
This protocol outlines a general workflow for treating cultured cells with this compound and incorporating the necessary controls to assess a biological outcome (e.g., cell viability, protein expression).
Procedure:
-
Cell Culture: Seed cells in appropriate culture plates and grow until they reach the desired confluency for the experiment.
-
Pre-treatment (for Scavenger Control): For the NO scavenger control group, pre-incubate the cells with an appropriate concentration of cPTIO (e.g., 100-200 µM) for 30-60 minutes before adding this compound.[11]
-
Prepare Treatment Solutions: Immediately before treatment, prepare the decomposed NONOate control as described in Section 3. Prepare the fresh this compound stock solution (Protocol 1).
-
Administer Treatments:
-
Vehicle Group: Add the corresponding volume of vehicle (10 mM NaOH) to the culture medium.
-
Decomposed NONOate Group: Add the decomposed NONOate solution to the medium.
-
Scavenger Group: Add this compound to the cells pre-treated with cPTIO.
-
Experimental Group: Add the freshly diluted this compound to the culture medium to achieve the final desired concentration.
-
-
Incubation: Incubate the cells for the desired time period to observe the biological effect.
-
Assay: Perform the endpoint assay (e.g., cell viability, gene expression, protein analysis) according to its specific protocol.
-
Data Analysis: Analyze the data, comparing the experimental group to all three control groups to validate that the observed effect is due to NO.
Data Presentation
Clear data presentation is key to interpreting results from controlled experiments.
Table 3: Example Data from a Cell Viability (MTT) Assay
| Treatment Group | Concentration | % Cell Viability (Mean ± SD) | Interpretation |
| Untreated Control | -- | 100 ± 4.5 | Baseline viability |
| Vehicle Control (NaOH) | -- | 98.9 ± 5.1 | Vehicle has no significant effect |
| Decomposed this compound | 100 µM | 97.5 ± 4.8 | Byproducts have no significant effect |
| This compound + cPTIO | 100 µM | 95.2 ± 6.2 | NO scavenger reverses the effect |
| This compound | 100 µM | 55.3 ± 5.5 | Observed cytotoxic effect |
NO Signaling Pathway
This compound delivers exogenous NO, which can then participate in canonical signaling pathways. One of the most well-known is the activation of soluble guanylate cyclase (sGC).
References
- 1. caymanchem.com [caymanchem.com]
- 2. netascientific.com [netascientific.com]
- 3. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Effect of PROLI/NO on the Proliferative and Phenotypic Kinetic Profile after Arterial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thomassci.com [thomassci.com]
- 8. Mechanistic Studies on the Reaction between R2N-NONOates and Aquacobalamin: Evidence for Direct Transfer of a Nitroxyl Group from R2N-NONOates to Cobalt(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Griess Reagent System Protocol [promega.jp]
- 15. sciencellonline.com [sciencellonline.com]
Determining the Effective Concentration of PROLI NONOate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PROLI NONOate is a potent, fast-acting nitric oxide (NO) donor widely utilized in biomedical research for its ability to mimic endogenous NO signaling. A critical step in employing this compound is the determination of its effective concentration, which is highly dependent on the specific application, cell type, and experimental conditions. This document provides detailed application notes and protocols to guide researchers in establishing the optimal working concentration of this compound for their studies. The protocols herein cover essential preliminary assays, including cytotoxicity and dose-response studies, as well as methods for quantifying nitric oxide release.
Introduction
This compound is a diazeniumdiolate-based compound that spontaneously dissociates in aqueous solutions to release nitric oxide.[1][2] Its primary characteristic is its extremely short half-life of approximately 1.8 seconds at 37°C and pH 7.4, leading to a rapid burst of NO.[1][2][3] This property makes it an invaluable tool for investigating cellular responses to transient and high concentrations of NO. Applications of this compound are diverse, ranging from studies on vasodilation and neurotransmission to its use as an antimicrobial and biofilm-dispersing agent.[4][5][6][7] The "effective concentration" is the concentration that elicits the desired biological response without causing significant cytotoxicity. This document outlines a systematic approach to determine this crucial parameter.
Key Properties of this compound
A thorough understanding of this compound's chemical properties is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃Na₂O₄ | [1] |
| Molecular Weight | 219.11 g/mol | [1] |
| Half-life (t½) | ~1.8 seconds (at 37°C, pH 7.4) | [3][8] |
| NO Release | 2 moles of NO per mole of parent compound | [1][2] |
| Solubility | Highly soluble in aqueous buffers (>100 mg/mL) | [2][9] |
| Storage | Store at -80°C as a solid | [2] |
General Workflow for Determining Effective Concentration
The process of determining the effective concentration of this compound can be broken down into a logical sequence of experiments. This workflow ensures that the selected concentration is both biologically active and non-toxic to the experimental system.
Caption: General experimental workflow for determining the effective concentration of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Due to its rapid decomposition in neutral or acidic pH, this compound must be dissolved in a basic solution to maintain its stability.
Materials:
-
This compound solid
-
10 mM Sodium Hydroxide (NaOH), sterile
-
Microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the required amount of the solid in ice-cold, sterile 10 mM NaOH.
-
Vortex briefly to ensure complete dissolution.
-
Prepare fresh stock solution immediately before each experiment. Do not store the stock solution for extended periods, even at low temperatures.
Cytotoxicity Assessment
Before evaluating the functional effects of this compound, it is crucial to determine the concentration range that is not toxic to the cells. This can be achieved using standard cell viability and cytotoxicity assays.
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in 10 mM NaOH)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[11]
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A broad range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM) is recommended for the initial screening.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of 10 mM NaOH as the highest this compound concentration).
-
Incubate for a period relevant to your specific experiment (e.g., 1-24 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle control.
The LDH (Lactate Dehydrogenase) assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.[12]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in 10 mM NaOH)
-
LDH cytotoxicity assay kit
Protocol:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in the MTT assay protocol.
-
Include controls as per the manufacturer's instructions: untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).[13]
-
After the desired incubation period, centrifuge the plate at 250 x g for 5 minutes.[13]
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well and incubate at room temperature for 30 minutes, protected from light.[13]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[13]
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Dose-Response Evaluation
Once a non-toxic concentration range has been established, the next step is to determine the effective concentration for the specific biological effect of interest.
Caption: Logical relationship for determining the EC₅₀ of this compound.
Protocol:
-
Based on the cytotoxicity data, select a range of at least 5-10 non-toxic concentrations of this compound.[14]
-
Perform your application-specific assay. Examples include:
-
Vasodilation: Measure the relaxation of pre-constricted aortic rings in an organ bath.
-
Antimicrobial activity: Determine the minimum inhibitory concentration (MIC) or perform colony-forming unit (CFU) assays.[15]
-
Biofilm dispersal: Quantify the reduction in biofilm biomass using crystal violet staining.[16][17]
-
-
For each concentration, measure the biological response.
-
Plot the response as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ (half-maximal effective concentration).[14][18]
Measurement of Nitric Oxide Release (Griess Assay)
To confirm that the observed biological effects are due to the release of NO, it is advisable to measure the concentration of nitrite (B80452), a stable breakdown product of NO, in the experimental medium.[19]
Materials:
-
Supernatant from the experimental wells
-
Griess Reagent Kit
-
Sodium nitrite standard
Protocol:
-
Collect the cell culture supernatant at various time points after the addition of this compound.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard provided in the kit.[4][20]
-
Add the Griess reagents to the standards and the experimental samples in a 96-well plate according to the manufacturer's instructions.[20]
-
Incubate at room temperature for the recommended time (usually 15-30 minutes).[21]
-
Measure the absorbance at 540 nm.[20]
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Signaling Pathways Amenable to this compound Studies
This compound is an excellent tool for studying NO-mediated signaling pathways. Its rapid release of NO can potently activate downstream targets.
Caption: The canonical NO/sGC/cGMP signaling pathway activated by this compound.
Conclusion
Determining the effective concentration of this compound is a critical prerequisite for its successful application in research. By systematically evaluating cytotoxicity and performing dose-response studies, researchers can identify an optimal concentration that elicits the desired biological effect without compromising cellular health. The protocols and guidelines presented in this document provide a comprehensive framework for this process, enabling the reliable and reproducible use of this powerful nitric oxide donor.
References
- 1. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bowdish.ca [bowdish.ca]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. tandfonline.com [tandfonline.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 15. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Optimization of nitric oxide donors for investigating biofilm dispersal response in Pseudomonas aeruginosa clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Roman Hillje [romanhaa.github.io]
- 19. mdpi.com [mdpi.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
PROLI NONOate: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROLI NONOate is a diazeniumdiolate-based nitric oxide (NO) donor renowned for its rapid and spontaneous release of NO in aqueous solutions. With a half-life of approximately 1.8 seconds at 37°C and pH 7.4, it serves as an invaluable tool for investigating the acute effects of NO in various physiological and pathological processes within the nervous system. This document provides detailed application notes and experimental protocols for the utilization of this compound in neuroscience research, focusing on its application in studying neuronal signaling, synaptic plasticity, and neurotoxicity.
Chemical Properties
This compound stands out among NO donors due to its exceptionally short half-life, allowing for precise temporal control of NO exposure in experimental settings. This characteristic makes it particularly suitable for mimicking the transient nature of endogenous NO signaling.
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃Na₂O₄ | |
| Molecular Weight | 219.1 g/mol | |
| Half-life (37°C, pH 7.4) | ~1.8 seconds | [1] |
| NO Moles Released per Mole | 2 | [1] |
| Solubility | Highly soluble in aqueous buffers (>100 mg/mL) |
Table 1: Physicochemical Properties of this compound
Applications in Neuroscience Research
The fast kinetics of NO release from this compound make it an ideal compound for investigating a range of phenomena in neuroscience, including:
-
Synaptic Plasticity: Elucidating the role of NO in long-term potentiation (LTP) and long-term depression (LTD).
-
Neurotransmitter Release: Studying the modulatory effects of NO on the release of various neurotransmitters.
-
Neuronal Signaling: Investigating the activation of the NO/cGMP signaling cascade and its downstream effects.
-
Neurotoxicity: Assessing the cytotoxic effects of high concentrations of NO and its potential role in neurodegenerative processes.
Experimental Protocols
Preparation of this compound Solutions
Caution: this compound is sensitive to moisture and pH. Prepare solutions immediately before use.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Reconstitute the powder in a high-purity, sterile aqueous buffer (e.g., phosphate-buffered saline [PBS] or artificial cerebrospinal fluid [aCSF]) to create a concentrated stock solution. It is recommended to use a buffer with a pH of 7.4 to ensure rapid and predictable NO release.
-
Vortex briefly to ensure complete dissolution.
-
Perform serial dilutions from the stock solution to achieve the desired final concentrations for your experiment. Use the same buffer for dilutions.
Investigating Effects on Neuronal Excitability using Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the effects of this compound on neuronal membrane properties and synaptic currents using whole-cell patch-clamp recordings in primary neuronal cultures or acute brain slices.
Materials:
-
Primary neuronal culture or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
This compound
Protocol:
-
Prepare primary neuronal cultures or acute brain slices according to standard laboratory protocols.
-
Transfer a coverslip with cultured neurons or a brain slice to the recording chamber of the patch-clamp setup, continuously perfused with oxygenated aCSF (95% O₂ / 5% CO₂).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Record baseline electrophysiological properties, such as resting membrane potential, input resistance, and spontaneous synaptic activity (EPSCs and IPSCs).
-
Prepare fresh this compound solution at the desired final concentration in aCSF.
-
Apply this compound to the recording chamber via the perfusion system. Due to its short half-life, ensure the delivery tubing is as short as possible to minimize NO degradation before reaching the cells.
-
Record changes in membrane potential, holding current, and synaptic activity during and after this compound application.
-
Wash out the this compound by perfusing with fresh aCSF and monitor for recovery of baseline activity.
Data Analysis:
Analyze changes in resting membrane potential, input resistance, and the frequency and amplitude of spontaneous or evoked synaptic currents before, during, and after this compound application.
Experimental Workflow for Patch-Clamp Electrophysiology
References
Application Notes and Protocols for Sterile Filtration of PROLI NONOate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROLI NONOate (1-(Hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt) is a widely utilized nitric oxide (NO) donor in biomedical research. Its rapid and predictable release of NO in a pH-dependent manner makes it an invaluable tool for studying the diverse physiological and pathological roles of nitric oxide.[1][2] For cell culture and other in vitro and in vivo applications requiring sterility, the effective sterile filtration of this compound solutions is a critical step to prevent microbial contamination without compromising the compound's integrity and NO-releasing properties.
These application notes provide a detailed guide to the preparation and sterile filtration of this compound solutions, including recommended materials, a step-by-step protocol, and quality control measures.
Chemical Properties and Stability of this compound
Understanding the chemical characteristics of this compound is essential for its proper handling and filtration.
| Property | Value/Characteristic | Source(s) |
| Molecular Formula | C₅H₇N₃O₄ · 2Na | [3][4][5] |
| Molecular Weight | 219.1 g/mol | [3][4][5] |
| Appearance | Crystalline solid | [3][4][5] |
| Solubility | Highly soluble in aqueous buffers (>100 mg/mL) | [2][4][5] |
| Stability (Solid) | Stable for at least one year when stored at -80°C under nitrogen. Crystals are sensitive to moisture and air. | [3] |
| Stability (Solution) | Alkaline solutions (e.g., in 0.01 M NaOH) are stable for up to 24 hours at 0°C. | [3] |
| Decomposition | Dissociates in a pH-dependent, first-order manner to release nitric oxide and L-proline. | [1][3] |
| Half-life (t½) | Approximately 1.8 seconds at 37°C in 0.1 M phosphate (B84403) buffer (pH 7.4). | [1][3][4][5] |
| UV Absorbance | The intact this compound has a characteristic UV absorbance maximum at 252 nm (ε = 8,400 M⁻¹ cm⁻¹). | [3] |
Selecting the Appropriate Sterile Filter
The choice of filter membrane is critical to prevent degradation of the this compound and to ensure efficient sterilization. Due to the alkaline nature of the stable stock solution (typically prepared in 10 mM NaOH), a chemically compatible filter membrane is required.
Recommended Filter Characteristics:
-
Pore Size: 0.22 µm or 0.2 µm for effective removal of bacteria.[6][7]
-
Membrane Material: Polyethersulfone (PES) or Polyvinylidene fluoride (B91410) (PVDF) are recommended due to their compatibility with alkaline solutions (pH 3-14 for PES) and low protein binding properties.[3][8][9]
-
Low Extractables: The filter should have minimal leachables and extractables to avoid contamination of the final solution.
Filter Types to Avoid:
-
Cellulose nitrate (B79036) and nylon membranes may have limited compatibility with alkaline solutions and are not recommended without specific manufacturer validation.
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
This protocol describes the preparation of a 10 mM sterile stock solution of this compound.
Materials:
-
This compound solid
-
Sterile, ice-cold 10 mM Sodium Hydroxide (NaOH) solution
-
Sterile, individually packaged syringe filter (0.22 µm pore size, PES or PVDF membrane)[8][9]
-
Sterile syringes
-
Sterile, conical tubes or vials for storage
-
Aseptic working area (e.g., laminar flow hood)
Procedure:
-
Pre-cool Solutions and Equipment: Place the sterile 10 mM NaOH solution and sterile collection tubes on ice.
-
Weighing this compound: In an aseptic environment, carefully weigh the desired amount of this compound. For a 10 mM solution, this is 2.191 mg per mL of 10 mM NaOH. Due to the compound's sensitivity to moisture, perform this step quickly.
-
Dissolution: Dissolve the weighed this compound in the pre-cooled, sterile 10 mM NaOH. Mix gently by inversion or swirling until fully dissolved. Keep the solution on ice throughout the process.
-
Syringe Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Aseptically attach the sterile syringe filter to the syringe tip.
-
Carefully filter the solution into the pre-cooled, sterile collection tube. Apply gentle and steady pressure to the syringe plunger.
-
-
Storage: Immediately cap the tube, protect it from light (e.g., by wrapping in aluminum foil), and store it on ice for immediate use or at -80°C for long-term storage.
Protocol 2: Quality Control - UV Spectrophotometric Analysis of this compound Concentration
This protocol allows for the verification of the this compound concentration before and after sterile filtration to ensure no significant loss of the compound.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound solution (pre- and post-filtration aliquots)
-
10 mM NaOH solution (as blank)
Procedure:
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 252 nm.
-
Blanking: Use the 10 mM NaOH solution to zero the spectrophotometer.
-
Measurement:
-
Dilute an aliquot of the pre-filtered this compound solution in 10 mM NaOH to a concentration that falls within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted, pre-filtered sample at 252 nm.
-
Repeat the dilution and measurement for an aliquot of the sterile-filtered this compound solution.
-
-
Concentration Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration.
-
A = Absorbance at 252 nm
-
ε = Molar absorptivity (8,400 M⁻¹ cm⁻¹)[3]
-
b = Path length of the cuvette (typically 1 cm)
-
c = Concentration (M)
Concentration (M) = Absorbance / (8400 * Path Length)
Compare the concentrations of the pre- and post-filtration samples. A minimal difference indicates a successful and non-degradative filtration process.
-
Visualizations
Nitric Oxide Signaling Pathway
Caption: Overview of the canonical nitric oxide signaling pathway.
Experimental Workflow for Sterile Filtration of this compound
Caption: Workflow for preparing sterile this compound solutions.
Conclusion
The sterile filtration of this compound solutions is a straightforward yet critical procedure for ensuring the integrity of cell-based experiments. By selecting appropriate, chemically compatible filter materials and adhering to aseptic techniques, researchers can confidently prepare sterile this compound solutions without significant degradation of the compound. The inclusion of a quality control step using UV spectrophotometry is highly recommended to verify the concentration of the final sterile solution.
References
- 1. Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
- 3. shop.cobetter.com [shop.cobetter.com]
- 4. starlabgroup.com [starlabgroup.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Sterile Filtration | Sartorius [sartorius.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. stellarscientific.com [stellarscientific.com]
- 9. shop.sartorius.com [shop.sartorius.com]
Troubleshooting & Optimization
why is my PROLI NONOate solution discolored
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PROLI NONOate solutions.
Troubleshooting Guide: Discolored this compound Solution
Discoloration of a this compound solution is a primary indicator of its decomposition and a compromise in its integrity as a nitric oxide (NO) donor. This guide provides a systematic approach to identifying the cause and preventing future occurrences.
Frequently Asked Questions (FAQs)
Q1: Why has my this compound solution turned a yellow or pinkish color?
A discolored this compound solution, often appearing yellow or pink, signifies the decomposition of the compound. This compound is highly unstable in aqueous solutions, especially at neutral or acidic pH, and its breakdown is accelerated by exposure to moisture, air, and elevated temperatures. The discoloration is likely due to the formation of degradation byproducts.
Q2: What are the main factors that cause this compound to decompose?
Several factors can lead to the rapid degradation of this compound in solution:
-
pH: this compound is most stable in alkaline conditions (e.g., 10 mM NaOH). At physiological pH (7.4), its half-life is extremely short, approximately 1.8 seconds at 37°C.[1][2]
-
Temperature: Higher temperatures significantly increase the rate of decomposition.
-
Moisture and Air: The solid, crystalline form of this compound is sensitive to moisture and will discolor upon exposure to air.[3]
-
Solvent: The type of buffer and its components can influence stability.
Q3: Can I still use a discolored this compound solution for my experiment?
It is strongly advised not to use a discolored solution. The discoloration indicates that a significant portion of the this compound has already decomposed, meaning the concentration of the active compound is unknown and lower than intended. This will lead to inaccurate and unreliable experimental results. Furthermore, the degradation products could have unintended effects on your experimental system.
Q4: How can I check the integrity of my this compound solution?
The concentration of intact this compound in a freshly prepared solution can be verified by measuring its ultraviolet (UV) absorbance. This compound has a characteristic UV absorbance maximum at 252 nm.[1] A decrease in absorbance at this wavelength compared to a freshly prepared standard is indicative of decomposition.
Q5: What is the proper way to store and handle this compound?
To ensure the stability of this compound:
-
Solid Form: Store the crystalline solid at -80°C under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Stock Solutions: Prepare stock solutions in cold (0-4°C) 10 mM NaOH. These alkaline stock solutions are relatively stable and can be stored on ice for short periods (up to a few hours).
-
Experimental Solutions: Prepare experimental solutions immediately before use by diluting the cold alkaline stock solution into your experimental buffer at the desired final concentration.
Troubleshooting Workflow
If you encounter a discolored this compound solution, follow this workflow to diagnose the issue.
Quantitative Data Summary
The stability of this compound is highly dependent on pH and temperature. The following table summarizes key quantitative data.
| Parameter | Condition | Value | Reference |
| Half-life | pH 7.4, 37°C | 1.8 seconds | [1][2] |
| UV Absorbance Max | Aqueous Solution | 252 nm | [1] |
| Storage (Solid) | Under inert gas | -80°C | [3] |
| Stock Solution | 10 mM NaOH | Stable for hours on ice |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
-
Materials:
-
This compound (solid)
-
10 mM Sodium Hydroxide (NaOH), chilled to 0-4°C
-
Pre-chilled microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound in a fume hood.
-
Dissolve the solid in the pre-chilled 10 mM NaOH to a final concentration of 10 mM.
-
Gently vortex or pipette up and down to ensure complete dissolution.
-
Keep the stock solution on ice at all times.
-
This stock solution should be used as soon as possible, preferably within a few hours of preparation.
-
Preparation of Experimental Solution and Initiation of NO Release
-
Materials:
-
10 mM this compound stock solution (on ice)
-
Experimental buffer (e.g., phosphate-buffered saline, cell culture media) at the desired temperature.
-
-
Procedure:
-
Ensure your experimental setup is ready.
-
Immediately before starting the experiment, dilute the 10 mM this compound stock solution into your experimental buffer to the desired final concentration.
-
The dilution into a buffer with a neutral or acidic pH will initiate the rapid release of nitric oxide.
-
Signaling Pathway
This compound is a nitric oxide (NO) donor. The released NO activates the canonical NO signaling pathway, which involves soluble guanylate cyclase (sGC) and cyclic guanosine (B1672433) monophosphate (cGMP).
References
how to prevent premature degradation of PROLI NONOate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of PROLI NONOate to prevent its premature degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for solid this compound?
A1: For long-term stability, solid this compound should be stored at -80°C under an inert nitrogen atmosphere.[1][2] It is crucial to keep the vial tightly sealed as the crystals are sensitive to moisture and will discolor upon exposure to air.[1] Under these conditions, the compound is stable for at least one to two years.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: To prevent premature degradation, this compound should be dissolved in an alkaline solution, typically 0.01 M NaOH.[1] These alkaline stock solutions are stable for up to 24 hours when stored at 0°C.[1] this compound is highly soluble in aqueous buffers.[2][3]
Q3: How do I initiate nitric oxide (NO) release from my this compound stock solution?
A3: The release of nitric oxide is initiated by diluting the alkaline stock solution into a buffer with a neutral pH (e.g., pH 7.0-7.4).[1] This proton-driven decomposition is a first-order process.[4][5]
Q4: What is the half-life of this compound?
A4: this compound is characterized by a very short half-life of approximately 1.8 seconds at 37°C in a pH 7.4 buffer.[1][2][3][4] This rapid release of NO is a key feature of this particular NONOate.
Q5: How can I verify the concentration of my this compound stock solution?
A5: The concentration of an intact this compound stock solution can be determined by measuring its UV absorbance at 252 nm (ε = 8,400 M⁻¹ cm⁻¹).[1] This is a useful quality control step to ensure your stock solution has not degraded.
Q6: What is the primary cellular signaling pathway activated by NO released from this compound?
A6: The nitric oxide released from this compound activates the soluble guanylate cyclase (sGC) system in cells.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solid this compound appears discolored. | Exposure to air and/or moisture. | Discard the vial. To prevent this, always handle the solid compound under an inert atmosphere (e.g., in a glove box) and ensure the vial is securely sealed before returning to -80°C storage.[1] |
| Inconsistent experimental results. | Premature degradation of the stock solution. | Prepare fresh alkaline stock solutions (in 0.01 M NaOH) daily and store them on ice (0°C) for no longer than 24 hours.[1] Verify the concentration of your stock solution using UV spectrophotometry at 252 nm before each experiment.[1] |
| No or low NO-mediated biological effect observed. | 1. Degraded this compound stock.2. Incorrect pH for NO release. | 1. Prepare a fresh stock solution as described above.2. Ensure the final pH of your experimental buffer is between 7.0 and 7.4 to initiate NO release.[1] The compound is stable at alkaline pH.[4] |
| Rapid loss of NO effect. | Inherent short half-life of this compound. | This is expected. This compound has a half-life of only 1.8 seconds at 37°C and pH 7.4.[4] For prolonged NO exposure, consider using a NONOate with a longer half-life, such as DETA NONOate. |
Quantitative Data Summary
The stability and degradation kinetics of this compound are highly dependent on environmental conditions. The following table summarizes key quantitative data.
| Parameter | Condition | Value | Reference |
| Half-life (t½) | 37°C, 0.1 M Phosphate Buffer (pH 7.4) | 1.8 seconds | [1][2][4] |
| Long-term Storage (Solid) | -80°C, under Nitrogen | ≥ 2 years | [2] |
| Stock Solution Stability | 0.01 M NaOH, 0°C | Up to 24 hours | [1] |
| UV Absorbance (λmax) | Aqueous Solution | 252 nm | [1][2] |
| Molar Extinction Coefficient (ε) | Aqueous Solution | 8,400 M⁻¹ cm⁻¹ | [1] |
| NO Moles Released | Per mole of parent compound | 2 moles | [2][4] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Equilibrate a sealed vial of solid this compound to room temperature before opening to minimize moisture condensation.
-
If available, perform the following steps in a glove box under an inert atmosphere.
-
Prepare a stock solution of 0.01 M NaOH in high-purity water.
-
Weigh the desired amount of this compound and dissolve it in the 0.01 M NaOH solution to the desired stock concentration.
-
Optional but Recommended: Verify the concentration of the stock solution by measuring its absorbance at 252 nm.
-
Store the alkaline stock solution on ice (0°C) and use it within 24 hours.
Protocol 2: Initiation of Nitric Oxide Release
-
Prepare your experimental system with a buffer at a physiological pH (e.g., phosphate-buffered saline, pH 7.4).
-
Add the required volume of the cold, alkaline this compound stock solution to the experimental buffer to achieve the final desired concentration.
-
Mix quickly. The release of nitric oxide will begin immediately upon introduction to the neutral pH environment.
Visualizations
Caption: Degradation pathway of this compound upon acidification.
Caption: Recommended workflow for handling and using this compound.
Caption: Nitric oxide (NO) signaling via the sGC pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
optimizing PROLI NONOate concentration for cell viability
Welcome to the technical support center for PROLI NONOate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a primary focus on cell viability and concentration-dependent effects.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a diazeniumdiolate-based molecule that serves as a rapid-releasing nitric oxide (NO) donor.[1][2] Its primary mechanism is the spontaneous, pH-dependent dissociation under physiological conditions (pH 7.4, 37°C) to release two moles of NO per mole of the parent compound.[2][3][4] NO is a critical signaling molecule involved in numerous physiological and pathophysiological processes, including vasodilation and immune responses.[3]
Q2: What makes this compound different from other NO donors like DETA NONOate? A2: The defining characteristic of this compound is its extremely short half-life of approximately 1.8 seconds at 37°C and pH 7.4.[1][3] This results in a rapid, high-concentration burst of NO that is quickly depleted.[5] In contrast, other donors like DETA NONOate have much longer half-lives (e.g., 20 hours), providing a slow, sustained release of NO at lower concentrations.[3][5][6] The choice between them depends entirely on whether the experimental goal is to mimic a transient physiological burst or a long-term, low-level exposure to NO.
Q3: What is a recommended starting concentration for cell viability experiments? A3: There is no single starting concentration, as the optimal dose is highly dependent on the cell type and the intended biological outcome. NO exhibits bimodal, concentration-dependent effects:
-
Low Concentrations (<200 µM): Can be pro-proliferative or have signaling effects in certain cell lines.[7]
-
High Concentrations (>50-200 µM): Often become anti-proliferative or cytotoxic.[7][8] It is strongly recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 10 µM to 1 mM) to determine the specific effect on your cell model.
Q4: How should I prepare and handle this compound solutions for experiments? A4: this compound is highly soluble in aqueous buffers.[2][4] Due to its rapid decomposition once dissolved in physiological pH, stock solutions should be prepared in a high pH buffer (e.g., 10 mM NaOH) where it is more stable. Immediately before treating cells, the final dilution should be made in the cell culture medium. All solutions should be prepared fresh for each experiment to ensure consistent NO release.
Q5: How can I confirm that NO is being released and affecting my cells? A5: The release of NO can be indirectly quantified by measuring the accumulation of its stable end-products, nitrite (B80452) and nitrate, in the cell culture supernatant. The Griess assay is a common colorimetric method used for measuring nitrite concentration.[9] To confirm a biological effect, you can assess downstream targets of NO signaling, such as changes in cGMP levels or protein S-nitrosylation.[10]
Section 2: Troubleshooting Guide
Problem: I am not observing any biological effect after treating my cells with this compound.
| Possible Cause | Recommended Solution |
| Concentration Too Low | The concentration of NO reaching the cells may be insufficient to trigger a response. Perform a dose-response curve, increasing the concentration systematically. |
| Compound Degradation | Due to its 1.8-second half-life, the compound may have fully decomposed before it could interact with the cells.[3] Ensure the final dilution is added to the cell culture immediately after preparation. |
| Incorrect pH | The release of NO is pH-dependent.[3] Verify that the pH of your cell culture medium is within the physiological range (typically 7.2-7.4) to ensure spontaneous dissociation. |
| Cell Health | Unhealthy or overly confluent cells may not respond appropriately.[11] Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.[11] |
Problem: I am observing excessive and unexpected cytotoxicity.
| Possible Cause | Recommended Solution |
| Concentration Too High | High concentrations of NO can lead to significant nitrosative and oxidative stress, causing widespread cell death.[12] Reduce the concentration and perform a detailed dose-response analysis to find the cytotoxic threshold (LC50).[9] |
| Formation of Peroxynitrite | If cells are under oxidative stress and producing superoxide (B77818) (O₂⁻), it can react with NO to form the highly cytotoxic peroxynitrite (ONOO⁻). Consider including a scavenger or assessing superoxide levels. |
| Contamination | Ensure the compound and all reagents are free from contamination. |
Problem: My results have high variability between replicate experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Timing | Minor variations in the time between preparing the solution, adding it to cells, and performing the assay can lead to significant differences in results due to the rapid NO release. Standardize your workflow with precise timing for every step. |
| Variable Seeding Density | The number of cells per well can affect the outcome.[11] Optimize and maintain a consistent cell seeding density for all experiments.[11] |
| Media & Supplement Variation | Use the same batch of media and supplements for a set of experiments to avoid variability from different lots.[11] |
Section 3: Experimental Protocols & Data
Protocol: Determining Optimal this compound Concentration via MTT Assay
This protocol outlines a method for assessing cell viability across a range of this compound concentrations.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a fresh 10 mM stock solution of this compound in 10 mM NaOH. Immediately before use, perform serial dilutions in complete cell culture medium to achieve the final desired concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 µM).
-
Cell Treatment: Remove the old medium from the cells and immediately add 100 µL of the this compound-containing medium to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well.
-
Mix thoroughly by gentle pipetting or shaking to dissolve the crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control (0 µM).
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Half-life (t½) | ~1.8 seconds (at 37°C, pH 7.4) | [1][3][6] |
| NO Moles Released | 2 moles NO / mole of compound | [1][2][3] |
| Release Kinetics | First-order, pH-dependent | [2][3] |
| Solubility | >100 mg/mL in aqueous buffers | [2][4] |
| Molecular Weight | 219.1 g/mol | [1] |
Table 2: Comparison of Common NONOate NO Donors
| Compound | Half-life (t½) at 37°C, pH 7.4 | NO Release Profile | Typical Use Case |
| This compound | ~1.8 seconds | Rapid Burst | Mimicking transient physiological NO signals |
| DEA NONOate | ~2 minutes | Fast Release | Short-term NO exposure studies |
| DPTA NONOate | ~3 hours | Moderate Release | Mid-duration NO exposure |
| DETA NONOate | ~20 hours | Slow, Sustained Release | Long-term, low-level NO exposure |
Data compiled from references[3][6].
Section 4: Visualizations
Diagrams and Workflows
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified canonical NO/cGMP signaling pathway.
Caption: Logical flowchart for troubleshooting common issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Antimicrobial Nitric Oxide-Releasing Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric oxide has diverse effects on head and neck cancer cell proliferation and glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitric oxide donor, V-PROLI/NO, provides protection against arsenical induced toxicity in rat liver cells: requirement for Cyp1a1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-Term Effect of PROLI/NO on the Proliferative and Phenotypic Kinetic Profile after Arterial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Cytotoxic versus genotoxic effects of nitric oxide (NO) - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with PROLI NONOate solubility in specific media
Technical Support Center: PROLI NONOate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the proper handling, solubility, and application of this nitric oxide (NO) donor. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I prepare a stock solution of this compound?
A1: this compound is highly soluble in aqueous solutions but is unstable at neutral pH. To prepare a stable stock solution, dissolve the crystalline solid in a cold, alkaline solution, such as 0.01 M NaOH.[1] This alkaline stock is stable for up to 24 hours when stored at 0°C.[1] Do not dissolve the compound directly in neutral buffers (like PBS) or cell culture media for storage, as this will trigger immediate NO release.
Q2: My solid this compound has changed color. Is it still usable?
A2: The crystalline solid is sensitive to moisture and can discolor upon exposure to air.[1] This indicates potential degradation of the compound. For best results and to ensure accurate quantification, it is recommended to use a fresh, unopened vial. Always store this compound sealed under an inert gas like nitrogen at -80°C.[1] If your laboratory is equipped with a glove box, it is advisable to handle the compound in an inert atmosphere.[1]
Q3: I added this compound to my experiment, but I am not seeing the expected biological effect. What could be the issue?
A3: This is likely due to the extremely rapid rate of NO release. This compound has a half-life of only 1.8 seconds at 37°C and pH 7.4.[1][2][3][4] The biological effect is therefore very transient.
-
Incorrect Preparation: Ensure you are adding a small volume of a concentrated, stable alkaline stock solution to your neutral experimental medium immediately before or during your measurement.[1]
-
Timing: The release of NO is almost instantaneous. Ensure that your experimental measurements are timed to capture this rapid release and its subsequent effects.
-
Degradation: If the alkaline stock solution was prepared more than 24 hours in advance or stored improperly, the this compound may have degraded.
Q4: Can I dissolve this compound directly into my cell culture medium?
A4: It is strongly advised not to dissolve solid this compound directly into cell culture medium for creating a stock solution. Cell culture media are typically buffered to a physiological pH of ~7.4, which will cause the immediate and complete decomposition of the compound.[1][2] This results in an uncontrolled, instantaneous release of NO, making it impossible to dose accurately. The correct procedure is to add a small aliquot of a freshly prepared, concentrated alkaline stock solution to the cell culture medium immediately prior to starting the experiment.
Q5: How can I verify the concentration of my this compound stock solution?
A5: The concentration of the stable, alkaline stock solution can be verified using UV-Vis spectrophotometry. Intact this compound has a characteristic UV absorbance maximum at 252 nm with a molar extinction coefficient (ε) of 8,400 M⁻¹cm⁻¹.[1] This measurement should be performed on the alkaline stock solution before it is diluted into a neutral buffer, as the compound rapidly decomposes at neutral pH.
Data Presentation
Quantitative Solubility and Stability Data
The following tables summarize the key quantitative properties of this compound.
Table 1: Solubility of this compound
| Solvent/Medium | Solubility | Reference |
| Aqueous Buffers | > 100 mg/mL | [3][4][5] |
| 0.01 M NaOH | Highly Soluble | [1] |
Note: Data on solubility in organic solvents like DMSO and ethanol (B145695) is not available for this compound. It is highly soluble in aqueous media.
Table 2: Stability and Half-Life of this compound
| Condition | Half-Life (t½) | Stability Notes | Reference |
| Crystalline Solid (-80°C, under N₂) | ≥ 1 year | Sensitive to moisture and air.[1] | [1][3] |
| In 0.01 M NaOH (0°C) | Stable for 24 hours | Recommended for stock solution preparation. | [1] |
| In Phosphate (B84403) Buffer (pH 7.4, 37°C) | 1.8 seconds | Spontaneously dissociates to release NO. | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Equilibrate a vial of solid this compound to room temperature before opening to minimize moisture condensation.
-
Prepare a stock solution of 0.01 M NaOH using high-purity water and chill it on ice.
-
In an appropriate container (e.g., a microcentrifuge tube), weigh out the desired amount of this compound solid. Handling in a glove box is recommended if available.[1]
-
Add the cold 0.01 M NaOH to the solid to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the solid is completely dissolved.
-
Keep the stock solution on ice at all times. Use this stock within 24 hours.[1]
Protocol 2: Initiating Nitric Oxide (NO) Release for Experiments
-
Prepare your experimental medium (e.g., cell culture medium, phosphate buffer at pH 7.4).
-
Ensure the medium is at the desired experimental temperature (e.g., 37°C).
-
Immediately before starting your experiment, add a small volume of the cold, alkaline this compound stock solution to the experimental medium to achieve the final desired concentration.
-
Mix quickly and thoroughly to ensure uniform distribution of the compound as it begins to release NO.
-
Proceed with your experimental measurements immediately, accounting for the 1.8-second half-life of the compound.[2][3][4]
Protocol 3: Quantification of this compound Stock by UV-Vis Spectrophotometry
-
Prepare a fresh alkaline stock solution of this compound in 0.01 M NaOH as described in Protocol 1.
-
Use 0.01 M NaOH as the blank for the spectrophotometer.
-
Dilute a sample of your stock solution in 0.01 M NaOH to a concentration that will fall within the linear range of your spectrophotometer (typically an absorbance < 1.0).
-
Measure the absorbance of the diluted sample at 252 nm.[1]
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where:
-
A = Absorbance at 252 nm
-
ε = 8,400 M⁻¹cm⁻¹[1]
-
b = Path length of the cuvette (typically 1 cm)
-
c = Concentration (in M)
-
Visual Guides
Caption: Experimental workflow for preparing and using this compound.
Caption: Dissociation of this compound and the NO signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 5. netascientific.com [netascientific.com]
unexpected pH changes after adding PROLI NONOate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the unexpected pH changes observed after the addition of PROLI NONOate to experimental setups. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why did the pH of my buffer increase immediately after adding my this compound stock solution?
A: This is an expected observation. This compound is most stable in alkaline solutions, so stock solutions are typically prepared in 0.01 M sodium hydroxide (B78521) (NaOH)[1]. The addition of this basic stock solution to a moderately buffered experimental medium will cause an immediate increase in the overall pH.
Q2: After the initial pH spike, why is the pH of my solution gradually decreasing?
A: The gradual decrease in pH is due to the decomposition products of this compound. The compound releases two moles of nitric oxide (NO) per mole of parent compound[2][3][4][5][6]. This liberated NO can react with oxygen and water in your aqueous buffer to form acidic species such as nitrous acid (HNO₂) and nitric acid (HNO₃). The generation of these acids leads to a progressive drop in the solution's pH.
Q3: What does "pH-dependent decomposition" mean for my experiment?
A: The decomposition of this compound, which releases NO, is initiated by protons (H⁺)[7][8]. The compound is relatively stable at a high pH (in a basic solution) but decomposes extremely rapidly at a neutral or acidic pH[1][7]. At a pH of 7.4 and a temperature of 37°C, this compound has a very short half-life of about 1.8 seconds[1][2][7]. This means that as soon as you add the alkaline stock solution to your neutral experimental buffer, the compound will rapidly break down and release its NO payload.
Q4: How can I prepare and store this compound to ensure its stability?
A: For long-term storage, solid this compound should be kept sealed under nitrogen at -80°C, where it is stable for at least one year[1]. The crystalline solid is sensitive to moisture and air[1]. Alkaline stock solutions (e.g., in 0.01 M NaOH) are stable for up to 24 hours when stored at 0°C[1].
Q5: What are the key chemical properties of this compound?
A: The key properties are summarized in the table below.
| Property | Value | Reference |
| Formal Name | 1-(hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt | [1][3] |
| Molecular Formula | C₅H₇N₃O₄ • 2Na | [1][3][9] |
| Formula Weight | 219.1 g/mol | [1][3][4] |
| Half-life | 1.8 seconds (at 37°C, pH 7.4) | [1][2][3][7] |
| NO Release | 2 moles of NO per mole of compound | [2][3][4][5] |
| UV/Vis Maximum | 252 nm | [1] |
| Solubility | Highly soluble in aqueous buffers (>100 mg/ml) | [3][4] |
Troubleshooting Guide: Unexpected pH Changes
This guide addresses the most common pH-related issues encountered when using this compound.
| Observation | Potential Cause | Recommended Solution | Preventative Measure |
| Sharp pH increase immediately after addition | The stock solution is prepared in a strong base (0.01 M NaOH) to ensure stability. | After adding the NONOate, carefully titrate the pH of your experimental solution back to the desired setpoint using a dilute acid (e.g., HCl). | Use a higher capacity buffer (e.g., 50-100 mM phosphate (B84403) buffer). Minimize the volume of the added stock solution. Perform a vehicle control by adding an equal volume of 0.01 M NaOH without the NONOate to quantify the pH shift. |
| Gradual pH decrease over time | The released nitric oxide (NO) reacts with oxygen and water to form nitrous acid (HNO₂) and nitric acid (HNO₃). | Continuously monitor the pH and make adjustments as necessary throughout the experiment. | Increase the buffering capacity of your medium. If experimentally permissible, de-gas your buffer before use to minimize dissolved oxygen, which will slow the rate of acid formation. |
| Erratic or unstable pH readings | 1. Insufficient Buffer Capacity: The combination of the initial basic load and subsequent acid generation is overwhelming the buffer. 2. pH Electrode Malfunction: The electrode may be dirty, aged, or improperly calibrated. | 1. Stop the experiment and remake the solution with a higher concentration buffer. 2. Recalibrate the pH meter using fresh buffers. Clean the electrode according to the manufacturer's instructions. If the problem persists, the electrode may need replacement. | 1. Always use a buffer of sufficient strength (at least 50 mM) for experiments involving NONOates. 2. Regularly maintain and calibrate your pH measurement equipment. Ensure the electrode is suitable for your sample matrix and temperature. |
Key Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Handle solid this compound in a controlled environment (e.g., a glove box with an inert atmosphere) as it is sensitive to air and moisture[1].
-
Prepare a fresh, ice-cold solution of 0.01 M NaOH.
-
Weigh the desired amount of this compound and dissolve it immediately in the cold 0.01 M NaOH solution to the desired stock concentration (e.g., 10 mM).
-
Keep the stock solution on ice at all times. This alkaline solution can be stored at 0°C for up to 24 hours[1].
Protocol 2: Initiating Nitric Oxide (NO) Release in a Buffered System
-
Ensure your experimental medium (e.g., 0.1 M phosphate buffer, pH 7.4) is at the desired temperature (e.g., 37°C)[1].
-
Place your calibrated pH electrode into the buffer and monitor the reading.
-
Add a small volume of the cold, alkaline this compound stock solution to the vigorously stirred buffer[1].
-
Observe the immediate pH increase and the subsequent rapid release of NO. The half-life at this stage is approximately 1.8 seconds[1].
-
Monitor the pH for any subsequent decreases due to the formation of acidic byproducts.
Protocol 3: Verifying this compound Concentration via UV Spectrophotometry
-
The concentration of the stock solution can be verified by its characteristic UV absorbance[1].
-
Dilute a small aliquot of your stock solution in 0.01 M NaOH.
-
Measure the absorbance at 252 nm.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for this compound at 252 nm is 8,400 M⁻¹ cm⁻¹[1].
Visual Guides
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 5. thomassci.com [thomassci.com]
- 6. This compound - Labchem Catalog [labchem.com.my]
- 7. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
Technical Support Center: Interference of PROLI NONOate with Fluorescent Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using PROLI NONOate with fluorescent probes for the detection of nitric oxide (NO). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an NO donor?
This compound is a diazeniumdiolate-based nitric oxide donor. It is widely used in research due to its extremely rapid and spontaneous release of nitric oxide (NO) in a pH-dependent manner. At physiological pH (7.4) and 37°C, it has a very short half-life of approximately 1.8 seconds, releasing two moles of NO per mole of the parent compound.[1] This rapid release is particularly useful for studying fast biological responses to NO.
Q2: How does the rapid NO release from this compound affect my fluorescence measurements?
The ultra-fast release of NO from this compound can present both advantages and challenges. The rapid spike in NO concentration allows for the study of transient cellular signaling events. However, it can also lead to a rapid consumption of the fluorescent probe in the immediate vicinity of the release, potentially causing a transient and localized fluorescence signal that can be missed if imaging frequency is not sufficiently high. Furthermore, the high local concentration of NO can lead to the formation of other reactive nitrogen species (RNS) which may interact with the probe or the biological system in unintended ways.
Q3: What are the decomposition products of this compound and can they interfere with my assay?
This compound decomposes to form L-proline and nitric oxide. While L-proline is a naturally occurring amino acid, some studies suggest it can have antioxidant properties and may influence nitric oxide bioavailability.[2] However, there is currently no direct evidence to suggest that L-proline at the concentrations produced from typical this compound experiments directly interferes with the fluorescence of common NO probes like diaminofluoresceins (DAFs).
Q4: Are there known compounds that interfere with common fluorescent NO probes?
Yes, several compounds can interfere with the fluorescence of commonly used NO probes. For diaminofluorescein (DAF) probes, such as DAF-2 and DAF-FM, interference has been reported from:
-
Ascorbic acid (Vitamin C) and Dehydroascorbic acid (DHA): These compounds can react with DAF probes to form fluorescent products, leading to false-positive signals or attenuation of the NO-dependent signal.[3][4]
-
Peroxynitrite (ONOO⁻): This reactive nitrogen species, formed from the reaction of NO and superoxide, can also react with some NO probes.[5][6]
It is crucial to consider the presence of these interfering species in your experimental system and use appropriate controls.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound with fluorescent probes.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Fluorescence Signal | 1. Insufficient NO concentration: The rapid decay of NO from this compound may result in concentrations below the detection limit of the probe by the time of measurement. 2. Probe concentration too low: The concentration of the fluorescent probe may not be sufficient to capture the transient NO release. 3. Inadequate incubation time: For cell-based assays, the probe may not have been sufficiently loaded into the cells. 4. Incorrect filter sets: The excitation and emission wavelengths of the microscope or plate reader may not be optimal for the specific fluorescent probe. | 1. Increase this compound concentration: Use a higher starting concentration of this compound to ensure a detectable NO level. 2. Optimize probe concentration: Perform a concentration titration of the fluorescent probe to find the optimal signal-to-noise ratio. 3. Optimize loading conditions: Increase the incubation time or temperature for probe loading in cellular experiments. 4. Verify instrument settings: Ensure that the correct excitation and emission filters for your probe are being used. |
| High Background Fluorescence | 1. Probe concentration too high: Excessive probe concentration can lead to high background fluorescence. 2. Autofluorescence: Cells or media components may exhibit natural fluorescence at the excitation/emission wavelengths of the probe. 3. Presence of interfering substances: As mentioned in the FAQs, compounds like ascorbic acid can react with some probes to generate a fluorescent signal. | 1. Titrate probe concentration: Reduce the concentration of the fluorescent probe. 2. Use appropriate controls: Image unstained cells to determine the level of autofluorescence. Use media with reduced phenol (B47542) red content if necessary. 3. Include negative controls: Run experiments in the absence of this compound and in the presence of an NO scavenger (e.g., cPTIO) to assess the contribution of interfering substances. |
| Rapid Signal Decay | 1. Fast kinetics of this compound: The extremely short half-life of this compound leads to a transient NO signal. 2. Photobleaching: The fluorescent probe may be susceptible to photobleaching upon repeated exposure to excitation light. | 1. Increase imaging frequency: Use a high-speed imaging setup to capture the initial rapid increase in fluorescence. 2. Use an anti-fade mounting medium: For fixed-cell imaging, use a mounting medium containing an anti-fade reagent. 3. Reduce exposure time and intensity: Minimize the exposure time and intensity of the excitation light. |
| Inconsistent or Irreproducible Results | 1. This compound solution instability: this compound is sensitive to moisture and pH. Improper storage or handling can lead to premature decomposition. 2. Variability in cell health or density: Differences in cell conditions between experiments can affect NO production and detection. | 1. Proper handling of this compound: Store this compound at -80°C under an inert atmosphere. Prepare stock solutions in 0.1 M NaOH and use them immediately after dilution into physiological buffer.[7] 2. Standardize cell culture conditions: Ensure consistent cell passage number, density, and health for all experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used fluorescent NO probes. Note that much of the available data uses slower-releasing NONOates like DEA NONOate for characterization.
Table 1: Performance Characteristics of Common Fluorescent NO Probes
| Probe Family | Specific Probe | Detection Mechanism | Excitation Max (nm) | Emission Max (nm) | Key Advantages | Key Limitations |
| Diaminofluorescein (DAF) | DAF-FM | N-nitrosation of the diamino group in the presence of O₂ to form a highly fluorescent triazole. | ~495 | ~515 | High fluorescence quantum yield; good sensitivity. | pH-sensitive; potential for interference from other reactive species. |
| Diaminorhodamine (DAR) | DAR-4M | Similar to DAFs, forms a fluorescent triazole upon reaction with NO oxidation products. | ~560 | ~575 | More photostable than DAFs; less pH-sensitive in the physiological range. | May react with other reactive nitrogen species, not just NO.[6][8] |
| Copper-Based Probes | CuFL | Reversible binding of NO to a Cu(II) complex, leading to fluorescence enhancement. | Varies | Varies | Direct detection of NO; some are reversible. | Can be sensitive to other metal ions; may have lower quantum yields than DAFs. |
Table 2: Kinetic Properties of this compound
| Property | Value | Conditions |
| Half-life (t½) | ~1.8 seconds | pH 7.4, 37°C |
| NO molecules released per molecule of NONOate | 2 | |
| Peak NO release | Within 90 seconds | In solution after pH adjustment to 7.[9] |
Experimental Protocols
Protocol 1: In Vitro Detection of NO Release from this compound using a Fluorescent Probe
This protocol describes the detection of NO in a cell-free system using a fluorescent plate reader.
Materials:
-
This compound
-
Fluorescent NO probe (e.g., DAF-FM)
-
0.1 M NaOH
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescent microplate reader
Procedure:
-
Prepare a stock solution of the fluorescent probe: Dissolve the fluorescent probe in DMSO to a stock concentration of 1-5 mM.
-
Prepare a stock solution of this compound: Immediately before use, dissolve this compound in ice-cold 0.1 M NaOH to a stock concentration of 10 mM.[7] Keep this solution on ice.
-
Prepare the reaction mixture: In the wells of the 96-well plate, add the fluorescent probe to PBS to achieve a final concentration of 1-10 µM.
-
Initiate the reaction: Add the this compound stock solution to the wells containing the probe and PBS to achieve the desired final concentration of this compound. The final volume in each well should be 100-200 µL.
-
Measure fluorescence: Immediately begin measuring the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for your probe. Take kinetic readings every 15-30 seconds for at least 10-15 minutes to capture the rapid release and subsequent decay of the NO signal.
-
Include controls:
-
Negative control: Wells with the fluorescent probe in PBS without this compound.
-
Vehicle control: Wells with the fluorescent probe in PBS with the same volume of 0.1 M NaOH used for the this compound stock.
-
Protocol 2: Intracellular Detection of NO in Cultured Cells
This protocol provides a general procedure for detecting intracellular NO production in response to this compound using fluorescence microscopy.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
This compound
-
Cell-permeable fluorescent NO probe (e.g., DAF-FM diacetate)
-
0.1 M NaOH
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Probe Loading: a. Prepare a working solution of the cell-permeable fluorescent probe (e.g., 5-10 µM DAF-FM diacetate) in serum-free medium or HBSS. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the probe solution and wash the cells twice with HBSS to remove any extracellular probe.
-
NO Stimulation: a. Prepare a fresh stock solution of this compound in 0.1 M NaOH as described in Protocol 1. b. Dilute the this compound stock solution into pre-warmed HBSS or serum-free medium to the desired final concentration. c. Add the this compound solution to the cells.
-
Fluorescence Imaging: Immediately begin acquiring images using a fluorescence microscope with the appropriate filter sets. Capture images at a high frequency (e.g., every 5-10 seconds) to visualize the transient NO signal.
-
Include Controls:
-
Unstimulated control: Cells loaded with the probe but not treated with this compound.
-
Negative control: Cells pre-incubated with an NO scavenger (e.g., cPTIO) before the addition of this compound.
-
Visualizations
Caption: Intracellular NO detection workflow.
Caption: DAF probe activation by NO.
References
- 1. A fluorescent probe with an ultra-rapid response to nitric oxide - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB00064A [pubs.rsc.org]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. content.abcam.com [content.abcam.com]
- 5. A fluorescent probe with an ultra-rapid response to nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
how to quench nitric oxide release from PROLI NONOate
Welcome to the technical support center for PROLI NONOate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure the successful application of this nitric oxide donor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it release nitric oxide (NO)?
This compound is a diazeniumdiolate-based nitric oxide (NO) donor. It is a solid compound that, when dissolved in an aqueous solution, spontaneously decomposes to release NO. This decomposition is a pH-dependent, first-order process. The release of NO is rapid, with a half-life of approximately 1.8 seconds at 37°C and a pH of 7.4.[1] For every mole of this compound, two moles of NO are liberated.
Q2: How should I store and handle this compound?
Proper storage and handling are critical to maintain the integrity of this compound. It should be stored as a solid at -80°C under an inert atmosphere, such as nitrogen. The compound is sensitive to moisture and air, so it is crucial to keep the vial tightly sealed until use. If your laboratory is equipped with a glove box, it is recommended to handle the compound in an inert atmosphere.
Q3: How do I prepare a stock solution of this compound?
To prepare a stable stock solution, dissolve the solid this compound in an alkaline solution, such as 0.01 M NaOH. In this basic environment, the NONOate is relatively stable and the release of NO is minimal. These alkaline stock solutions can be stored at 0°C for up to 24 hours.
Q4: How do I initiate NO release from my this compound stock solution?
To initiate the release of NO, you will need to lower the pH of the solution. This is typically achieved by diluting the alkaline stock solution into a buffer with a neutral or acidic pH, such as a phosphate-buffered saline (PBS) at pH 7.4. The rapid decrease in pH will trigger the spontaneous decomposition of this compound and the release of NO.
Q5: How can I quench or stop the release of NO from this compound?
There are two main approaches to quenching: preventing the release of NO from the parent compound and scavenging the NO that has already been released.
-
Preventing NO Release: The most direct way to stop the release of NO from this compound is to maintain a high pH. By keeping the solution alkaline (e.g., pH > 8.0), the decomposition of the NONOate is inhibited. If you need to stop an ongoing reaction, you can raise the pH of the solution by adding a base.
-
Scavenging Released NO: If you need to remove NO that has already been released into the experimental medium, you can use a nitric oxide scavenger. Common scavengers include:
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or low NO release detected | 1. Degraded this compound: The compound may have been exposed to moisture or air during storage or handling. 2. Incorrect pH: The final pH of the solution may be too high, inhibiting decomposition. 3. Inaccurate measurement: The method used to detect NO may not be sensitive enough or may not be calibrated correctly. | 1. Use a fresh vial of this compound. Ensure proper storage and handling procedures are followed. 2. Verify the pH of your final solution. Ensure it is at the desired level for NO release (e.g., pH 7.4). 3. Calibrate your NO sensor or use a more sensitive detection method, such as an oxyhemoglobin assay or a fluorescent NO probe.[6][7][8] |
| Inconsistent NO release between experiments | 1. Inconsistent stock solution preparation: Variations in the concentration or pH of the stock solution can lead to variability. 2. Temperature fluctuations: The half-life of this compound is temperature-dependent. 3. Variations in final pH: Small differences in the final pH of the reaction mixture can significantly impact the rate of NO release. | 1. Prepare fresh stock solutions for each experiment and verify the concentration. 2. Ensure that all experiments are conducted at a consistent and controlled temperature. 3. Carefully control the final pH of the reaction mixture. Use a calibrated pH meter. |
| Unexpected biological effects | 1. Byproducts of decomposition: The decomposition of this compound also produces L-proline. While generally considered non-toxic, it's a factor to consider. 2. High local concentrations of NO: The rapid release of NO can lead to high local concentrations that may have off-target effects. | 1. Run appropriate controls, including experiments with L-proline alone, to rule out effects from the byproduct. 2. Consider using a NONOate with a longer half-life for a more sustained and lower-flux release of NO. |
Quantitative Data on NO Scavenging
The following table summarizes the rate constants for the reaction of nitric oxide with various scavengers. Note that the experimental conditions can significantly affect these rates.
| Scavenger | Reaction | Rate Constant (M⁻¹s⁻¹) | Experimental Conditions |
| Deoxymyoglobin | NO Binding | 1.7 x 10⁷ | pH 7.4, 37°C[2] |
| Oxyhemoglobin | NO-induced oxidation | 3 - 5 x 10⁷ | Not specified[9] |
| Cobinamide | Binds NO with high affinity | Binding constant ≈10¹⁰ M⁻¹ | Not specified[10] |
Experimental Protocols
Protocol 1: Preparation and Initiation of NO Release from this compound
-
Preparation of Alkaline Stock Solution:
-
In a sterile microcentrifuge tube, weigh out the desired amount of solid this compound.
-
Add a pre-determined volume of cold 0.01 M NaOH to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex to dissolve the solid. Keep the stock solution on ice.
-
-
Initiation of NO Release:
-
Prepare your experimental buffer (e.g., PBS, pH 7.4) and bring it to the desired temperature (e.g., 37°C).
-
To initiate the reaction, add a small volume of the this compound stock solution to the experimental buffer to achieve the final desired concentration.
-
Immediately begin your measurements, as the half-life of this compound at this pH and temperature is very short.
-
Protocol 2: Quenching of Released NO with Deoxymyoglobin
-
Preparation of Deoxymyoglobin:
-
Prepare a solution of myoglobin (B1173299) in your experimental buffer.
-
To deoxygenate the myoglobin, gently bubble the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes. The solution should change color from red to a purplish hue.
-
-
Quenching Reaction:
-
Introduce the deoxymyoglobin solution into your experimental system.
-
Initiate NO release from this compound as described in Protocol 1. The deoxymyoglobin will rapidly bind to the released NO.
-
The reaction can be monitored spectrophotometrically by observing the change in the Soret peak of myoglobin.
-
Visualizations
Caption: Workflow for the preparation and initiation of nitric oxide release from this compound.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Myoglobin: A scavenger of bioactive NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide scavenging by the cobalamin precursor cobinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Nitric Oxide Scavenging by the Cobalamin Precursor Cobinamide* | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of NO-induced oxidation of myoglobin and hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of cobinamide to hydroxocobalamin in reversing cyanide physiologic effects in rabbits using diffuse optical spectroscopy monitoring - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of diluted PROLI NONOate solutions
Welcome to the technical support center for PROLI NONOate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of diluted this compound solutions and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in diluted this compound solutions?
A1: The stability of this compound is highly dependent on pH. The diazeniumdiolate functional group [N(O)NO]⁻ undergoes proton-initiated decomposition.[1][2][3] In acidic to neutral solutions, the compound will spontaneously dissociate to release nitric oxide (NO). Alkaline solutions, typically 0.01 M NaOH, are used to prepare stable stock solutions.[4]
Q2: How should solid this compound and its stock solutions be stored?
A2: Solid this compound is sensitive to moisture and air and should be stored at -80°C under an inert nitrogen atmosphere, where it is stable for at least two years.[4][5] Discoloration of the crystalline solid may indicate exposure to air or moisture.[5] Alkaline stock solutions (in 0.01 M NaOH) are stable for up to 24 hours when stored at 0°C.[4]
Q3: What is the expected half-life of this compound in a typical biological buffer?
A3: this compound has a very short half-life. In 0.1 M phosphate (B84403) buffer at pH 7.4 and 37°C, its half-life is approximately 1.8 seconds.[4][5][6][7][8][9] This rapid release is a key feature of this particular NONOate.
Q4: How many moles of nitric oxide are released per mole of this compound?
A4: this compound releases two moles of nitric oxide (NO) for every mole of the parent compound upon decomposition.[5][6][7][8][9]
Q5: Can I use buffers other than phosphate buffer, such as Tris or HEPES?
A5: Yes, other buffers like Tris can be used to prepare diluted this compound solutions.[10] However, it is important to note that buffer components can influence the stability of NO donors.[11][12][13] While specific data for this compound is limited, it is recommended to perform stability checks in your buffer of choice if precise control over the NO release kinetics is critical.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Inconsistent or Unpredictable Nitric Oxide Release
| Possible Cause | Troubleshooting Step |
| Incorrect pH of final solution: The half-life of this compound is extremely sensitive to pH. Small variations can lead to large changes in the rate of NO release.[1][2] | 1. Verify the pH of your final buffer solution immediately before adding the this compound stock.2. Ensure your pH meter is properly calibrated.3. Consider the buffering capacity of your system, especially if other components in your assay could alter the pH. |
| Temperature fluctuations: The decomposition of NONOates is temperature-dependent.[1][2] | 1. Use a temperature-controlled environment (e.g., a water bath or heated cuvette holder) for your experiments.2. Ensure all solutions, including the buffer and stock solution, are equilibrated to the target temperature before mixing. |
| Degraded stock solution: The alkaline stock solution has a limited shelf-life (up to 24 hours at 0°C).[4] | 1. Always prepare fresh alkaline stock solutions for each set of experiments.2. If you suspect your stock solution is degraded, you can verify its concentration using a UV-Vis spectrophotometer by measuring its absorbance at 252 nm.[4] |
| Improper mixing: Due to its very short half-life, rapid and thorough mixing is crucial for achieving a homogenous concentration and consistent NO release. | 1. When adding the alkaline stock to the buffer, ensure rapid and complete mixing (e.g., by vortexing or rapid pipetting).2. For real-time measurements, consider the kinetics of mixing in your experimental setup. |
Issue 2: Discoloration of Solutions
| Possible Cause | Troubleshooting Step |
| Degradation of solid this compound: The solid compound can discolor (often appearing brownish) upon exposure to air and moisture.[5] | 1. Always handle solid this compound under an inert atmosphere (e.g., in a glove box) if possible.2. Keep the vial tightly sealed and stored at -80°C.3. If the solid is discolored, it may be partially degraded, which could lead to inconsistent results. It is recommended to use a fresh, non-discolored vial. |
| Reaction with media components: Complex biological media may contain components that react with this compound or the released NO, leading to color changes. | 1. Run a control experiment with this compound in a simple buffer to ensure the discoloration is not from the compound itself.2. If the media is the cause, consider if the color change will interfere with your downstream measurements (e.g., absorbance-based assays). If so, you may need to use an alternative detection method. |
Issue 3: Low or No Detectable Nitric Oxide Release
| Possible Cause | Troubleshooting Step |
| Highly alkaline final pH: If the pH of the final solution is too high (pH > 8), the decomposition of this compound will be very slow, resulting in minimal NO release.[1][10] | 1. Re-check the pH of your final experimental solution. Ensure it is in the desired range (e.g., pH 7.4) to trigger NO release. |
| Degraded solid compound: If the solid this compound was improperly stored and has degraded, it will not be able to release the expected amount of NO. | 1. Use a fresh vial of this compound.2. Prepare a fresh alkaline stock solution and verify its concentration by measuring the absorbance at 252 nm.[4] |
| Rapid scavenging of NO: Nitric oxide is a reactive molecule with a short half-life in biological systems. It can be rapidly consumed by oxygen and other molecules in your media.[9] | 1. If possible, perform experiments under low-oxygen conditions.2. Ensure your NO detection method is sensitive enough and is being used correctly to capture the transient release of NO from this compound. |
Data Presentation: Factors Affecting this compound Stability
The stability of this compound is primarily influenced by pH and temperature. The following tables summarize the known quantitative data and the expected trends.
Table 1: Effect of pH on the Half-Life of this compound
| pH | Temperature (°C) | Half-Life (t½) | Notes |
| > 8.0 | 0 | Very Stable | Alkaline solutions (e.g., 0.01 M NaOH) can be stored for up to 24 hours at 0°C.[4] |
| 7.4 | 37 | 1.8 seconds | The standard reported half-life under physiological conditions in 0.1 M phosphate buffer.[4][5][6][7][8][9] |
| < 7.0 | 37 | < 1.8 seconds | Decomposition is acid-catalyzed; as the pH decreases, the half-life is expected to decrease significantly.[1][2] |
| 5.0 | Room Temp | Near-instantaneous | At acidic pH, most NONOates are considered to decompose almost instantaneously.[10] |
Table 2: Effect of Temperature on the Half-Life of Diazeniumdiolates
| Compound | pH | Temperature (°C) | Half-Life (t½) |
| This compound | 7.4 | 37 | 1.8 seconds [4][5][6][7][8][9] |
| MAHMA NONOate | 7.4 | 37 | ~1 minute[1] |
| MAHMA NONOate | 7.4 | 22-25 | ~3 minutes[1] |
| DEA NONOate | 7.4 | 37 | ~2 minutes[1] |
| DEA NONOate | 7.4 | 22-25 | ~16 minutes[1] |
| DPTA NONOate | 7.4 | 37 | ~3 hours[1] |
| DPTA NONOate | 7.4 | 22-25 | ~5 hours[1] |
| DETA NONOate | 7.4 | 37 | ~20 hours[1] |
| DETA NONOate | 7.4 | 22-25 | ~56 hours[1] |
Note: This table includes data for other NONOates to illustrate the general trend of increased stability at lower temperatures.
Experimental Protocols
Protocol 1: Preparation of a Diluted this compound Solution for Experiments
This protocol describes the standard method for preparing a solution of this compound that will release NO.
-
Prepare a Stock Solution:
-
Allow a vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a fume hood, prepare a 10 mM stock solution by dissolving the appropriate amount of solid this compound in ice-cold 0.01 M NaOH. For example, to make 1 mL of a 10 mM stock solution, dissolve 2.19 mg of this compound (Formula Weight: 219.1 g/mol ) in 1 mL of 0.01 M NaOH.
-
Keep the stock solution on ice at all times. This stock solution is stable for up to 24 hours when stored at 0°C.[4]
-
-
Initiate NO Release:
-
Prepare your experimental buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4) and bring it to the desired experimental temperature (e.g., 37°C).
-
To initiate the release of NO, add a small volume of the cold alkaline stock solution to the pre-warmed experimental buffer. For example, to achieve a final concentration of 100 µM, add 10 µL of the 10 mM stock solution to 990 µL of the experimental buffer.
-
Mix the solution immediately and thoroughly. The decomposition of this compound and the release of NO will begin instantly.
-
Protocol 2: Monitoring this compound Stability using UV-Vis Spectrophotometry
This protocol allows you to determine the half-life of this compound in a specific buffer by monitoring the decrease in its characteristic UV absorbance.
-
Instrumentation and Setup:
-
Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Set the spectrophotometer to kinetic mode to measure absorbance over time.
-
Set the measurement wavelength to 252 nm, which is the λmax for this compound.[4][5][7]
-
Set the temperature of the cuvette holder to your desired experimental temperature (e.g., 37°C).
-
-
Sample Preparation and Measurement:
-
Place a quartz cuvette containing your experimental buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4) in the spectrophotometer and allow it to equilibrate to the set temperature.
-
Use this cuvette to blank the instrument.
-
Prepare a fresh, cold stock solution of this compound in 0.01 M NaOH as described in Protocol 1.
-
To start the measurement, add the appropriate volume of the this compound stock solution to the buffer in the cuvette, mix rapidly, and immediately begin recording the absorbance at 252 nm over time. Given the short half-life, you will need a fast data acquisition rate (e.g., measurements every 0.1-0.5 seconds).
-
-
Data Analysis:
-
The decomposition of this compound follows first-order kinetics.[4][6] Therefore, the absorbance data can be fitted to a first-order decay equation: A(t) = A₀ * e^(-kt) where A(t) is the absorbance at time t, A₀ is the initial absorbance, and k is the first-order rate constant.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be equal to -k.
-
Calculate the half-life (t½) using the following equation: t½ = ln(2) / k
-
Visualizations
Caption: pH-dependent degradation pathway of this compound.
Caption: Experimental workflow for determining this compound half-life.
Caption: Troubleshooting logic for inconsistent NO release.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric Oxide-Releasing Macromolecular Scaffolds for Antibacterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Progress and Promise of Nitric Oxide‐Releasing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Labchem Catalog [labchem.com.my]
- 8. thomassci.com [thomassci.com]
- 9. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 10. NONOate - Wikipedia [en.wikipedia.org]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. welltchemicals.com [welltchemicals.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Experiments with PROLI NONOate
Welcome to the technical support center for researchers utilizing PROLI NONOate. This guide is designed to help you navigate the complexities of working with this ultra-fast nitric oxide (NO) donor and to provide troubleshooting strategies to avoid common experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a water-soluble diazeniumdiolate that serves as a rapid nitric oxide (NO) donor. It is widely used in biomedical research to study the effects of NO on various biological systems. Its key characteristics are summarized in the table below.
Q2: How should I store and handle this compound to ensure its stability?
Proper storage and handling are critical to prevent premature decomposition and ensure experimental reproducibility.
-
Long-term Storage: For long-term storage, this compound should be kept as a crystalline solid in a tightly sealed vial under a nitrogen atmosphere at -80°C.[1] Under these conditions, it is stable for at least two years.[1]
-
Handling: The solid compound is sensitive to moisture and air.[2] It is recommended to handle it in a glove box with an inert atmosphere. If a glove box is not available, minimize its exposure to air and moisture.
-
Stock Solutions: To prepare a stable stock solution, dissolve the solid this compound in 0.01 M NaOH.[2] This alkaline solution can be stored on ice for up to 24 hours.[2]
Q3: How do I initiate NO release from a this compound stock solution?
To initiate the release of nitric oxide, add an aliquot of the cold, alkaline stock solution to your experimental buffer at a physiological pH (e.g., 7.0-7.4).[2] The decomposition of this compound and the subsequent release of NO will begin immediately upon exposure to the lower pH.
Q4: What are the primary decomposition products of this compound?
Under physiological conditions, this compound decomposes to release two moles of nitric oxide (NO) per mole of the parent compound, along with L-proline.[1][3][4]
Troubleshooting Guide: Avoiding Experimental Artifacts
This section addresses common issues that can lead to inconsistent or artifactual results in experiments with this compound.
| Issue | Potential Cause | Recommended Solution & Preventative Measures |
| Inconsistent results between experiments | pH variability in the experimental buffer: The decomposition rate of this compound is highly pH-dependent.[1][3][4] Minor variations in buffer pH can lead to significant differences in the rate and amount of NO released. | Strict pH control: Always prepare fresh buffers and verify the pH with a calibrated meter before each experiment. Ensure that the addition of the alkaline this compound stock solution does not significantly alter the final pH of your experimental medium. |
| Inconsistent preparation of this compound solution: Improperly prepared or stored stock solutions can lead to variable NO release. | Standardized solution preparation: Prepare fresh alkaline stock solutions of this compound for each set of experiments. Keep the stock solution on ice at all times. | |
| Observed effects are not consistent with known NO signaling pathways | NO-independent effects of the this compound molecule: The this compound molecule itself, or its decomposition byproduct L-proline, may have biological effects independent of NO. For instance, other NONOates have been shown to have direct effects on cell membranes that are not mediated by NO.[5] | Appropriate controls: Include a "spent" this compound control in your experiments. To prepare this, dissolve this compound in your experimental buffer at the final experimental concentration and allow it to fully decompose (approximately 10-15 half-lives; for this compound, this is very rapid, so a few minutes should suffice) before adding it to your cells or tissue. This will control for the effects of the parent compound and its non-NO byproducts. Additionally, using a structurally related but inactive compound can serve as a negative control.[6] |
| Unexpected cytotoxicity or off-target effects | Formation of reactive nitrogen species (RNS): The rapid, high-concentration burst of NO from this compound can react with superoxide (B77818) (O₂⁻) in the biological system to form peroxynitrite (ONOO⁻).[7][8][9][10] Peroxynitrite is a potent oxidant that can cause cellular damage and has its own distinct signaling properties, which can be mistaken for direct effects of NO.[10] | Use of scavengers: In some experimental setups, the use of a peroxynitrite scavenger may be warranted to dissect the effects of NO from those of peroxynitrite. Consider alternative NO donors: If the experimental goal is to mimic physiological, low-flux NO signaling, a slower-releasing NO donor might be more appropriate. |
| Difficulty in reproducing published results | Differences in experimental timing: Due to its extremely short half-life, the timing of measurements after the addition of this compound is critical. A delay of even a few seconds can result in significantly different NO exposure levels. | Precise and consistent timing: Standardize the time points for your assays after the addition of this compound. For very rapid cellular responses, automated injection and measurement systems may be necessary. |
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃Na₂O₄ | [3] |
| Molecular Weight | 219.11 g/mol | [3] |
| Half-life (t₁/₂) at 37°C, pH 7.4 | 1.8 seconds | [1][3][4] |
| NO Moles Released per Mole of Donor | 2 | [1][3][4] |
| UV Absorbance (λmax) | 252 nm | [1] |
| Recommended Long-Term Storage | -80°C under nitrogen | [1] |
Comparison of Common NONOates
| NONOate | Half-life at 37°C, pH 7.4 | Characteristics |
| This compound | ~1.8 seconds | Ultra-fast NO release |
| MAHMA NONOate | ~1 minute | Fast NO release |
| DEA NONOate | ~2 minutes | Fast to moderate NO release |
| Spermine NONOate | ~39 minutes | Moderate NO release |
| DETA NONOate | ~20 hours | Slow, sustained NO release |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
In a fume hood, prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in ice-cold 0.01 M NaOH. For example, to make 1 ml of a 10 mM stock, dissolve 0.219 mg of this compound in 1 ml of 0.01 M NaOH.
-
Keep the stock solution on ice at all times. Use the stock solution within 24 hours of preparation.
Protocol 2: Quantification of NO Release using the Griess Assay
The Griess assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and quantifiable end-product of NO in aqueous solutions.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in your experimental buffer.
-
Add a known concentration of your this compound stock solution to the experimental buffer at 37°C.
-
At various time points (e.g., 5, 10, 30, 60, 90, 120 seconds), take aliquots of the solution.
-
To each aliquot, add the Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution).
-
Incubate in the dark at room temperature for the recommended time (usually 15-30 minutes).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in your samples using the standard curve. This will give you an indication of the amount of NO released over time.
Visualizations
Caption: Decomposition pathway of this compound at physiological pH.
Caption: Recommended experimental workflow for using this compound.
Caption: A decision tree for troubleshooting common issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development of Antimicrobial Nitric Oxide-Releasing Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 5. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxynitrite Is the Major Species Formed from Different Flux Ratios of Co-generated Nitric Oxide and Superoxide: DIRECT REACTION WITH BORONATE-BASED FLUORESCENT PROBE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The formation of peroxynitrite in vivo from nitric oxide and superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxynitrite formation in nitric oxide-exposed submitochondrial particles: Detection, oxidative damage and catalytic removal by Mn-porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxynitrite: a multifaceted oxidizing and nitrating metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of temperature on PROLI NONOate efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PROLI NONOate, with a specific focus on the impact of temperature on its efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A: this compound is a diazeniumdiolate-based nitric oxide (NO) donor. It is widely used in biomedical research to release NO in a rapid and controlled manner. Chemically, it is the disodium (B8443419) salt of 1-(hydroxy-NNO-azoxy)-L-proline.[1][2][3] It is known for its very short half-life under physiological conditions.[4]
Q2: How does temperature affect the stability and efficacy of this compound? A: Temperature is a critical factor governing the rate of NO release from this compound. The decomposition of NONOates is temperature-dependent.[4][5] At physiological temperature (37°C) and pH (7.4), this compound has a very short half-life of approximately 1.8 seconds.[1][2][6] While specific data for other temperatures is not readily available, the general principle for NONOates is that lower temperatures will slow down the decomposition rate, thereby increasing the half-life. Conversely, elevated temperatures will accelerate NO release.
Q3: How should this compound be stored? A: For long-term storage, this compound should be kept as a crystalline solid at -80°C, sealed under an inert atmosphere like nitrogen if possible.[1][3][6] Under these conditions, it is stable for at least one to two years.[1][6] The compound is sensitive to moisture and air, which can cause it to discolor and degrade.[6][7]
Q4: How is this compound prepared for experimental use? A: this compound is typically prepared as a concentrated stock solution in a basic buffer, most commonly 10 mM NaOH.[6][8] In this alkaline solution, it is relatively stable and can be stored at 0°C for up to 24 hours.[6] To initiate the release of nitric oxide, an aliquot of the alkaline stock solution is added to an excess of buffer at a neutral pH (e.g., pH 7.0-7.4).[6]
Q5: What is the mechanism of nitric oxide release from this compound? A: this compound spontaneously dissociates in aqueous solutions under physiological conditions (pH 7.4, 37°C).[1][2] This decomposition follows first-order kinetics and is dependent on both pH and temperature.[1][2][4] The process does not require enzymatic activation.[4] Upon decomposition, each mole of this compound liberates approximately 2 moles of nitric oxide.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or non-reproducible experimental results. | 1. Temperature Fluctuations: The rate of NO release is highly sensitive to temperature. Minor variations in experimental temperature can lead to significant differences in the effective NO concentration. | 1. Strict Temperature Control: Ensure all experiments are conducted in a temperature-controlled environment (e.g., water bath, incubator). Record the temperature for each experiment. |
| 2. Stock Solution Degradation: The alkaline stock solution may have degraded if not prepared fresh or stored properly. | 2. Fresh Stock Solution: Prepare fresh stock solutions in 10 mM NaOH daily. If storing, keep on ice (0°C) for no longer than 24 hours.[6] | |
| Lower than expected biological effect. | 1. Premature NO Release: Adding the stock solution to a buffer at a temperature significantly higher than intended can cause a rapid, premature burst of NO, reducing the effective concentration over the desired time course. | 1. Equilibrate Solutions: Ensure the experimental buffer is at the target temperature before adding the this compound stock solution. |
| 2. Incorrect pH: The half-life is pH-dependent. A pH lower than 7.4 will accelerate decomposition, while a higher pH will slow it down. | 2. Verify Buffer pH: Check and adjust the pH of your experimental buffer to precisely 7.4 before starting the experiment. | |
| 3. Inaccurate Concentration: The concentration of the stock solution may be incorrect due to improper handling or degradation of the solid compound. | 3. Quantify Stock Solution: The concentration of the stock solution can be verified using UV spectrophotometry. Intact this compound has a characteristic UV absorbance at 252 nm (ε = 8,400 M⁻¹ cm⁻¹).[6] | |
| No observable effect of this compound. | 1. Degraded Compound: The solid this compound may have degraded due to improper storage (exposure to moisture, air, or warm temperatures). | 1. Check Solid Compound: Visually inspect the crystalline solid. Discoloration is a sign of degradation.[6] Use a fresh vial if degradation is suspected. Always store at -80°C.[1][6] |
| 2. Very Rapid Decomposition: At 37°C, the half-life is only 1.8 seconds.[1][2][6] The released NO may be gone before it can interact with the biological system, especially in an open system where it can rapidly diffuse away. | 2. Experimental Design: For very rapid effects, ensure the compound is added directly to the cells/tissue. For sustained NO exposure, consider a different NONOate with a longer half-life (see Table 2).[4][9] |
Quantitative Data
Table 1: Half-Life and Properties of this compound
| Parameter | Value | Conditions |
| Half-Life (t½) | 1.8 seconds | 37°C, pH 7.4[1][2][4][6] |
| Moles of NO Released | ~2 moles per mole of parent compound | pH-dependent dissociation[1][2] |
| UV Absorbance (λmax) | 252 nm | For intact this compound[6] |
| Molar Extinction Coeff. (ε) | 8,400 M⁻¹ cm⁻¹ | At 252 nm[6] |
Table 2: Comparison of Half-Lives for Various NONOates (at pH 7.4)
| NONOate | Half-Life at 37°C | Half-Life at 22-25°C |
| This compound | 1.8 seconds [4] | Not specified, but expected to be longer |
| MAHMA NONOate | ~1 minute[4] | 3 minutes[4] |
| DEA NONOate | ~2 minutes[4] | 16 minutes[4] |
| PAPA NONOate | 15 minutes[10] | 77 minutes[10] |
| DPTA NONOate | ~3 hours[11] | Not specified |
| DETA NONOate | ~20 hours[11] | 56 hours[4] |
Experimental Protocols
Protocol: Preparation and Application of this compound for Cell Culture Experiments
1. Materials:
- This compound crystalline solid (stored at -80°C)
- Sodium hydroxide (B78521) (NaOH), 10 mM, sterile, ice-cold
- Phosphate-buffered saline (PBS) or cell culture medium, pH 7.4, sterile
- Temperature-controlled environment (e.g., 37°C incubator or water bath)
2. Preparation of Stock Solution (e.g., 10 mM):
- Allow the vial of this compound to warm to room temperature in a desiccator before opening to prevent condensation.
- In a sterile microcentrifuge tube, weigh the required amount of this compound (Formula Weight: 219.1 g/mol ).[1][2][3]
- Add the appropriate volume of ice-cold, sterile 10 mM NaOH to achieve the desired concentration (e.g., 10 mM).
- Gently vortex to dissolve. Keep this stock solution on ice at all times.
- Note: This alkaline stock is stable for up to 24 hours when stored at 0°C.[6] For maximum efficacy, prepare fresh before each experiment.
3. Application to Cell Culture:
- Ensure your cell culture plates containing cells in medium (at pH 7.4) are equilibrated to the desired experimental temperature (e.g., 37°C).
- Dilute the 10 mM stock solution in the experimental buffer (e.g., PBS or medium at pH 7.4) to the final working concentration.
- Immediately add the diluted this compound solution to the cell culture wells.
- The addition of the alkaline stock to the neutral pH buffer will initiate the rapid, temperature-dependent release of NO.
4. Quantification (Optional):
- To confirm the concentration of your stock solution, dilute an aliquot in 10 mM NaOH and measure the absorbance at 252 nm using a UV spectrophotometer.[6]
- Use the Beer-Lambert law (A = εcl) with ε = 8,400 M⁻¹ cm⁻¹ to calculate the concentration.
Visualizations
Caption: Decomposition pathway of this compound from stable storage to NO release.
Caption: Standard experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 3. netascientific.com [netascientific.com]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of Antimicrobial Nitric Oxide-Releasing Fibers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Rapid NO Release from PROLI NONOate
This guide provides researchers, scientists, and drug development professionals with answers to common challenges encountered when measuring the rapid release of nitric oxide (NO) from the donor compound PROLI NONOate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its NO release considered "rapid"?
This compound is a diazeniumdiolate-based nitric oxide (NO) donor. Its release of NO is considered rapid because it has an extremely short half-life of approximately 1.8 seconds at 37°C and a physiological pH of 7.4.[1][2][3] This means that half of the compound decomposes to release NO in under two seconds under these conditions, making precise measurement a significant challenge.
Q2: How does this compound release nitric oxide?
This compound spontaneously dissociates in aqueous solutions. The decomposition is a pH-dependent, first-order process that is initiated by protons.[3][4][5] Upon decomposition, each mole of the parent compound liberates two moles of NO gas and L-proline.[1][3]
Q3: What are the primary methods for detecting NO release from this compound?
Due to the rapid release kinetics, real-time detection methods are preferred. The most suitable techniques include:
-
Electrochemical/Amperometric Sensors: These sensors provide real-time, direct measurement of NO with high sensitivity and rapid response times, making them ideal for capturing the fast release from this compound.[6][7][8]
-
Chemiluminescence: This highly sensitive method involves the reaction of NO with ozone, producing light that can be quantified. It is considered a gold standard for NO measurement but can be impractical for protein-rich media.[9][10]
Indirect methods like the Griess assay are generally not suitable for kinetic measurements of this compound due to their reliance on measuring the stable end-product nitrite (B80452) (NO₂⁻), which does not provide real-time data.[9][10][11]
Q4: How should I prepare and store this compound?
Proper handling is critical for reproducible results.
-
Long-term Storage: The solid crystalline compound should be stored at -80°C under an inert atmosphere (like nitrogen) and protected from moisture, as it is air-sensitive.[4][12] It is stable for at least one year under these conditions.[4]
-
Stock Solutions: To prevent premature NO release, a stock solution should be prepared in a cold, alkaline buffer, such as 0.01 M NaOH.[4] These alkaline solutions are stable for up to 24 hours at 0°C.[4] NO release is initiated by diluting this alkaline stock solution into a neutral pH buffer (e.g., PBS at pH 7.4).[4]
Troubleshooting Guide
Problem 1: I am not detecting any NO signal, or the signal is much lower than expected.
| Potential Cause | Recommended Solution |
| Degraded this compound Solid | The crystalline solid is sensitive to moisture and air.[4][12] Ensure the vial was sealed tightly and stored at -80°C. Discoloration may indicate degradation. Use a fresh, properly stored vial. |
| Improperly Prepared Stock Solution | Stock solutions must be prepared in a cold, alkaline buffer (e.g., 0.01 M NaOH) to prevent decomposition.[4] Preparing it in neutral or acidic buffer will cause immediate NO release before your experiment begins. |
| Incorrect Final pH | NO release is highly pH-dependent.[3][13] Verify the final pH of your experimental buffer is near 7.4 to ensure the rapid decomposition occurs as expected.[1][2] At a pH above 8, the compound is significantly more stable, and you will observe little to no NO release.[14] |
| Sensor Malfunction/Calibration Issue | Electrochemical sensors require proper polarization and calibration.[15] Ensure the sensor has stabilized, is correctly polarized (e.g., +1250 mV), and has been calibrated with a known NO standard just before the experiment.[15] Check for electrical noise, which can interfere with the low picoampere signal.[15] |
| Rapid NO Scavenging | NO is highly reactive and has a short half-life in biological media due to reactions with species like oxygen, hemoglobin, or other proteins.[9][10] The amount of "free" NO available for detection can be much lower in complex media than in simple buffers.[10] Consider the composition of your media when interpreting results. |
Problem 2: My NO signal is noisy and unstable.
| Potential Cause | Recommended Solution |
| Electrical Interference | The picoampere currents measured by NO sensors are susceptible to electrical noise.[15] Ensure the experimental setup (sensor, amplifier, vessel) is properly grounded. Move other electrical equipment away from the sensor. |
| Sensor Stabilization | New electrochemical sensors or those unused for several days may require up to 24 hours to polarize and achieve a stable baseline signal.[15] For shorter periods of non-use, ensure the signal is stable for at least 10 minutes before starting.[15] |
| Stirring/Flow Inconsistency | Inconsistent convection or stirring in the experimental vessel can cause fluctuations in the NO concentration at the sensor's surface. Use a consistent, gentle stirring method. |
Problem 3: My results are not reproducible.
| Potential Cause | Recommended Solution |
| Inconsistent Stock Solution Handling | Prepare the alkaline stock solution fresh for each set of experiments. If storing for a short period, keep it on ice (0°C).[4] Ensure the concentration is accurate by measuring its UV absorbance at 252 nm (ε = 8,400 M⁻¹ cm⁻¹) in 0.01 M NaOH.[4] |
| Temperature and pH Fluctuations | The half-life of this compound is highly dependent on temperature and pH.[3][13] Use a temperature-controlled setup (e.g., a 37°C water bath) and precisely buffered solutions to ensure consistency between experiments. |
| Variability in Media Composition | Different batches of complex biological media (e.g., cell culture media, plasma) can have varying levels of NO-scavenging components.[9] This can lead to variability in the measured NO. Acknowledge this and, if possible, use a simple buffer like PBS as a control. |
Data and Parameters
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Half-life (t½) | 1.8 seconds (at 37°C, pH 7.4) | [1][2][3] |
| NO Moles Released | 2 moles of NO per mole of parent compound | [1][3] |
| Molecular Formula | C₅H₇N₃O₄ • 2Na | [1][2] |
| Molecular Weight | 219.1 g/mol | [1][2] |
| UV Absorbance (λmax) | 252 nm (in 0.01 M NaOH) | [1][4] |
| Extinction Coefficient (ε) | 8,400 M⁻¹ cm⁻¹ | [4] |
| Recommended Storage | -80°C, under inert gas |[1][4] |
Table 2: Comparison of Common NO Detection Methods
| Method | Principle | Suitability for this compound Kinetics | Advantages | Disadvantages |
|---|---|---|---|---|
| Electrochemical Sensor | Direct amperometric oxidation of NO at an electrode. | Excellent | Real-time data, high sensitivity (pM-nM), can be miniaturized.[6][8] | Susceptible to electrical noise, requires careful calibration, potential interferences in complex media.[6][15] |
| Chemiluminescence | Reaction of NO with ozone produces detectable light. | Good | Highly sensitive and specific to NO, considered a gold standard.[9] | Expensive equipment, impractical for proteinaceous media, measures gas phase NO.[9][10] |
| Griess Assay | Indirect colorimetric detection of nitrite (NO₂⁻), an NO oxidation product. | Poor | Inexpensive, simple, commercially available kits.[11][16] | Not real-time, low sensitivity (~0.5 µM), subject to interference from components in biological media.[9][11][16] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials: this compound solid, 0.01 M Sodium Hydroxide (NaOH) solution (ice-cold), Phosphate-Buffered Saline (PBS, pH 7.4, 37°C), gas-tight syringe.
-
Preparation of Alkaline Stock Solution (e.g., 10 mM): a. Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation. b. In a fume hood or glove box, weigh the required amount of this compound solid. c. Dissolve the solid in ice-cold 0.01 M NaOH to the desired concentration (e.g., 2.19 mg in 1 mL for a 10 mM solution). d. Keep the stock solution on ice at all times and use it within a few hours for maximum consistency.
-
Initiation of NO Release: a. Pre-warm the experimental buffer (e.g., PBS) to 37°C in the reaction vessel. b. Using a gas-tight syringe, rapidly inject a small volume of the cold alkaline stock solution into the pre-warmed neutral buffer to achieve the final desired concentration. The large excess of neutral buffer will instantly neutralize the NaOH and initiate the rapid decomposition of this compound.
Protocol 2: Real-Time Measurement of NO Release Using an Electrochemical Sensor
-
Setup and Calibration: a. Set up the electrochemical sensor, amplifier, and data acquisition system according to the manufacturer's instructions. Ensure the system is properly grounded. b. Add the experimental buffer (e.g., PBS, pH 7.4) to the temperature-controlled reaction vessel (37°C) with gentle, consistent stirring. c. Place the calibrated NO sensor into the buffer and allow the baseline signal to stabilize completely.
-
Measurement: a. Once a stable baseline is achieved, begin recording the data. b. Using the method from Protocol 1, inject the this compound alkaline stock solution into the vessel. c. Continue recording until the signal peaks and returns to the baseline. The resulting curve shows the real-time concentration of NO released.
-
Data Analysis: a. Convert the measured current (pA or nA) to NO concentration (nM or µM) using the calibration factor. b. Key parameters to extract include the maximum NO concentration ([NO]max) and the time to reach the peak.
Visualizations
Caption: Decomposition pathway of this compound from stable storage to rapid NO release.
Caption: Troubleshooting flowchart for common issues in measuring NO release.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tutorial Review: Electrochemical Nitric Oxide Sensors for Physiological Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Low Levels of Nitric Oxide Using an Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric Oxide Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microchip electrophoresis with amperometric detection for the study of the generation of nitric oxide by NONOate salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. unisense.com [unisense.com]
- 16. mdpi.com [mdpi.com]
long-term storage issues with solid PROLI NONOate
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and handling of solid PROLI NONOate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term storage, solid this compound should be kept in a sealed vial under an inert nitrogen atmosphere at -80°C.[1][2][3] Under these conditions, it is expected to be stable for at least one to two years.[1][2]
Q2: What are the primary signs of degradation in solid this compound?
The main indicator of degradation is a discoloration of the crystals upon exposure to air and moisture.[1][4] This visual change suggests a loss of integrity of the compound.
Q3: How should I handle solid this compound in the laboratory?
Due to its sensitivity to air and moisture, it is crucial to handle solid this compound in a glove box with an inert atmosphere.[1][4] The vial should remain sealed until the time of use.[1][4]
Q4: Can I store this compound in a solution?
This compound is highly soluble in aqueous buffers.[1][3] For short-term storage, alkaline solutions (in 0.01 M NaOH) are very stable and can be kept at 0°C for up to 24 hours.[1][4] However, at physiological pH (7.0-7.4), it rapidly dissociates to release nitric oxide.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of solid this compound | Exposure to air and/or moisture. | Discard the product as it has likely degraded. For future use, ensure handling is performed in a glove box under an inert atmosphere.[1][4] |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Verify the integrity of your solid stock by preparing a fresh alkaline solution and measuring its UV absorbance at 252 nm.[1] Prepare fresh working solutions for each experiment. |
| Rapid loss of activity in solution | Dissociation of this compound at neutral or acidic pH. | Prepare a stock solution in an alkaline buffer (e.g., 0.01 M NaOH) and store it at 0°C for no more than 24 hours.[1] Only dilute into your experimental buffer (pH 7.0-7.4) immediately before use.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Environment: Perform all steps in a glove box under an inert nitrogen atmosphere.
-
Reagents: Solid this compound, 0.01 M Sodium Hydroxide (NaOH) solution (ice-cold).
-
Procedure: a. Allow the sealed vial of solid this compound to equilibrate to the glove box temperature. b. Weigh the desired amount of solid this compound. c. Dissolve the solid in ice-cold 0.01 M NaOH to the desired stock concentration.
-
Storage: Store the alkaline stock solution at 0°C for a maximum of 24 hours.[1][4]
Protocol 2: Quantification of this compound Concentration using UV-Vis Spectroscopy
-
Instrumentation: UV-Vis Spectrophotometer.
-
Reagents: Alkaline stock solution of this compound, 0.01 M NaOH (as blank).
-
Procedure: a. Set the spectrophotometer to read absorbance at 252 nm. b. Use 0.01 M NaOH as the blank. c. Measure the absorbance of the this compound stock solution. d. Calculate the concentration using the Beer-Lambert law (Absorbance = εcl), where ε (molar absorptivity) is 8,400 M⁻¹cm⁻¹.[1]
Visual Guides
This compound Degradation Pathway
Caption: Improper handling leads to degradation.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
minimizing variability in PROLI NONOate-induced responses
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to minimize variability in experiments involving the nitric oxide (NO) donor, PROLI NONOate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it unique? A1: this compound is a diazeniumdiolate-based nitric oxide (NO) donor. Its defining characteristic is its extremely rapid release of NO. It spontaneously dissociates in a pH-dependent, first-order process to liberate 2 moles of NO per mole of the parent compound.[1][2][3] This makes it ideal for experiments requiring a rapid, short-lived burst of NO, mimicking physiological signaling events.
Q2: What is the half-life of this compound? A2: The half-life of this compound is exceptionally short, approximately 1.8 seconds at 37°C in a buffer of pH 7.4.[1][4][5] This rapid decomposition is a critical factor to control for ensuring experimental reproducibility.
Q3: How should I properly store this compound? A3: For long-term stability (up to a year or more), this compound should be stored as a crystalline solid at -80°C, sealed under an inert gas like nitrogen.[2][5] The compound is sensitive to moisture and air, which can cause it to discolor and degrade.[5]
Q4: How do I prepare a stable stock solution? A4: this compound is significantly more stable in alkaline solutions.[5][6] Prepare a concentrated stock solution (e.g., 10 mM) in cold 0.01 M NaOH. This alkaline stock can be stored at 0°C for up to 24 hours.[5] Nitric oxide release is initiated when this alkaline stock is diluted into a neutral pH buffer (pH 7.0-7.4).[5]
Q5: How can I verify the concentration of my this compound stock solution? A5: The concentration of the intact this compound in your alkaline stock solution can be verified using UV spectrophotometry. The molecule has a characteristic UV absorbance peak at 252 nm (extinction coefficient, ε = 8,400 M⁻¹ cm⁻¹).[5] This measurement should be done on the alkaline stock solution before it is diluted into neutral buffer, which triggers NO release.
Troubleshooting Guide: Minimizing Variability
Problem 1: I am observing inconsistent or no biological effect from my this compound treatment.
-
Possible Cause: Premature decomposition of the compound before it reaches the target cells or tissue. Due to its 1.8-second half-life at physiological pH and temperature, any delay between diluting the stock and application will result in a significantly lower effective concentration of NO.
-
Solution:
-
Always prepare working solutions immediately before use.
-
Prepare a concentrated stock in cold 0.01 M NaOH as described in the FAQs.[5]
-
To initiate the experiment, add the small volume of alkaline stock directly to your experimental buffer (e.g., cell culture media) that is already in contact with the cells.
-
Ensure rapid and consistent mixing for all samples.
-
Minimize the time between the addition of the NONOate and the measurement of the biological endpoint.
-
-
Possible Cause: Degraded solid compound due to improper storage.
-
Solution:
-
Possible Cause: Inaccurate stock solution concentration.
-
Solution:
-
Confirm the concentration of your alkaline stock solution using its UV absorbance at 252 nm.[5]
-
Always use calibrated pipettes and precise weighing techniques when preparing solutions.
-
Problem 2: I am seeing high variability between experimental replicates.
-
Possible Cause: Inconsistent timing in the application of this compound.
-
Solution:
-
Develop a standardized and highly repeatable workflow for adding the NONOate to each replicate. For multi-well plates, use a multi-channel pipette to add the compound to multiple wells simultaneously.
-
Ensure the time from addition to the next step (e.g., incubation, cell lysis, measurement) is identical for every single sample.
-
-
Possible Cause: Minor fluctuations in pH or temperature between samples.
-
Solution:
Problem 3: My cells are showing unexpected cytotoxicity or off-target effects.
-
Possible Cause: The concentration of NO is too high. While low levels of NO (<1 µM) are involved in signaling, high concentrations (>1 µM) can be cytotoxic.[8]
-
Solution:
-
Perform a thorough dose-response curve to identify the optimal concentration range for your specific cell type and endpoint.
-
Start with a lower concentration range (nM to low µM) and titrate upwards.
-
-
Possible Cause: Formation of reactive nitrogen species (RNS). A rapid, high-concentration burst of NO can react with oxygen and superoxide (B77818) radicals to form peroxynitrite (ONOO⁻) and other RNS, which can cause nitrosative stress, protein nitration, and DNA damage.[8][9]
-
Solution:
-
Measure markers of nitrosative stress (e.g., nitrotyrosine) to determine if RNS are being formed.
-
Include experimental controls with NO scavengers to confirm that the observed effect is due to NO.
-
Consider if a slower-releasing NO donor, such as DETA NONOate, might be more appropriate if a sustained, lower level of NO is desired.[10]
-
Quantitative Data Summary
Table 1: Comparative Properties of Common NONOates
| Property | This compound | DETA NONOate |
|---|---|---|
| Half-life (t½) | ~1.8 seconds | ~20 hours |
| (at 37°C, pH 7.4) | [1][4][5] | [4][6] |
| Moles of NO Released | 2 | 2 |
| (per mole of donor) | [1][2][4] | [4] |
| Primary Application | Rapid, short-duration NO burst | Slow, sustained NO release |
| UV Absorbance (λmax) | 252 nm | Not specified |
Detailed Experimental Protocols
Protocol 1: Preparation and Standardization of a this compound Working Solution
-
Prepare Alkaline Solvent: Prepare a 0.01 M solution of NaOH in high-purity, deionized water. Pre-chill the solution on ice.
-
Weigh this compound: In a controlled environment (ideally a glove box with an inert atmosphere), weigh the desired amount of solid this compound.[5]
-
Prepare Stock Solution: Dissolve the weighed this compound in the cold 0.01 M NaOH to create a concentrated stock solution (e.g., 10 mM). Keep this solution on ice at all times.
-
(Optional) Standardize Stock: To confirm the concentration, dilute an aliquot of the stock solution in 0.01 M NaOH and measure its absorbance at 252 nm. Use the Beer-Lambert law (A = εcl) with ε = 8,400 M⁻¹ cm⁻¹ to calculate the precise concentration.[5]
-
Prepare Working Solution: Immediately before application to cells, dilute the concentrated alkaline stock into the final experimental buffer (e.g., cell culture medium at 37°C, pH 7.4) to achieve the desired final concentration. Mix thoroughly and apply to the experimental system without delay.
Diagrams: Workflows and Signaling Pathways
Caption: Workflow for handling this compound to minimize premature NO release.
Caption: Canonical NO signaling pathway via activation of soluble guanylate cyclase.
Caption: Pathway for nitrosative stress from high concentrations of NO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Development of Antimicrobial Nitric Oxide-Releasing Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. L-Arginine and Nitric Oxide in Vascular Regulation—Experimental Findings in the Context of Blood Donation [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: PROLI NONOate and its Decomposition Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential cellular toxicity of PROLI NONOate and its decomposition products.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound?
Under physiological conditions (pH 7.4, 37°C), this compound decomposes rapidly, with a half-life of approximately 1.8 seconds.[1] The decomposition process involves a pH-dependent, first-order dissociation that liberates two moles of nitric oxide (NO) per mole of the parent compound.[1] The remaining byproduct is the naturally occurring amino acid, L-proline.
Q2: Is L-proline, a decomposition product of this compound, toxic to cells?
L-proline is a non-essential amino acid and is generally considered to have low toxicity.[2][3] Most studies indicate that L-proline does not exhibit significant cytotoxic effects at typical experimental concentrations. However, some reports suggest that very high, non-physiological concentrations of L-proline may have metabolic consequences or induce toxicity in specific contexts, though this is not a common concern in typical cell culture applications.[4] A 90-day feeding study in rats determined a no-observed-adverse-effect-level (NOAEL) for L-proline to be a dietary dose of 5.0% (2772.9 mg/kg body weight/day for males and 3009.3 mg/kg body weight/day for females).[2]
Q3: What about the decomposition products of the prodrug, V-PROLI/NO?
V-PROLI/NO is a prodrug designed for liver-specific NO delivery. It is metabolized by cytochrome P450 enzymes to release this compound, which then decomposes as described above. The decomposition of the vinyl group of V-PROLI/NO is expected to yield glycolaldehyde (B1209225) in addition to L-proline and nitric oxide.
Q4: Is glycolaldehyde a concern for cellular toxicity?
Yes, glycolaldehyde can be cytotoxic. It is a precursor of advanced glycation end products (AGEs) and can induce apoptosis, reactive oxygen species (ROS) production, and mitochondrial dysfunction in various cell types.[1][5] In MCF7 human breast cancer cells, glycolaldehyde was cytotoxic at 20 µM and induced apoptosis at 100 µM.[6]
Troubleshooting Guide: Unexpected Cellular Toxicity
This guide addresses common issues of unexpected cytotoxicity when using this compound in cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death observed shortly after this compound addition. | High concentration of this compound: The bolus of nitric oxide released, rather than the decomposition products, can be cytotoxic at high concentrations. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and experimental endpoint. |
| Contamination of this compound stock: Impurities in the compound or degradation over time can lead to toxicity. | Ensure you are using a high-purity compound and preparing fresh stock solutions for each experiment. Store the solid compound at -80°C as recommended. | |
| Cell stress or death observed after prolonged incubation, even at low this compound concentrations. | Glycolaldehyde toxicity (if using V-PROLI/NO): Accumulation of glycolaldehyde from the prodrug's metabolism can lead to delayed cytotoxicity. | Consider using a scavenger for reactive carbonyl species. Perform time-course experiments to correlate the onset of toxicity with the expected accumulation of glycolaldehyde. |
| L-proline toxicity (rare): While unlikely, extremely high concentrations of L-proline could potentially have metabolic effects in sensitive cell lines. | Measure the L-proline concentration in your culture medium. If it is in an exceptionally high range, reduce the initial concentration of this compound. | |
| Inconsistent results between experiments. | Variability in this compound decomposition: The rate of NO release is pH-dependent. Minor variations in media pH can alter the kinetics of NO release and cellular response. | Ensure consistent pH of your culture medium for all experiments. Use freshly prepared medium and calibrate your pH meter regularly. |
| Cell culture conditions: Cell density, passage number, and overall health can influence susceptibility to chemical insults. | Standardize your cell seeding density and use cells within a consistent, low passage number range. Regularly check for mycoplasma contamination. |
Quantitative Data Summary
The following tables summarize key data related to the decomposition and potential toxicity of this compound byproducts.
Table 1: Decomposition Characteristics of this compound
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | ~1.8 seconds | 37°C, pH 7.4 | [1] |
| NO Moles Released | 2 moles NO / mole this compound | Aqueous solution | [1] |
| Primary Byproducts | Nitric Oxide, L-proline | Physiological conditions | N/A |
Table 2: Reported Cytotoxicity of Glycolaldehyde
| Cell Line | Assay | IC50 / Effect Concentration | Incubation Time | Reference |
| Murine Renal Glomerular Mesangial Cells (SV40 MES 13) | MTT | ~30% cytotoxicity at 100 µM | 24 hours | [7] |
| Human Breast Cancer Cells (MCF7) | N/A | Cytotoxic at 20 µM, Apoptotic at 100 µM | N/A | [6] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or V-PROLI/NO in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound or its suspected toxic byproduct for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Metabolic activation of V-PROLI/NO.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicological evaluation of L-proline in a 90-day feeding study with Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proline metabolism and redox; maintaining a balance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 6. Glycolaldehyde induces growth inhibition and oxidative stress in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Nitric Oxide Donor Half-Life: PROLI NONOate vs. DETA NONOate
In the realm of nitric oxide (NO) research, the selection of an appropriate NO donor is paramount to achieving desired experimental outcomes. The temporal profile of NO release is a critical factor, governed by the donor's half-life. This guide provides a detailed comparison of two widely used diazeniumdiolate (NONOate) NO donors: PROLI NONOate and DETA NONOate, focusing on their respective half-lives and the experimental methodologies used for their determination. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
This compound is characterized by its exceptionally rapid, short-lived release of nitric oxide, with a half-life of approximately 1.8 seconds under physiological conditions. In stark contrast, DETA NONOate exhibits a significantly prolonged NO release, with a half-life extending to 20 hours. This fundamental difference in their kinetics makes them suitable for distinct experimental paradigms, from acute signaling studies to long-term therapeutic applications.
Data Presentation: Half-Life Comparison
The following table summarizes the key quantitative data regarding the half-life of this compound and DETA NONOate under standard physiological conditions.
| Parameter | This compound | DETA NONOate |
| Half-Life (t½) | ~1.8 seconds[1][2][3] | ~20 hours[2][4] |
| Temperature | 37°C[1][2][3] | 37°C[2][4] |
| pH | 7.4[1][2][3] | 7.4[2][4] |
| Moles of NO Released | 2 moles per mole of parent compound[1][2] | 2 moles per mole of parent compound[2][4] |
| Release Kinetics | First-order[1][2] | First-order[2][4] |
Mechanism of Nitric Oxide Release
Both this compound and DETA NONOate belong to the class of diazeniumdiolates, which spontaneously release nitric oxide in aqueous solutions. The release mechanism is initiated by protonation, leading to the decomposition of the NONOate and the liberation of two molecules of NO.[2][5] This process is pH-dependent, with the rate of decomposition increasing at lower pH values.
Experimental Protocols for Half-Life Determination
The half-life of NONOates is determined by monitoring the rate of their decomposition and the subsequent release of nitric oxide over time. The following are key experimental methodologies employed for this purpose.
UV-Visible Spectrophotometry
This method directly measures the decomposition of the NONOate compound.
-
Principle: NONOates exhibit a characteristic UV absorbance maximum at approximately 250-252 nm. As the compound decomposes and releases NO, this absorbance decreases. By monitoring this decrease over time, the first-order rate constant of decomposition can be calculated, from which the half-life is determined.
-
Instrumentation: A UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Procedure:
-
A stock solution of the NONOate is prepared in a basic buffer (e.g., 10 mM NaOH) to ensure stability.
-
The reaction is initiated by diluting the stock solution into a temperature-controlled buffer (e.g., phosphate-buffered saline, PBS) at the desired pH (typically 7.4) and temperature (typically 37°C).
-
The absorbance at the λmax of the NONOate is recorded at regular intervals.
-
The natural logarithm of the absorbance is plotted against time. The slope of the resulting linear plot is the negative of the first-order rate constant (k).
-
The half-life (t½) is calculated using the equation: t½ = 0.693 / k.
-
Direct Measurement of Nitric Oxide Release
This approach involves the real-time detection of the released NO gas.
-
Principle: An electrochemical sensor (NO-selective electrode) or a chemiluminescence detector is used to directly measure the concentration of NO in the solution as it is released from the NONOate.
-
Instrumentation: A nitric oxide-selective electrode or a chemiluminescence NO analyzer.
-
Procedure:
-
The NO detection system is calibrated using known concentrations of NO or a standard NO donor.
-
The NONOate solution is prepared and introduced into the reaction chamber containing buffer at the desired pH and temperature.
-
The NO concentration is continuously monitored and recorded over time.
-
The rate of NO release and the half-life of the donor are determined from the kinetic profile of NO concentration.
-
Indirect Measurement of Nitric Oxide Release (Griess Assay)
This colorimetric assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable oxidation product of NO in aqueous solution.
-
Principle: The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which can be measured spectrophotometrically. This provides a measure of the total amount of NO released over a specific period.
-
Instrumentation: A microplate reader or a spectrophotometer.
-
Procedure:
-
The NONOate is incubated in the buffer of interest at the desired temperature.
-
At various time points, aliquots of the solution are taken.
-
The Griess reagent is added to the aliquots, and the absorbance is measured at approximately 540 nm after a short incubation period.
-
A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
The cumulative NO release is plotted against time to determine the release profile.
-
Conclusion
The choice between this compound and DETA NONOate is dictated by the desired kinetics of nitric oxide delivery. This compound, with its sub-second half-life, is an ideal tool for studying rapid, transient NO signaling events. Conversely, the 20-hour half-life of DETA NONOate makes it a superior choice for applications requiring sustained, low-level NO release, such as in long-term cell culture experiments or the development of therapeutic agents with prolonged action. A thorough understanding of their distinct half-lives and the methods used to measure them is essential for the rigorous design and interpretation of experiments in the field of nitric oxide biology.
References
- 1. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PROLI NONOate's Nitric Oxide Release Rate
For researchers and drug development professionals, the selection of a suitable nitric oxide (NO) donor is contingent on its release kinetics. This guide provides a comparative validation of PROLI NONOate's NO release rate against other commonly used NONOates, supported by experimental data and detailed methodologies. This compound is recognized for its rapid, spontaneous, and pH-dependent dissociation to liberate NO.
Comparative Data on NO Donor Release Rates
The efficacy of a NONOate is largely determined by its half-life (t½), which dictates the duration and concentration of NO release. The following table summarizes the NO release characteristics of this compound and other selected diazeniumdiolates at physiological conditions (37°C, pH 7.4).
| NO Donor | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Parent Compound |
| This compound | 1.8 seconds [1][2][3][4][5] | 2 [1][2][3][4] |
| MAHMA NONOate | ~1 minute[5] | 2[5] |
| DEA NONOate | 2 minutes[5] | 1.5[5] |
| PAPA NONOate | 15 minutes[5] | 2[5] |
| Spermine (SP) NONOate | 39 minutes[5] | 2[5] |
| DPTA NONOate | 3 hours[6] | 2[5] |
| DETA NONOate | 20 hours[5][6] | 2[5] |
As evidenced by the data, this compound possesses an exceptionally short half-life, rendering it an ultra-fast NO donor. This characteristic is particularly advantageous for applications requiring localized and transient bursts of nitric oxide.[2]
Experimental Protocols for Measuring NO Release
The validation of NO release rates from donors like this compound can be accomplished through several established methods. Each technique offers distinct advantages and sensitivities.
Electrochemical Detection using an NO-Selective Electrode
This method allows for the real-time, direct measurement of NO concentration in a solution.
Protocol:
-
Calibrate the NO-selective electrode according to the manufacturer's instructions using standard NO solutions.
-
Prepare a solution of the NONOate (e.g., this compound) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 37°C).
-
Immerse the calibrated NO electrode into the solution immediately after the addition of the NONOate.
-
Record the change in current (pA) or potential (mV) over time, which corresponds to the real-time NO concentration.
-
The half-life can be determined from the decay curve of the NO concentration.
Spectrophotometric Measurement of NONOate Decomposition
This technique indirectly measures the NO release rate by monitoring the disappearance of the NONOate, which absorbs UV light.
Protocol:
-
Prepare a solution of the NONOate in a pH 7.4 buffer at 37°C.
-
Immediately place the solution in a UV-Vis spectrophotometer.
-
Monitor the decrease in absorbance at the characteristic wavelength for the NONOate (e.g., ~252 nm for this compound) over time.[4]
-
The first-order decomposition rate constant can be calculated from the rate of absorbance decrease, from which the half-life can be determined.
Chemiluminescence Detection
Chemiluminescence is a highly sensitive method that measures NO in the gas phase.
Protocol:
-
Place the NONOate solution in a sealed reaction vessel maintained at 37°C and pH 7.4.
-
Purge the headspace of the vessel with an inert gas (e.g., nitrogen) to carry the released NO.
-
Introduce the gas stream into a chemiluminescence NO analyzer.
-
In the analyzer, the NO reacts with ozone (O₃) to produce excited nitrogen dioxide (NO₂*), which emits light upon returning to its ground state.
-
The intensity of the emitted light is proportional to the NO concentration.
Griess Assay
The Griess assay is a colorimetric method that quantifies nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Protocol:
-
Incubate the NONOate solution at 37°C and pH 7.4 for a predetermined time.
-
At various time points, take aliquots of the solution.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each aliquot.
-
The reagent reacts with nitrite to form a magenta-colored azo compound.
-
Measure the absorbance of the solution at ~540 nm using a spectrophotometer.
-
The nitrite concentration, and thus the amount of NO released, can be determined by comparison to a standard curve of known nitrite concentrations.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the validation of a NONOate's NO release rate, integrating key steps from the described protocols.
Caption: Workflow for validating NO release from NONOates.
Signaling Pathway Considerations
While this guide focuses on the chemical validation of NO release, it is crucial for researchers to consider the downstream biological effects. The released NO participates in numerous signaling pathways, most notably by activating soluble guanylate cyclase (sGC), which leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation and other physiological responses. The choice of NO donor will significantly impact the temporal and spatial dynamics of these signaling events.
Caption: NO-mediated activation of the sGC-cGMP pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. thomassci.com [thomassci.com]
- 4. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Antimicrobial Nitric Oxide-Releasing Fibers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PROLI NONOate and S-nitrosothiols as Nitric Oxide Donors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of PROLI NONOate and S-nitrosothiols (RSNOs) as nitric oxide (NO) donors. This analysis is supported by experimental data on their chemical properties, mechanisms of action, and biological effects.
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The therapeutic potential of NO has led to the development of various NO-releasing compounds, known as NO donors. Among these, diazeniumdiolates (NONOates) and S-nitrosothiols (RSNOs) are two prominent classes. This guide focuses on a comparative evaluation of a representative fast-releasing NONOate, this compound, and the general class of S-nitrosothiols, with a specific focus on S-nitrosoglutathione (GSNO) as a key example.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of this compound and S-nitrosothiols to facilitate a direct comparison of their performance as NO donors.
| Parameter | This compound | S-nitrosoglutathione (GSNO) | Source(s) |
| Half-life (t½) at 37°C, pH 7.4 | 1.8 seconds | Hours (variable, can be up to 159 hours under physiological conditions) | [1] |
| Moles of NO released per mole of donor | 2 | 1 | [1] |
| NO Release Kinetics | Rapid, first-order, pH-dependent | Slower, dependent on light, temperature, and presence of thiols and transition metal ions | [1][2] |
| Spontaneity of NO Release | Spontaneous at physiological pH | Can be spontaneous, but often requires enzymatic or chemical catalysis | [1][2] |
Table 1: Physicochemical Properties and NO Release Characteristics. This table highlights the fundamental differences in the stability and NO-releasing capacity of this compound and GSNO.
| Biological Effect | This compound | S-nitrosoglutathione (GSNO) | Source(s) |
| Vasodilation | Potent, rapid onset | Potent, with a slower onset and longer duration | [3] |
| Platelet Aggregation Inhibition | Effective | Effective | [4] |
| cGMP Activation | Rapid and transient | Sustained | [5][6] |
| S-nitrosation of Proteins | Can induce S-nitrosation | Primary mechanism of action | [1] |
Table 2: Comparative Biological Efficacy. This table outlines the differing profiles of biological activity, reflecting their distinct NO release kinetics.
Mechanism of Action and Signaling Pathways
The efficacy of these NO donors is intrinsically linked to their mechanism of NO release and the subsequent activation of downstream signaling pathways.
This compound is a diazeniumdiolate that spontaneously decomposes under physiological conditions (pH 7.4, 37°C) in a first-order process to release two molecules of nitric oxide.[1] This rapid release leads to a quick and high local concentration of NO, which primarily targets soluble guanylate cyclase (sGC). The activation of sGC leads to the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates many of NO's physiological effects, such as vasodilation.
S-nitrosothiols (RSNOs) , such as GSNO, have a more complex mechanism of action. Their decomposition to release NO is not always spontaneous and can be catalyzed by enzymes, light, and transition metal ions like copper.[2] A key feature of RSNOs is their ability to mediate their effects through S-nitrosation, the transfer of a nitroso group to a thiol group on a protein's cysteine residue. This post-translational modification can alter protein function, localization, and stability, thereby regulating a wide range of cellular processes independently of or in concert with the cGMP pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Measurement of Nitric Oxide Release
Objective: To quantify and compare the rate and amount of NO released from this compound and an S-nitrosothiol.
Materials:
-
This compound
-
S-nitrosothiol (e.g., GSNO)
-
Phosphate-buffered saline (PBS), pH 7.4, deoxygenated
-
Nitric oxide analyzer (chemiluminescence or electrochemical sensor)
-
Temperature-controlled reaction vessel (37°C)
-
Nitrogen gas
Procedure:
-
Prepare stock solutions of this compound and the S-nitrosothiol in an appropriate solvent (e.g., dilute NaOH for NONOates, deionized water for GSNO).
-
Equilibrate the deoxygenated PBS in the reaction vessel to 37°C while continuously purging with nitrogen gas to maintain anaerobic conditions.
-
Calibrate the NO analyzer according to the manufacturer's instructions.
-
Inject a known concentration of the NO donor into the reaction vessel to initiate NO release.
-
Continuously record the NO concentration over time until the signal returns to baseline.
-
Calculate the total amount of NO released and the half-life of the donor from the release profile.
Assessment of Vasodilation in Isolated Aortic Rings
Objective: To compare the vasodilatory potency and efficacy of this compound and an S-nitrosothiol.
Materials:
-
Isolated aortic rings from a suitable animal model (e.g., rat)
-
Organ bath system with force transducer
-
Krebs-Henseleit solution
-
Phenylephrine (or other vasoconstrictor)
-
This compound and S-nitrosothiol solutions of varying concentrations
Procedure:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Allow the rings to equilibrate under a resting tension.
-
Induce a stable contraction with a submaximal concentration of phenylephrine.
-
Once a stable plateau is reached, add cumulative concentrations of the NO donor to the bath.
-
Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Construct concentration-response curves and calculate the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximal relaxation) for each donor.
Conclusion
This compound and S-nitrosothiols represent two distinct classes of nitric oxide donors with different mechanisms of action and biological profiles. This compound is characterized by its rapid, spontaneous, and high-yield release of NO, making it suitable for applications requiring an acute and localized burst of NO. In contrast, S-nitrosothiols, exemplified by GSNO, exhibit a slower, more sustained release of NO and possess the unique ability to mediate their effects through S-nitrosation of proteins. This allows for a more prolonged and potentially more targeted biological response.
The choice between this compound and an S-nitrosothiol will ultimately depend on the specific research or therapeutic application. For studies or treatments requiring immediate and potent NO-mediated effects like rapid vasodilation, this compound is an excellent candidate. For applications where sustained NO release and modulation of protein function via S-nitrosation are desired, S-nitrosothiols offer a more appropriate profile. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their specific needs.
References
- 1. Efficient nitrosation of glutathione by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemistry of the S-nitrosoglutathione/glutathione system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSNO as a Modulator of Vascular Tone in Human Saphenous Veins: Potential Implications for Graft Spasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new pathway of nitric oxide/cyclic GMP signaling involving S-nitrosoglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of PROLI NONOate-Derived Nitric Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of PROLI NONOate, a rapid-acting nitric oxide (NO) donor, with other commonly used NO-releasing agents. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate NO donor for their specific applications.
Comparison of Biological Effects: this compound vs. Alternative NO Donors
This compound is distinguished by its extremely short half-life, leading to a rapid burst of NO release. This characteristic influences its biological activity, particularly in comparison to donors with slower decomposition rates. The following table summarizes key quantitative data on the biological effects of this compound and other representative NO donors.
| NO Donor | Half-life (t½) at 37°C, pH 7.4 | Vasodilation (EC₅₀, Rat Aorta) | Cytotoxicity (IC₅₀, Vascular Smooth Muscle Cells) |
| This compound | ~1.8 seconds | Data not available in searched literature | Data not available in searched literature |
| DETA NONOate | ~20 hours | Data not available in searched literature | ~40 µM (inhibition of DNA synthesis)[1] |
| SNAP | Minutes to hours | ~1.48 µM (pEC₅₀ = 5.83 ± 0.17 in rat femoral artery)[2] | Data not available in searched literature |
| GSNO | Minutes to hours | ~0.32 µM (endothelium-intact), ~2.3 µM (endothelium-denuded)[1][3][4] | Data not available in searched literature |
Note: The IC₅₀ value for DETA NONOate reflects its anti-proliferative effect by inhibiting DNA synthesis, which is a measure of cytostasis rather than direct cytotoxicity. The EC₅₀ for SNAP was determined in rat femoral artery, which may differ from rat aorta.
Signaling Pathways of Nitric Oxide
The primary signaling pathway activated by nitric oxide is the NO/cGMP pathway, which plays a crucial role in mediating many of its physiological effects, including vasodilation.
Comparative Experimental Workflow for Validating NO Donor Effects
The following diagram illustrates a typical experimental workflow for comparing the biological effects of different NO donors.
Experimental Protocols
Vasodilation Assay in Isolated Rat Aortic Rings
This protocol is used to assess the vasodilatory effects of NO donors.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1)
-
NO donors (this compound, DETA NONOate, SNAP, GSNO)
-
Organ bath system with force transducers
Procedure:
-
Euthanize the rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective and fatty tissues and cut it into rings of 3-4 mm in length.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g.
-
Pre-contract the aortic rings with phenylephrine (1 µM).
-
Once a stable contraction is achieved, cumulatively add the NO donor in increasing concentrations.
-
Record the relaxation response and calculate the concentration-response curve to determine the EC₅₀ value.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of NO donors on the viability of vascular smooth muscle cells (VSMCs).
Materials:
-
Rat aortic smooth muscle cells (VSMCs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
NO donors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed VSMCs into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the NO donors for 24-48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptosis in VSMCs treated with NO donors.
Materials:
-
Rat aortic smooth muscle cells (VSMCs)
-
NO donors
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed VSMCs in 6-well plates and treat with NO donors for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Conclusion
This compound, with its rapid NO release profile, is a valuable tool for studying acute NO-mediated biological events. Its effects can be significantly different from those of slower-releasing donors like DETA NONOate. The choice of NO donor should be carefully considered based on the specific experimental goals and the desired kinetics of NO delivery. The provided experimental protocols offer a standardized approach to validate and compare the biological effects of this compound and other NO donors, enabling researchers to make informed decisions for their studies in cardiovascular research and drug development.
References
- 1. Endothelial γ-glutamyltransferase contributes to the vasorelaxant effect of S-nitrosoglutathione in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial γ-Glutamyltransferase Contributes to the Vasorelaxant Effect of S-Nitrosoglutathione in Rat Aorta | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to PROLI NONOate for Nitric Oxide Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROLI NONOate with other nitric oxide (NO) donating compounds. Experimental data is presented to offer an objective assessment of its performance and to assist researchers in selecting the appropriate tools for their studies.
Introduction to this compound
This compound (1-(Hydroxy-NNO-azoxy)-L-proline) is a member of the diazeniumdiolate (NONOate) class of molecules, which are widely used as nitric oxide (NO) donors in biomedical research. A key characteristic of this compound is its exceptionally rapid and spontaneous release of NO under physiological conditions. It decomposes in a pH-dependent, first-order process to liberate two moles of NO per mole of the parent compound.[1][2] This rapid release profile makes it a valuable tool for studying cellular responses to a bolus of NO.
Comparative Analysis of NO Donors
The selection of an appropriate NO donor is critical and depends on the desired kinetics of NO release for a specific biological application. This compound's very short half-life contrasts sharply with other NONOates that offer slower, more sustained NO release.
Chemical and Kinetic Properties
The table below summarizes the key properties of this compound and other commonly used NONOates. The primary distinguishing feature is the half-life (t½) at physiological pH (7.4) and temperature (37°C), which spans from seconds to many hours.
| Compound | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Donor | Key Characteristics |
| This compound | ~1.8 seconds[1][3] | 2[1][3] | Ultrafast NO release, ideal for bolus delivery. |
| MAHMA NONOate | ~1 minute[3] | 2[3] | Fast NO release. |
| DEA NONOate | ~2 minutes[3] | 1.5[3] | Rapid but more sustained release than this compound. |
| PAPA NONOate | ~15 minutes[3] | 2[3] | Moderate-term NO release. |
| Spermine (B22157) NONOate | ~39 minutes[4] | 2 | Slower, more prolonged NO release. |
| DETA NONOate | ~20 hours[5] | 2 | Very slow, long-lasting NO release. |
Experimental Performance Data
The rapid release of NO from this compound results in a high peak concentration that quickly dissipates, whereas slower donors like DETA NONOate provide a lower but more sustained level of NO.[6][7] This difference in kinetics directly impacts their biological efficacy in various experimental models.
For instance, in studies on biofilm dispersion, the rapid and high concentration of NO from this compound has been shown to be highly effective.[7] Conversely, for applications requiring prolonged NO exposure, such as inhibiting neointimal hyperplasia or long-term vasodilation studies, donors with longer half-lives like DETA NONOate or Spermine NONOate are more suitable.[3][8]
The choice of donor significantly affects downstream signaling. For example, the potency and duration of vasodilation are directly correlated with the rate of NO generation. Fast-releasing donors like MAHMA NONOate are more potent but have a shorter duration of action compared to slow-releasing donors like spermine NONOate.[8]
Signaling Pathways and Experimental Workflow
Nitric Oxide Signaling Pathway
Nitric oxide released from donors like this compound primarily acts by activating soluble guanylate cyclase (sGC) in target cells. This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates many of NO's physiological effects, including smooth muscle relaxation and vasodilation.
Caption: Nitric Oxide (NO) Signaling Pathway.
Experimental Workflow for Comparing NO Donors
The following diagram illustrates a generalized workflow for the comparative assessment of different NO donors in a cell-based or isolated tissue experiment.
Caption: Generalized Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental results. Below are outlines for key assays used to characterize and compare NO donors.
Measurement of Nitric Oxide Release (Griess Assay)
This assay indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in an aqueous solution.
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.[3][9]
Protocol Outline:
-
Sample Preparation: Prepare solutions of the NO donors (e.g., this compound, DETA NONOate) in a suitable buffer (e.g., PBS, pH 7.4). For cell-based experiments, collect the cell culture supernatant after treatment.[3]
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Griess Reaction:
-
Add 50-100 µL of your sample and standards to the wells of a 96-well plate.
-
Add an equal volume of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well.[3][5]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[5][6]
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Assessment of Vasodilation in Isolated Arteries
This ex vivo method assesses the functional effect of NO donors on blood vessel tone.
Principle: The relaxation of pre-constricted arterial rings is measured using a wire myograph. The degree of relaxation indicates the vasodilatory potency of the compound.[10][11]
Protocol Outline:
-
Tissue Preparation: Isolate arteries (e.g., rat aorta, human subcutaneous arteries) and mount small rings on a wire myograph in an organ bath containing physiological salt solution, gassed with 95% O₂/5% CO₂ at 37°C.[12][13]
-
Pre-constriction: After an equilibration period, constrict the arterial rings to about 50-80% of their maximal response using a vasoconstrictor agent (e.g., phenylephrine, U46619).[12][13]
-
Cumulative Concentration-Response: Once a stable contraction is achieved, add the NO donor in a cumulative manner, increasing the concentration stepwise.
-
Data Recording: Record the change in tension (force) after each addition.
-
Analysis: Express the relaxation as a percentage of the pre-constriction tension and plot concentration-response curves to determine potency (EC₅₀) and efficacy (Eₘₐₓ).
Measurement of Intracellular cGMP
This assay quantifies the activation of the primary downstream target of the NO signaling pathway.
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay is used to measure cGMP levels in cell or tissue lysates.[14][15]
Protocol Outline (General ELISA):
-
Cell Treatment: Plate cells and treat them with the NO donor for the desired time. It is often recommended to include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.[8]
-
Cell Lysis: Aspirate the medium and lyse the cells, typically with 0.1 M HCl, to stop enzymatic activity and extract cGMP.[2][8]
-
Assay Procedure (Competitive ELISA):
-
Add cell lysates and cGMP standards to a microplate pre-coated with an anti-cGMP antibody.
-
Add a fixed amount of enzyme-labeled cGMP (e.g., cGMP-HRP). This will compete with the cGMP in the sample for antibody binding sites.
-
Incubate, wash away unbound reagents, and add a substrate to generate a signal.[16]
-
-
Measurement: Read the absorbance or luminescence on a microplate reader. The signal is inversely proportional to the amount of cGMP in the sample.[16]
-
Calculation: Quantify cGMP concentration by interpolating from the standard curve and normalize to the total protein content of the lysate.[8]
References
- 1. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. reprocell.com [reprocell.com]
- 11. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vasodilation of Isolated Vessels and the Isolation of the Extracellular Matrix of Tight-skin Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reprocell.com [reprocell.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. media.cellsignal.com [media.cellsignal.com]
A Comparative Guide to the Cytotoxicity of NONOates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of various diazeniumdiolates, commonly known as NONOates. These compounds are widely utilized in biomedical research as nitric oxide (NO) donors, playing a crucial role in investigating the multifaceted effects of NO in physiological and pathological processes, including cancer biology. The selection of an appropriate NONOate is critical, as their diverse chemical structures lead to distinct NO release kinetics, which in turn significantly influences their cytotoxic profiles.
Quantitative Comparison of NONOate Cytotoxicity
The cytotoxic efficacy of NONOates is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%. The tables below summarize the IC50 values of commonly used NONOates across various cancer cell lines, providing a basis for selecting the most suitable compound for specific research needs.
| NONOate | Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| DETA/NO | HL-60 (Leukemia) | ~50-100 | 48 | Not Specified |
| Jurkat (Leukemia) | >100 | 48 | Not Specified | |
| SK-OV-3 (Ovarian) | Not Specified | 48-96 | MTT, PI Exclusion, LDH | |
| OVCAR 3 (Ovarian) | Not Specified | 48-96 | MTT, PI Exclusion, LDH | |
| PAPA/NO | Pa14c (Pancreatic) | >16.2 µg/mL (as liposome) | 72 | Not Specified |
| Spermine/NO | L5178Y (Mouse Lymphoma) | Not Specified | Not Specified | Cell Growth, Micronucleus, Comet |
| SK-OV-3 (Ovarian) | Not Specified | 24-48 | MTT, PI Exclusion, LDH | |
| OVCAR 3 (Ovarian) | Not Specified | 24-48 | MTT, PI Exclusion, LDH | |
| JS-K | HL-60 (Leukemia) | ~0.3-0.5 | 48 | Not Specified |
| Jurkat (Leukemia) | ~0.5-1.0 | 48 | Not Specified |
Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison between studies should be made with caution.
Factors Influencing NONOate Cytotoxicity
The cytotoxic effects of NONOates are not solely dependent on the total amount of NO released but are also intricately linked to the rate and duration of NO liberation.
-
Half-life: NONOates exhibit a wide range of half-lives, from seconds to hours. Short-acting NONOates like spermine/NO (SPER/NO) provide a rapid burst of NO, while long-acting donors such as diethylenetriamine/NO (DETA/NO) ensure a sustained release. Studies have shown that long-acting DETA/NO has a stronger inhibitory effect on the growth of ovarian cancer cell lines compared to the short-acting SPER/NO.[1]
-
Mechanism of NO Release: Some NONOates, like JS-K, are prodrugs that require enzymatic activation, often by enzymes overexpressed in cancer cells, suggesting a degree of tumor cell selectivity. In contrast, others like DETA/NO release NO spontaneously in a pH-dependent manner.
-
Cellular Microenvironment: The oxygen tension within the cellular microenvironment can influence the cytotoxic effects of NONOates. For instance, the cytotoxicity of DETA/NO has been shown to be enhanced under hypoxic conditions.[2][3]
Signaling Pathways in NO-Mediated Apoptosis
Nitric oxide can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The diagram below illustrates the key signaling events involved in NO-induced programmed cell death.
High concentrations of nitric oxide can trigger the extrinsic pathway by upregulating death ligands like FasL and TNFα, leading to the activation of caspase-8.[4] Concurrently, NO can activate the intrinsic pathway through the stabilization and activation of the tumor suppressor p53.[4] This leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, resulting in increased mitochondrial permeability and the release of cytochrome c.[4] Both pathways converge on the activation of executioner caspases, primarily caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells in culture
-
NONOate of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the NONOate. Include untreated cells as a negative control and a vehicle control if the NONOate is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[3]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[3]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[3][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with NONOates
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with the NONOate, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.[6]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.[7][8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[7]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is typically small with apoptotic stimuli).
-
Conclusion
The choice of a NONOate for cytotoxic studies requires careful consideration of its NO-releasing properties and the specific context of the experiment. This guide provides a comparative overview of the cytotoxic potential of various NONOates, detailed experimental protocols for assessing their effects, and an illustration of the underlying signaling pathways. By understanding these key aspects, researchers can make more informed decisions in their investigations into the role of nitric oxide in cancer therapy and other areas of biomedical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Regulation of Apoptosis-Related Genes by Nitric Oxide in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to PROLI NONOate and MAHMA NONOate in Vasorelaxation Studies
In the field of vascular physiology and pharmacology, nitric oxide (NO) donors are invaluable tools for investigating the signaling pathways that govern vascular tone. Among the various classes of NO donors, diazeniumdiolates, or NONOates, are widely utilized due to their predictable and pH-dependent decomposition to release NO. This guide provides a detailed comparison of two commonly used NONOates, PROLI NONOate and MAHMA NONOate, with a focus on their application in vasorelaxation studies.
Chemical Properties and Nitric Oxide Release Kinetics
This compound and MAHMA NONOate differ significantly in their chemical structure, which dictates their rate of NO release. This compound is characterized by an exceptionally rapid release of NO, with a half-life of approximately 1.8 seconds at 37°C and pH 7.4.[1][2] In contrast, MAHMA NONOate exhibits a slower rate of NO donation, with a half-life of about 1 to 3 minutes under similar physiological conditions.[2][3] Both compounds are capable of releasing two moles of NO for every mole of the parent compound.[1][3]
The stark difference in their NO release kinetics is a critical factor for researchers to consider when designing experiments. The ultrafast NO release from this compound is ideal for studying rapid biological responses and for applications where localized and transient NO delivery is desired.[4] Conversely, the more sustained release of NO from MAHMA NONOate is suitable for inducing more prolonged vasorelaxation, allowing for the study of steady-state responses.[5]
Performance in Vasorelaxation Studies
The rate of NO release directly influences the vasorelaxant potency and the duration of action of these NONOates. A study comparing MAHMA NONOate with the much slower-releasing spermine (B22157) NONOate (half-life of 73 minutes) in rat pulmonary arteries demonstrated that the faster NO donor, MAHMA NONOate, was 10-40 times more potent.[5] However, the vasorelaxant response to MAHMA NONOate was transient, lasting less than 7 minutes, while the response to spermine NONOate was sustained for over 60 minutes.[5] This suggests that the rapid burst of NO from faster-releasing NONOates leads to a more potent but shorter-lived effect.
Quantitative Data Summary
| Parameter | This compound | MAHMA NONOate | Reference |
| Half-life (t½) at 37°C, pH 7.4 | ~1.8 seconds | ~1-3 minutes | [1][2][3] |
| Moles of NO released per mole of donor | 2 | 2 | [1][3] |
| Relative Potency (vs. Spermine NONOate) | Not directly compared | 10-40 fold more potent | [5] |
| Duration of Vasorelaxation | Very short-lived | < 7 minutes | [5] |
| In Vivo Vasodepressor Potency (vs. GSNO) | Not reported | ~10-fold more potent | [6] |
Signaling Pathway of NONOate-Induced Vasorelaxation
The primary mechanism by which this compound and MAHMA NONOate induce vasorelaxation is through the canonical nitric oxide signaling pathway in vascular smooth muscle cells (VSMCs). This pathway is initiated by the spontaneous release of NO from the NONOate molecule.
Figure 1. Signaling pathway for NONOate-induced vasorelaxation.
Once released, NO diffuses into VSMCs and binds to the heme moiety of soluble guanylyl cyclase (sGC), activating the enzyme.[7] Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8] The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events leads to a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation and vasodilation.[8][9] Studies have confirmed that the vasorelaxant effects of NONOates are inhibited by sGC inhibitors like ODQ, confirming the central role of this pathway.[5]
Experimental Protocols
A standard experimental protocol to assess the vasorelaxant effects of this compound and MAHMA NONOate involves the use of isolated arterial rings in an organ bath system.
Key Experiment: Isometric Tension Recording in Isolated Rat Aortic Rings
1. Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized by an approved method.
-
The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose).
-
The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 3-4 mm in length.
-
For some experiments, the endothelium is denuded by gently rubbing the intimal surface of the ring with a fine wire or forceps. Endothelial integrity or its removal is confirmed by the presence or absence of a relaxant response to acetylcholine (B1216132) (1 µM) in rings pre-contracted with phenylephrine (B352888) (1 µM).
2. Isometric Tension Measurement:
-
Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension of 2g is applied, and the rings are allowed to equilibrate for at least 60 minutes, with the buffer being changed every 15-20 minutes.
3. Vasorelaxation Assay:
-
After equilibration, the aortic rings are pre-contracted with a submaximal concentration of a vasoconstrictor agent, typically phenylephrine (1 µM) or potassium chloride (60 mM).
-
Once a stable contractile plateau is reached, cumulative concentration-response curves are generated by adding increasing concentrations of this compound or MAHMA NONOate to the organ bath.
-
The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
EC50 values (the concentration of the NONOate that produces 50% of the maximal relaxation) and the maximal relaxation (Emax) are calculated from the concentration-response curves.
Figure 2. Experimental workflow for vasorelaxation studies.
Conclusion
This compound and MAHMA NONOate are both effective NO donors for inducing vasorelaxation, primarily through the sGC-cGMP-PKG pathway. The choice between these two agents should be guided by their distinct NO release kinetics. This compound, with its ultrafast NO release, is suited for studying rapid and transient vascular responses. In contrast, MAHMA NONOate provides a more sustained, albeit still rapid, release of NO, making it a valuable tool for experiments requiring a longer duration of action. The experimental evidence suggests a trade-off between the rate of NO release, potency, and the duration of the vasorelaxant effect, a critical consideration for researchers in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide andnitroxyl ion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasorelaxing effect in rat thoracic aorta caused by denudatin B, isolated from the Chinese herb, magnolia fargesii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxytocin-induced endothelial nitric oxide dependent vasorelaxation and ERK1/2-mediated vasoconstriction in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nitric Oxide Donors for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate nitric oxide (NO) donor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of various classes of NO donors, supported by experimental data, to facilitate informed selection for research and therapeutic development.
Nitric oxide is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1] Due to its short half-life and gaseous nature, direct administration of NO is often impractical. Consequently, a wide variety of NO donor compounds, which release NO under specific conditions, have been developed.[1] These donors are broadly classified based on their chemical structure and mechanism of NO release, which can be either spontaneous or enzymatic.[1]
This guide will delve into the characteristics of major NO donor classes, including organic nitrates, S-nitrosothiols, and N-diazeniumdiolates (NONOates), presenting their performance data in clearly structured tables and detailing the experimental protocols used for their characterization.
Comparative Analysis of Nitric Oxide Donor Performance
The efficacy and suitability of an NO donor are determined by several key parameters, including its half-life, the rate and amount of NO release, and its biological activity. The following tables summarize quantitative data for representative NO donors from different classes.
Table 1: Nitric Oxide Release Kinetics of Various NO Donors
| NO Donor Class | Compound | Half-life (t½) | Conditions | NO Released per Mole of Donor | Reference(s) |
| Organic Nitrates | Nitroglycerin (GTN) | Enzymatic, minutes | In vivo | Variable | [2] |
| Sodium Nitroprusside (SNP) | < 2 minutes | In vivo | 1 | [3] | |
| S-Nitrosothiols | S-nitroso-N-acetylpenicillamine (SNAP) | 37 ± 4 hours | pH 7.4 | 1 | [4] |
| S-Nitrosoglutathione (GSNO) | Variable (seconds to hours) | pH 7.4, light, metals | 1 | [4] | |
| NONOates | Diethylamine NONOate (DEA/NO) | 3.9 ± 0.2 minutes | pH 7.4, 37°C | 1.5 ± 0.2 | [5] |
| Spermine NONOate (SPER/NO) | 37 ± 3 minutes | pH 7.4, 37°C | 1.7 ± 0.1 | [5] | |
| PROLI NONOate | ~90 seconds | pH 7.0 | Not specified | [6] | |
| DETA NONOate | Slow release over hours | pH 7.0 | Not specified | [6] |
Table 2: Comparative Vasodilatory Effects of Nitric Oxide Donors
| Comparison | Experimental Model | Key Findings | Reference(s) |
| Sodium Nitroprusside (SNP) vs. Nitroglycerin (GTN) | Human forearm blood flow | SNP induced significantly higher vasodilation at higher doses compared to GTN.[7][8] | [7][8] |
| Post-coronary artery bypass surgery patients | In most patients, similar infusion rates resulted in equal lowering of blood pressure. GTN showed more favorable effects on pulmonary gas exchange.[3] | [3] | |
| Inhaled NO (iNO) vs. Intravenous PDNO (an organic nitrite) | Porcine model of acute pulmonary hypertension | Intravenous PDNO was a more potent pulmonary vasodilator than iNO.[9] | [9] |
Table 3: Comparative Cytotoxicity of Nitric Oxide Donors
| NO Donor(s) | Cell Line | Assay | Key Findings | Reference(s) |
| S-nitrosoglutathione (GSNO), Spermine NONOate | Bovine aortic endothelial cells | Not specified | Inhibited the toxicity of oxidized low-density lipoprotein.[10] | [10] |
| Nitroglycerin, Sodium Nitroprusside | Not specified in direct comparison | Not specified | High concentrations of NO donors can be cytotoxic, but this is context-dependent. |
Nitric Oxide Signaling Pathways
Nitric oxide exerts its biological effects through various signaling pathways. The most well-characterized is the canonical pathway involving soluble guanylate cyclase (sGC). However, alternative pathways, such as S-nitrosylation and peroxynitrite-mediated signaling, are also of significant importance.
Canonical cGMP-Mediated Signaling Pathway
The primary mechanism by which NO mediates vasodilation and other physiological effects is through the activation of sGC in target cells.
Caption: Canonical NO/sGC/cGMP signaling pathway leading to smooth muscle relaxation.
Alternative Signaling Pathways
Beyond the canonical pathway, NO can signal through post-translational modifications of proteins, primarily S-nitrosylation, and through the formation of reactive nitrogen species like peroxynitrite.
Caption: Alternative NO signaling through S-nitrosylation and peroxynitrite formation.
Experimental Protocols
Accurate characterization of NO donors is essential for their effective use. The following sections detail common experimental protocols for measuring NO release and assessing cytotoxicity.
Measurement of Nitric Oxide Release
1. Griess Assay for Nitrite (B80452) Quantification (Indirect Measurement)
This colorimetric assay is a widely used indirect method to measure NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in aqueous solutions.
Caption: Workflow for the Griess assay to determine nitrite concentration.
Methodology:
-
Sample Preparation: Prepare samples (e.g., cell culture supernatant, plasma) and a standard curve of known nitrite concentrations.
-
Griess Reagent Addition: Add Griess Reagent I (sulfanilamide in an acidic solution) to all samples and standards. This converts nitrite into a diazonium salt.
-
Incubation: Incubate for 5-10 minutes at room temperature, protected from light.
-
Second Reagent Addition: Add Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride) to all wells. This couples with the diazonium salt to form a colored azo compound.
-
Incubation: Incubate for another 5-10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at approximately 540 nm using a spectrophotometer.
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
2. Chemiluminescence (Direct Measurement)
Chemiluminescence detection is a highly sensitive and specific method for the real-time, direct measurement of NO gas.
Methodology:
-
System Setup: A chemiluminescence NO analyzer is set up with a reaction chamber where the sample gas is mixed with ozone (O₃).
-
Sample Introduction: The gas phase from a solution containing the NO donor is continuously purged with an inert gas and introduced into the reaction chamber.
-
Chemiluminescent Reaction: NO reacts with ozone to produce excited nitrogen dioxide (NO₂*).
-
Photon Emission: As the excited NO₂* returns to its ground state, it emits photons (light).
-
Detection: A photomultiplier tube detects the emitted light, and the signal is proportional to the NO concentration.
-
Data Analysis: The real-time signal provides a kinetic profile of NO release from the donor.
Assessment of Cytotoxicity
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow of the MTT assay for determining cell viability.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the NO donor for a specified period.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control.
In Vivo Efficacy Studies
Animal Models of Hypertension
Animal models are crucial for evaluating the in vivo efficacy of NO donors, particularly for cardiovascular applications such as hypertension.
Methodology for Assessing Antihypertensive Effects:
-
Model Induction: Induce hypertension in a suitable animal model, such as spontaneously hypertensive rats (SHR) or by administering a nitric oxide synthase (NOS) inhibitor like L-NAME.
-
Drug Administration: Administer the NO donor via an appropriate route (e.g., oral, intravenous) at various doses. Include a vehicle control group.
-
Blood Pressure Monitoring: Measure blood pressure at regular intervals using methods such as tail-cuff plethysmography or telemetry.
-
Assessment of Endothelial Function: Evaluate endothelium-dependent and -independent vasodilation in isolated aortic rings ex vivo to assess the impact of the NO donor on vascular function.
-
Data Analysis: Compare the blood pressure and vascular reactivity data between the treated and control groups to determine the antihypertensive efficacy of the NO donor.
This guide provides a foundational understanding of the comparative aspects of various nitric oxide donors. The choice of a specific donor should be guided by the experimental requirements, including the desired rate and duration of NO release, the biological system under investigation, and the specific research question being addressed. Careful consideration of the experimental protocols for characterization and evaluation is paramount for obtaining reliable and reproducible results.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of intravenous nitroglycerin and sodium nitroprusside for treatment of acute hypertension developing after coronary artery bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NO+, NO, and NO- donation by S-nitrosothiols: implications for regulation of physiological functions by S-nitrosylation and acceleration of disulfide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of intravenous nitroglycerin and sodium nitroprusside in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Comparison of the vasodilatory effects of sodium nitroprusside vs. nitroglycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comparative Study of Inhaled Nitric Oxide and an Intravenously Administered Nitric Oxide Donor in Acute Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vascular Dysfunction as Target Organ Damage in Animal Models of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROLI NONOate's Mechanism of Action for Researchers
For researchers and professionals in drug development, understanding the precise mechanism of action of nitric oxide (NO) donors is paramount. This guide provides a detailed comparison of PROLI NONOate with other commonly used NONOates, focusing on their chemical properties, biological effects, and the experimental protocols used for their validation.
Mechanism of Action of this compound
This compound belongs to the class of diazeniumdiolates, commonly known as NONOates. These compounds are characterized by their ability to spontaneously release nitric oxide (NO) in a pH-dependent and temperature-dependent manner. The core mechanism involves the protonation of the diazeniumdiolate structure, leading to its decomposition and the liberation of two molecules of NO.[1]
The rapid release of NO from this compound makes it a valuable tool for studying cellular responses to a bolus of NO. This contrasts with other NONOates that exhibit slower, more sustained NO release profiles. The choice of NONOate is therefore critical and depends on the specific biological question being investigated.
Comparison of this compound with Alternative NO Donors
The primary alternatives to this compound are other NONOates with varying alkylamine substituents, which significantly influence their half-lives and, consequently, their biological activities. The most commonly used alternatives include Diethylamine (B46881) NONOate (DEA NONOate) and Diethylenetriamine NONOate (DETA NONOate).
Physicochemical Properties
A key differentiator among NONOates is their half-life for NO release under physiological conditions (pH 7.4, 37 °C). This property dictates the concentration and duration of NO exposure for the biological system under study.
| Property | This compound | DEA NONOate | DETA NONOate | Spermine NONOate (SPER/NO) |
| Half-life (t½) at 37°C, pH 7.4 | ~1.8 seconds[1] | ~2 minutes[1] | ~20 hours[1] | ~39 minutes[2] |
| Moles of NO released per mole of compound | 2[1] | 1.5[1] | 2[1] | 2 |
Biological Performance: Vasodilation
The vasodilatory effects of NONOates are a direct consequence of NO activating soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent relaxation. The potency of different NONOates in inducing vasodilation is influenced by their NO release kinetics.
| Parameter | DEA NONOate | MAHMA NONOate | Spermine NONOate |
| pEC50 for Vasodilation | 6.7 ± 0.2 (rat small mesenteric artery)[3] | 10-40 fold more potent than Spermine NONOate (rat pulmonary artery)[4] | - |
Biological Performance: Effects on Cell Viability
The impact of NO on cell viability is complex and concentration-dependent, with low concentrations often being pro-proliferative and high concentrations inducing cytotoxicity.[1] The choice of NONOate and its concentration is therefore critical in cancer research and other studies investigating cellular proliferation.
| Cell Line | NONOate | Effect | IC50/Concentration for Effect |
| Head and Neck Squamous Carcinoma (HNSCC) | DEA NONOate | Pro-proliferative | 5-200 µM[1] |
| Head and Neck Squamous Carcinoma (HNSCC) | DEA NONOate | Anti-proliferative | >200 µM[1] |
| Human Endometrial Cancer Cells | DETA/NO | Dose-dependent decrease in cell number | 250 µM caused ~40-45% decrease in 24h[5] |
| Human Breast Cancer (MDA-MB-231) | DETA-NONOate | Cytostasis and G1 arrest | 1 mM[6] |
| Ovarian Cancer (SKOV3 and OVCAR3) | DETA-NONOate | Pro-proliferative at low doses, cytotoxic at high doses | 50 µM was pro-proliferative[7] |
Experimental Protocols
Accurate validation of the mechanism of action of this compound and its alternatives relies on robust experimental protocols. Below are detailed methodologies for key experiments.
Measurement of Nitric Oxide Release (Griess Assay)
The Griess assay is a common indirect method to measure NO production by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in aqueous solutions.
Protocol:
-
Sample Preparation: Prepare a solution of the NONOate (e.g., this compound) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C. At desired time points, collect aliquots of the solution.
-
Griess Reagent Preparation: The Griess reagent is a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine (NED) in an acidic solution (e.g., phosphoric acid). It is typically prepared as two separate solutions that are mixed just before use.[8]
-
Reaction: In a 96-well plate, add 50 µL of the collected sample to a well.
-
Add 50 µL of the freshly mixed Griess reagent to each well.[8]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[8]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[8]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Aortic Ring Vasodilation Assay
This ex vivo assay assesses the vasodilatory properties of compounds on isolated arterial rings.
Protocol:
-
Aorta Dissection: Humanely euthanize a rat or mouse and dissect the thoracic aorta. Place the aorta in cold, oxygenated Krebs-Henseleit buffer.[9][10]
-
Ring Preparation: Carefully clean the aorta of adhering connective and fatty tissue and cut it into 1-2 mm wide rings.[9]
-
Mounting: Suspend the aortic rings between two stainless steel hooks in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C.[9]
-
Equilibration and Contraction: Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for about 60-90 minutes. Induce a submaximal contraction with a vasoconstrictor such as phenylephrine (B352888) or KCl.[11]
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the NONOate (e.g., this compound) in a cumulative manner, increasing the concentration stepwise.
-
Data Analysis: Record the changes in tension at each concentration. Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve and calculate the EC50 value.
Measurement of Intracellular cGMP Levels
Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying intracellular cGMP levels.
Protocol:
-
Cell Culture and Treatment: Plate cells in a multi-well plate and grow to the desired confluency. Treat the cells with the NONOate of interest for the desired time.
-
Cell Lysis: Aspirate the medium and lyse the cells using a lysis buffer provided with a commercial cGMP ELISA kit.
-
ELISA Procedure: Follow the manufacturer's instructions for the cGMP ELISA kit. This typically involves adding the cell lysates and a cGMP-horseradish peroxidase (HRP) conjugate to a microplate pre-coated with an anti-cGMP antibody.
-
Incubation and Washing: Incubate the plate, allowing for competitive binding between the cGMP in the sample and the cGMP-HRP conjugate for the antibody binding sites. Wash the plate to remove unbound components.
-
Substrate Addition and Measurement: Add a substrate solution that reacts with the bound HRP to produce a colored product. Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Quantification: Calculate the cGMP concentration in the samples based on a standard curve generated with known concentrations of cGMP.[12]
Visualizing the Mechanism and Workflows
To further elucidate the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Decomposition of this compound to release nitric oxide.
Caption: The canonical Nitric Oxide (NO) - cGMP signaling pathway.
Caption: Experimental workflow for the Griess Assay.
This guide provides a foundational understanding of this compound's mechanism of action in comparison to its alternatives, supported by experimental data and detailed protocols. For researchers, the choice of an appropriate NO donor is a critical experimental parameter, and a thorough understanding of their distinct properties is essential for the accurate interpretation of results.
References
- 1. Nitric oxide has diverse effects on head and neck cancer cell proliferation and glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of cyclic GMP and potassium channels in relaxation evoked by the nitric oxide donor, diethylamine NONOate, in the rat small isolated mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): potential role of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative relaxant effects of the NO donors sodium nitroprusside, DEA/NO and SPER/NO in rabbit carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Purity of PROLI NONOate
For researchers and drug development professionals working with the ultra-fast nitric oxide (NO) donor, PROLI NONOate, ensuring sample purity is paramount for the validity and reproducibility of experimental results. This guide provides a comparative overview of common analytical techniques for assessing the purity of a this compound sample, complete with experimental protocols and supporting data.
This compound, with the chemical formula C₅H₇N₃O₄·2Na and a molecular weight of 219.11 g/mol , is a crystalline solid known for its rapid, pH-dependent release of NO.[1] Commercially available this compound typically boasts a purity of ≥98%.[2][3][4] However, its sensitivity to moisture and air necessitates careful handling and storage at -80°C under a nitrogen atmosphere to prevent degradation.[5] The primary degradation products are L-proline and nitric oxide.
This guide will explore four principal analytical methods for purity assessment: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Comparison of Analytical Methods for this compound Purity Assessment
Each analytical technique offers distinct advantages and limitations for the purity assessment of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative or qualitative data, the desired level of sensitivity, and the available instrumentation.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| HPLC | Separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase. | Quantitative purity (area %), detection of non-volatile impurities. | High resolution, well-established for purity analysis, quantitative. | Requires a specific reference standard for absolute quantification, may not detect all impurities if they don't have a chromophore. |
| LC-MS | Separation of components by LC followed by detection and identification based on their mass-to-charge ratio. | Qualitative and quantitative analysis, identification of impurities and degradation products by mass. | High sensitivity and selectivity, provides molecular weight information for impurity identification. | More complex instrumentation and data analysis, quantification can be more challenging than HPLC. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed information about molecular structure. | Structural confirmation, identification and quantification of impurities (including residual solvents and water) without a specific standard for each. | Absolute quantification (qNMR), provides structural information, non-destructive. | Lower sensitivity compared to MS, may have overlapping signals in complex mixtures. |
| UV-Vis Spectrophotometry | Measurement of the absorption of UV-Vis light by a sample, which is proportional to the concentration of the analyte. | Quantification of the intact NONOate, monitoring of decomposition. | Simple, rapid, and cost-effective for concentration determination. | Not suitable for identifying unknown impurities, susceptible to interference from other UV-absorbing compounds. |
Experimental Protocols
Below are detailed methodologies for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample by separating the main component from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297) buffer (e.g., 20 mM, pH 7.0)
-
This compound sample
-
This compound reference standard (if available for absolute quantification)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 0.01 M NaOH to prevent immediate decomposition) to a final concentration of approximately 1 mg/mL.
-
Prepare a similar solution of the reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Ammonium acetate buffer
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient could be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 252 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the sample and reference standard solutions into the HPLC system.
-
Record the chromatograms.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify the this compound parent ion and detect potential impurities and degradation products.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Reagents:
-
Methanol (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a solvent compatible with reversed-phase LC-MS, such as a mixture of water and methanol.
-
-
LC Conditions:
-
Column: C18 column suitable for LC-MS
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to elute the compound and any impurities.
-
Flow Rate: 0.2-0.5 mL/min
-
-
MS Conditions:
-
Ionization Mode: ESI negative or positive mode.
-
Scan Range: m/z 50-500
-
Collision Energy (for MS/MS): Varied to induce fragmentation for structural elucidation of impurities.
-
-
Analysis:
-
Analyze the acquired data to identify the mass of the this compound parent ion and any other detected ions corresponding to impurities or degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound and determine its purity using quantitative ¹H NMR (qNMR).
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., D₂O with 0.01 M NaOD to prevent decomposition)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity of the this compound sample based on the integral values, the number of protons for each signal, and the known weights and purity of the sample and internal standard.
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Objective: To determine the concentration of intact this compound in a solution.
Instrumentation:
-
UV-Vis spectrophotometer
Reagents:
-
0.01 M NaOH solution
-
This compound sample
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in 0.01 M NaOH.
-
Create a series of dilutions from the stock solution to generate a calibration curve.
-
-
Measurement:
-
Measure the absorbance of the standard solutions and the sample solution at 252 nm.
-
-
Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of the sample solution from the calibration curve. The purity can be inferred by comparing the expected concentration based on the weighed amount to the measured concentration.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for purity assessment and the signaling pathway of NO released from this compound.
Caption: General workflow for assessing the purity of a this compound sample.
References
Comparative Analysis of Gene Expression: PROLI NONOate vs. Alternative Nitric Oxide Donors
A Guide for Researchers, Scientists, and Drug Development Professionals
In the field of nitric oxide (NO) biology, the choice of an appropriate NO donor is critical for elucidating its diverse roles in cellular signaling and pathophysiology. This guide provides a comparative analysis of gene expression changes induced by PROLI NONOate, a fast-acting NO donor, and contrasts its effects with those of slower-releasing alternatives like DETA NONOate. This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers in selecting the most suitable NO donor for their specific experimental needs.
Distinct Nitric Oxide Release Kinetics: A Key Differentiator
The primary distinction between this compound and other NONOates lies in their kinetics of NO release. This compound is characterized by a very short half-life of approximately 1.8 seconds at 37°C and pH 7.4.[1][2] This rapid release leads to a transient, high-concentration burst of NO. In contrast, other commonly used NONOates, such as DETA NONOate, exhibit significantly longer half-lives, in the range of 20 hours, resulting in a sustained, low-level release of NO.[1] These disparate release profiles are expected to trigger distinct downstream signaling events and, consequently, different patterns of gene expression.
Comparative Gene Expression Analysis
This compound (Fast-Acting Donor): The rapid burst of NO from this compound is likely to activate immediate early genes and signaling pathways that are responsive to acute changes in NO concentration. This could lead to rapid and transient changes in the expression of genes involved in stress responses, apoptosis, and cellular defense mechanisms. For instance, studies on biofilm dispersal have shown that this compound can effectively induce changes in gene expression that favor a planktonic mode of growth in bacteria.[3]
DETA NONOate (Slow-Acting Donor): The sustained release of NO from DETA NONOate is more likely to induce long-term adaptive changes in gene expression. This is supported by a study on human umbilical vein endothelial cells (HUVECs), which revealed that treatment with DETA NONOate led to significant changes in the expression of a wide range of genes over several hours. The most notable changes included the downregulation of genes involved in cell cycle progression and the upregulation of genes associated with the tumor suppressor protein p53.[4]
The following table summarizes a selection of differentially expressed genes in HUVECs after 4 hours of treatment with 250 µM DETA-NONOate, as identified by microarray analysis.[4] This data provides a concrete example of the transcriptomic alterations induced by a slow-release NO donor.
Table 1: Differentially Expressed Genes in HUVECs Treated with DETA-NONOate (4 hours) [4]
| Gene Symbol | Gene Name | Fold Change | Function |
| Upregulated | |||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21, Cip1) | 2.8 | Cell cycle arrest, tumor suppressor |
| GADD45A | Growth Arrest and DNA-Damage-Inducible, Alpha | 2.5 | DNA repair, cell cycle checkpoint |
| BTG2 | BTG Anti-Proliferation Factor 2 | 2.3 | Anti-proliferation, transcriptional regulation |
| SESN1 | Sestrin 1 | 2.1 | Stress response, antioxidant |
| Downregulated | |||
| CCNA2 | Cyclin A2 | -3.4 | Cell cycle progression (G1/S and G2/M) |
| CCNB1 | Cyclin B1 | -3.1 | Cell cycle progression (G2/M) |
| CDC20 | Cell Division Cycle 20 | -2.9 | Anaphase promoting complex activator |
| PLK1 | Polo-Like Kinase 1 | -2.7 | Mitotic progression |
| TOP2A | Topoisomerase (DNA) II Alpha | -2.5 | DNA replication and chromosome segregation |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes involved in this type of analysis, the following diagrams are provided.
References
- 1. Transcriptional responses to nitric oxide are widescale and source-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric Oxide Mediated Transcriptome Profiling Reveals Activation of Multiple Regulatory Pathways in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide donors regulate nitric oxide synthase in bovine pulmonary artery endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
A Comparative Analysis of PROLI NONOate and Endogenous Nitric Oxide Production
In the study of nitric oxide (NO) signaling, researchers often rely on exogenous NO donors to mimic or study the effects of endogenously produced NO. This guide provides a detailed comparison between endogenous NO production and the widely used NO donor, PROLI NONOate. We will explore their mechanisms of NO generation, release kinetics, and provide experimental protocols for the application of this compound in a research setting.
Mechanisms of Nitric Oxide Generation
Endogenous NO Production:
Endogenous nitric oxide is synthesized by a family of enzymes known as nitric oxide synthases (NOS).[1][2][3] There are three main isoforms of NOS: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). The constitutive isoforms, nNOS and eNOS, are typically activated by an increase in intracellular calcium levels, which promotes the binding of calmodulin.[1] All three NOS enzymes catalyze a five-electron oxidation of the amino acid L-arginine to produce NO and L-citrulline, a process that also requires NADPH and oxygen as co-substrates.[1][2] This enzymatic production allows for tight physiological regulation of NO synthesis in terms of location, timing, and amount.
Figure 1: Pathway of Endogenous Nitric Oxide (NO) Synthesis.
This compound:
This compound, or 1-(2-carboxylato-pyrrolidin-1-yl)diazen-1-ium-1,2-diolate, is a member of the diazeniumdiolate class of NO donors.[4][5][6] Unlike endogenous production, this compound does not require enzymatic activity to release NO. Instead, it undergoes spontaneous, pH-dependent decomposition in aqueous solutions.[4][5][7] Under physiological conditions (pH 7.4 and 37°C), it decomposes via a first-order process to liberate two moles of NO per mole of the parent compound.[4][5][7] This chemical decomposition provides a predictable and direct source of NO, bypassing the complex regulatory pathways of NOS enzymes.
Figure 2: Spontaneous Decomposition of this compound to Release NO.
Comparative Analysis of NO Release Kinetics
The most significant difference between endogenous NO production and this compound lies in their release kinetics. Endogenous NO release is often characterized by rapid, localized bursts in response to specific stimuli, while this compound provides a rapid, high-concentration bolus of NO that decays quickly.
| Parameter | Endogenous NO Production (eNOS/nNOS) | This compound |
| Mechanism | Enzymatic synthesis from L-arginine by NOS[1][2] | Spontaneous chemical decomposition[4][5][7] |
| Regulation | Tightly regulated by Ca²⁺/calmodulin, phosphorylation, and protein-protein interactions.[2][8] | Primarily dependent on pH and temperature.[7] |
| Onset of Release | Rapid, upon physiological stimulation. | Immediate upon dissolution in physiological buffer. |
| Half-life of NO Source | N/A (Enzyme-driven) | ~1.8 seconds at 37°C, pH 7.4.[4][5][7] |
| Duration of Release | Can be transient or sustained depending on the stimulus. | Very short, releasing a burst of NO.[9][10] |
| NO Yield | Variable, dependent on substrate availability and enzyme activity. | Stoichiometric release of 2 moles of NO per mole of compound.[4][5][7] |
| Spatial Control | Highly localized to the subcellular location of the NOS enzyme.[1] | Diffuses from the point of application. |
Experimental Protocols for Using this compound
This compound is a powerful tool for studying NO signaling, but its rapid release kinetics require careful handling and experimental design.
Materials:
-
This compound solid
-
0.01 M Sodium Hydroxide (NaOH), chilled
-
Phosphate-Buffered Saline (PBS) or desired cell culture medium, at 37°C
-
Adherent cells in culture plates
Protocol for a Typical Cell Culture Experiment:
-
Preparation of Stock Solution:
-
Due to the instability of NONOates in acidic or neutral pH, stock solutions should be prepared in a basic buffer.
-
On ice, dissolve this compound in chilled 0.01 M NaOH to a desired stock concentration (e.g., 10 mM).
-
Prepare this stock solution fresh immediately before each experiment and keep it on ice to prevent premature NO release.
-
-
Dosing and NO Release:
-
Warm the cell culture plates to 37°C.
-
Dilute the this compound stock solution directly into the pre-warmed cell culture medium to achieve the final desired concentration.
-
The shift in pH from the basic stock solution to the neutral physiological pH of the medium will initiate the rapid decomposition of this compound and the release of NO.
-
-
Experimental Measurement:
-
Immediately after the addition of this compound to the cells, begin the desired measurements.
-
Given the extremely short half-life of this compound (~1.8 seconds), the majority of NO will be released within the first minute.[4][9] Experimental endpoints should be designed to capture acute responses to a burst of NO.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Promotion of nitric oxide production: mechanisms, strategies, and possibilities [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
Validating the Anti-Proliferative Effects of PROLI NONOate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of PROLI NONOate with other nitric oxide (NO) donors, supported by experimental data. We delve into the methodologies of key experiments and visualize the underlying signaling pathways to offer a comprehensive resource for researchers in cellular biology and drug development.
Comparative Analysis of Anti-Proliferative Effects
This compound has demonstrated significant anti-proliferative effects, particularly on vascular smooth muscle cells (VSMCs), which is crucial in the context of preventing neointimal hyperplasia after vascular injury. Its efficacy is often compared with other nitric oxide (NO) donors, which are broadly categorized by their half-lives and mechanisms of NO release.
Quantitative Data Summary
Table 1: Comparison of Half-Lives of Common NONOates
| NONOate | Half-Life (at 37°C, pH 7.4) | Reference |
| This compound | ~1.8 seconds | [1] |
| MAHMA NONOate | ~1 minute | [1] |
| DEA NONOate | ~2 minutes | [1][2] |
| PAPA NONOate | ~15 minutes | [2] |
| Spermine (SPER) NONOate | ~39 minutes | [2] |
| DPTA NONOate | ~3 hours | [2] |
| DETA NONOate | ~20 hours | [1][2] |
Table 2: Summary of Anti-Proliferative Effects of Selected NO Donors on Vascular Smooth Muscle Cells (VSMCs)
| Compound | Cell Type | Assay | Key Findings | Reference |
| This compound | Rat Aortic VSMCs (in vivo) | BrdU Incorporation | Significant inhibition of cellular proliferation in the intima (85% at 1 week) and media of injured carotid arteries.[3] | [3] |
| DETA NONOate | Rat Aortic VSMCs | [³H]-Thymidine Incorporation | IC50 of 40 µM for inhibition of DNA synthesis over 22 hours.[2] | [2] |
| SPERM NONOate | Rat Aortic VSMCs | [³H]-Thymidine Incorporation | IC50 of 180 µM for inhibition of DNA synthesis over 22 hours.[2] | [2] |
| DPTA NONOate | Rat Aortic VSMCs | [³H]-Thymidine Incorporation | IC50 of 60 µM for inhibition of DNA synthesis over 22 hours.[2] | [2] |
| GSNO | Rat Aortic VSMCs | [³H]-Thymidine Incorporation | 59% inhibition of proliferation at 0.5 mM.[4] | [4] |
| IPA/NO | Rat Aortic VSMCs | [³H]-Thymidine Incorporation | 38.7% inhibition of proliferation at 1000 µmol/L, similar to SNAP.[5] | [5] |
Signaling Pathways
The anti-proliferative effects of nitric oxide donors like this compound in vascular smooth muscle cells are often mediated through cGMP-independent signaling pathways. A key mechanism is the post-translational modification of proteins via S-nitrosylation. This can modulate the activity of cell cycle regulatory proteins.
Caption: Proposed cGMP-independent signaling pathway for this compound's anti-proliferative effect in VSMCs.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of anti-proliferative effects are provided below.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
Protocol:
-
Cell Seeding: Seed vascular smooth muscle cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Serum Starvation: Synchronize cells by incubating in a serum-free medium for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound or other NO donors in a complete medium.
-
BrdU Labeling: Add 10 µM 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to each well and incubate for 2-24 hours, depending on the cell division rate.
-
Fixation and Denaturation: Fix the cells with 4% paraformaldehyde, followed by treatment with 2N HCl to denature the DNA, exposing the incorporated BrdU.
-
Immunodetection: Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated into the DNA.
Caption: Experimental workflow for the BrdU cell proliferation assay.
Biotin-Switch Assay for Protein S-Nitrosylation
This technique is used to detect and quantify S-nitrosylated proteins.
Protocol:
-
Cell Lysis: Lyse cells treated with this compound or control in a buffer containing a methylthiolating agent (e.g., MMTS) to block free thiol groups.
-
Acetone (B3395972) Precipitation: Precipitate the proteins with cold acetone to remove excess blocking reagent.
-
Reduction of S-Nitrosothiols: Resuspend the protein pellet in a buffer containing ascorbate (B8700270) to selectively reduce the S-nitrosothiol bonds, exposing the previously S-nitrosylated cysteine residues.
-
Biotinylation: Simultaneously, label the newly formed free thiols with a biotinylating agent (e.g., biotin-HPDP).
-
Acetone Precipitation: Precipitate the proteins again to remove excess biotinylating reagent.
-
Western Blot Analysis: Resuspend the final protein pellet, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-biotin antibody to detect biotinylated (and thus originally S-nitrosylated) proteins.
Caption: Logical workflow of the biotin-switch assay for detecting S-nitrosylation.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide (NO) donor molecules: effect of NO release rate on vascular smooth muscle cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Effect of PROLI/NO on the Proliferative and Phenotypic Kinetic Profile after Arterial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidants Modulate the Antiproliferative Effects of Nitric Oxide on Vascular Smooth Muscle Cells and Adventitial Fibroblasts by Regulating Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isopropylamine NONOate (IPA/NO) Moderates Neointimal Hyperplasia Following Vascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PROLI NONOate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing PROLI NONOate, a potent nitric oxide (NO) donor, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While the Safety Data Sheet (SDS) for this compound suggests that small quantities may be disposed of with household waste, this guidance is best suited for scenarios outside of a controlled laboratory environment.[1] For professional laboratory settings, a more rigorous, chemically-informed approach is necessary to mitigate any potential risks associated with its reactivity and the release of nitric oxide gas.
This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to best practices in chemical waste management.
Key Properties and Safety Considerations
Understanding the chemical characteristics of this compound is fundamental to its safe handling and disposal. As a member of the NONOate class of compounds, its stability is highly pH-dependent.
| Property | Value |
| Chemical Name | 1-(hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt |
| CAS Number | 178948-42-0 |
| Molecular Formula | C5H7N3O4 • 2Na |
| Molecular Weight | 219.1 g/mol |
| Appearance | Crystalline solid |
| Solubility | Highly soluble in aqueous buffers (>100 mg/mL)[2][3][4] |
| Stability | Stable in solid form when stored at -80°C, protected from moisture and air.[2][5] Stable in alkaline solutions (e.g., 0.01 M NaOH).[5] |
| Decomposition | Spontaneously dissociates in a pH-dependent, first-order process to release nitric oxide (NO).[2][3][4][5][6][7] |
| Half-life | Approximately 1.8 seconds at 37°C and pH 7.4.[2][3][4][5][6][7] |
The most critical characteristic for disposal is its rapid decomposition in neutral or acidic solutions to release nitric oxide.[2][3][4][5][6][7] This property forms the basis of the recommended disposal procedure.
Recommended Disposal Protocol
The primary objective for the safe disposal of this compound is the controlled decomposition of the compound into its constituent parts, L-proline and nitric oxide, prior to final disposal. This process should always be conducted in a well-ventilated fume hood.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.
-
Sodium hydroxide (B78521) (NaOH) solution (0.01 M) for stabilizing any stock solutions.
-
A suitable buffer solution with a neutral or slightly acidic pH (e.g., phosphate-buffered saline - PBS, pH 7.4).
-
A large excess of water.
-
Appropriate chemical waste container.
Step-by-Step Procedure:
-
Preparation and PPE: Before beginning, ensure you are wearing all required personal protective equipment. All steps must be performed within a certified chemical fume hood to ensure adequate ventilation of the released nitric oxide gas.
-
Dilution of Waste:
-
For solid this compound waste, dissolve it in a small amount of 0.01 M NaOH solution to create a stable, alkaline stock solution.
-
For residual solutions of this compound, ensure they are initially in an alkaline solution if not already.
-
-
Controlled Decomposition:
-
Slowly add the alkaline this compound solution to a large volume of a neutral or slightly acidic buffer (e.g., PBS, pH 7.4). A dilution factor of at least 1:10 is recommended to ensure rapid and complete decomposition.
-
The rapid change in pH will initiate the instantaneous decomposition of this compound, evidenced by the release of nitric oxide gas.[2][3][4][5][6][7] Due to its very short half-life of 1.8 seconds at this pH, the decomposition will be nearly immediate.[2][3][4][5][6][7]
-
-
Verification of Decomposition (Optional): The decomposition of this compound can be monitored by the disappearance of its characteristic UV absorbance at 252 nm.[5] This step is generally not necessary for routine disposal but can be employed for validation purposes.
-
Final Disposal:
-
Once the decomposition is complete, the resulting solution, containing primarily L-proline, sodium salts, and the buffer components, can be further diluted with a large excess of water.
-
This diluted, non-hazardous solution can then be disposed of down the drain in accordance with local regulations. Always check with your institution's Environmental Health and Safety (EHS) department for specific guidelines on aqueous waste disposal.
-
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the decision-making and steps involved in the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to this structured disposal protocol, laboratories can effectively manage this compound waste, ensuring a safe working environment and responsible chemical handling. This approach moves beyond basic SDS recommendations to provide a scientifically sound procedure tailored to the unique properties of this valuable research compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. netascientific.com [netascientific.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Labchem Catalog [labchem.com.my]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
